(R)-Propranolol-d7
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-naphthalen-1-yloxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,17-18H,10-11H2,1-2H3/i1D3,2D3,12D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHHHDLHHXJYJD-QLWPOVNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=CC=CC=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662177 | |
| Record name | 1-[(Naphthalen-1-yl)oxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98897-23-5 | |
| Record name | 1-[(Naphthalen-1-yl)oxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-naphthalen-1-yloxypropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R)-Propranolol-d7: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of (R)-Propranolol-d7, a deuterated analog of (R)-propranolol, an antagonist of beta-adrenergic receptors. This document outlines its chemical properties, analytical specifications, and the methodologies used for its characterization. It is intended to serve as a valuable resource for professionals in research and drug development who utilize this compound as an internal standard or in metabolic studies.
Physicochemical Properties and Specifications
This compound is a stable, isotopically labeled form of (R)-propranolol. The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for quantitative analysis of propranolol in biological matrices by mass spectrometry.[1]
| Property | Specification |
| Chemical Name | (2R)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride |
| Molecular Formula | C₁₆H₁₅D₇ClNO₂ |
| Molecular Weight | 302.85 g/mol |
| CAS Number | 1346617-25-1 |
| Appearance | White to off-white solid |
| Purity (by HPLC) | ≥98% |
| Isotopic Enrichment | ≥99% Deuterated Forms (d₁-d₇) |
| Enantiomeric Purity | ≥99% (R)-enantiomer |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
This method is designed to separate and quantify the (R) and (S) enantiomers of propranolol, ensuring the enantiomeric purity of this compound.
-
Instrumentation : A standard HPLC system equipped with a UV detector is used.
-
Column : A chiral stationary phase column, such as a Chiralcel OD-H (250 x 4.6 mm, 5 µm) or a Chirex 3022 column, is employed for enantiomeric separation.[2][3]
-
Mobile Phase : A typical mobile phase consists of a mixture of hexane and ethanol, for instance, in a 75:25 (v/v) ratio.[2] For different columns, a mobile phase of hexane-dichloromethane-ethanol-trifluoroacetic acid (55:40:5:0.25, v/v/v/v) may be used.[3]
-
Flow Rate : An isocratic flow rate of 0.7 mL/min is maintained.[2]
-
Detection : UV detection is performed at a wavelength of 280 nm or 290 nm.
-
Sample Preparation : A standard solution of this compound is prepared in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
Analysis : The sample is injected into the HPLC system, and the peak areas for the (R) and (S) enantiomers are recorded. The enantiomeric purity is calculated by dividing the peak area of the (R)-enantiomer by the total peak area of both enantiomers.
Quantitative Nuclear Magnetic Resonance (qNMR) for Isotopic Enrichment
Deuterium NMR (²H-NMR) is a powerful technique for determining the isotopic enrichment of highly deuterated compounds.[4]
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Solvent : A non-deuterated solvent such as dimethyl sulfoxide (DMSO) or water is used.[4]
-
Internal Standard : A certified reference material with a known concentration can be used for absolute quantification, though for isotopic enrichment, comparison of integrated signals is often sufficient.
-
Sample Preparation : An accurately weighed sample of this compound is dissolved in the chosen non-deuterated solvent.
-
Acquisition : A quantitative ²H-NMR spectrum is acquired with appropriate relaxation delays (D1) to ensure full relaxation of the deuterium nuclei for accurate integration.
-
Analysis : The integral of the deuterium signals is compared to the integral of any residual proton signals at the corresponding positions in a ¹H-NMR spectrum of a non-deuterated standard. The isotopic enrichment is calculated based on the relative signal intensities.
Mass Spectrometry (MS) for Purity and Identity
Mass spectrometry is used to confirm the molecular weight and assess the purity of this compound. Techniques like supercritical fluid chromatography-tandem mass spectrometry (SFC-MS/MS) can be employed for rapid and sensitive analysis.[5]
-
Instrumentation : A mass spectrometer, such as a triple quadrupole or time-of-flight (TOF) instrument, coupled to a suitable chromatographic inlet (e.g., LC or SFC).
-
Ionization : Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode is typically used.[5]
-
Chromatography (if applicable) : For SFC-MS/MS, a chiral column can be used to simultaneously assess enantiomeric and chemical purity. The mobile phase would typically consist of supercritical CO₂ with a modifier such as methanol.
-
Mass Analysis : Full scan mass spectra are acquired to confirm the molecular ion peak corresponding to the deuterated compound. Product ion scans (MS/MS) can be used to confirm the structure by fragmentation analysis.
-
Sample Preparation : The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a low concentration (e.g., 1 µg/mL).
-
Analysis : The mass spectrum is analyzed for the presence of the expected molecular ion and the absence of significant impurities. The isotopic distribution pattern can also provide information about the extent of deuteration.
Signaling Pathway and Mechanism of Action
Propranolol is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[6] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like epinephrine and norepinephrine, stimulate adenylyl cyclase to produce cyclic AMP (cAMP). The subsequent activation of protein kinase A (PKA) leads to various physiological responses. By blocking these receptors, propranolol inhibits this signaling cascade.
Caption: Propranolol's mechanism of action.
Experimental Workflow for Quality Control
The following diagram illustrates a typical workflow for the quality control analysis of a batch of this compound.
Caption: Quality control workflow for this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. abis-files.gazi.edu.tr [abis-files.gazi.edu.tr]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Supercritical fluid chromatography-tandem mass spectrometry for the enantioselective determination of propranolol and pindolol in mouse blood by serial sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
(R)-Propranolol-d7: A Technical Safety and Signaling Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the material safety data for (R)-Propranolol-d7, contextualized within its mechanism of action as a β-adrenergic receptor antagonist. The information presented is intended to support safe laboratory handling and inform experimental design. While specific safety data for the deuterated (R)-enantiomer is limited, this guide synthesizes available data for racemic propranolol and its deuterated forms, which is considered a reliable surrogate for acute safety assessment.
Chemical and Physical Properties
This compound is a deuterated isotopologue of (R)-Propranolol. The deuteration is typically on the naphthalene ring system, which serves as a valuable internal standard in mass spectrometry-based analytical methods.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₄D₇NO₂ | [] |
| Molecular Weight | 266.4 g/mol | [] |
| CAS Number | 344298-99-3 (for d7-racemate) | [2][3] |
| Appearance | Solid | [] |
| Solubility | DMF: 50 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml | [] |
| Storage Temperature | Room temperature for shipping; -20°C for long-term storage. | [] |
| Stability | ≥ 4 years when stored correctly. | [] |
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It may also cause reproductive harm and is toxic to aquatic life with long-lasting effects.[3]
GHS Hazard Statements
| Hazard Code | Statement | Source |
| H302 | Harmful if swallowed. | [2][3] |
| H312 | Harmful in contact with skin. | [3] |
| H332 | Harmful if inhaled. | [3] |
| H360-H362 | May damage fertility or the unborn child. May cause harm to breast-fed children. | [3] |
| H411 | Toxic to aquatic life with long lasting effects. | [3] |
Precautionary Measures
| Precautionary Code | Statement | Source |
| P201 | Obtain special instructions before use. | [3] |
| P260 | Do not breathe dust/fume/gas/mist/vapors/spray. | [4] |
| P263 | Avoid contact during pregnancy and while nursing. | [4] |
| P264 | Wash hands thoroughly after handling. | [4] |
| P270 | Do not eat, drink or smoke when using this product. | [5] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [2] |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [4] |
| P308 + P313 | IF exposed or concerned: Get medical advice/attention. | [4] |
| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. | [4] |
Toxicological Information
Propranolol is a non-selective β-adrenergic receptor antagonist.[] While the (S)-enantiomer is pharmacologically more potent, acute toxicity studies in aquatic organisms have shown similar responses to both enantiomers.[6] Chronic toxicity in vertebrates, however, indicates that (S)-propranolol is more toxic than (R)-propranolol.[6][7]
| Toxicity Metric | Value | Species | Source |
| LD50 Oral | 466 mg/kg | Rat | [8] |
| LD50 Oral | 320 mg/kg | Mouse | [8] |
| LDLO Oral | 64 mg/kg | Woman | [9] |
Potential Acute Health Effects:
-
Eyes: May cause eye irritation.[2]
-
Skin: Harmful if absorbed through the skin; may cause skin irritation.[2][3]
-
Inhalation: Harmful if inhaled; may cause respiratory tract irritation.[2][3]
Potential Chronic Health Effects: Repeated or prolonged exposure may cause damage to the central nervous system.[8]
First Aid Measures
| Exposure Route | First Aid Protocol | Source |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [10] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. | [2] |
| Inhalation | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [2] |
Experimental Protocols
Protocol for Assessing Acute Oral Toxicity (Adapted from OECD Guideline 423)
This protocol outlines a stepwise procedure with a limited number of animals to estimate the acute oral toxicity of a substance.
-
Animal Selection: Use a single sex of a standard rodent species (e.g., female rats).
-
Housing and Acclimatization: House animals in appropriate conditions with a 12-hour light/dark cycle and provide access to food and water ad libitum. Allow for an acclimatization period of at least 5 days.
-
Dose Preparation: Prepare a solution or suspension of this compound in a suitable vehicle (e.g., water, corn oil).
-
Dosing: Administer a single oral dose of the test substance to a group of three animals using a gavage needle. The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.
-
Observation: Observe animals for signs of toxicity and mortality for at least 14 days. Pay close attention to changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
Data Analysis: The LD50 is estimated based on the observed mortality at different dose levels.
Experimental Workflow for In Vitro Beta-Adrenergic Receptor Binding Assay
This workflow describes a competitive binding assay to determine the affinity of this compound for β-adrenergic receptors.
Caption: Workflow for a competitive radioligand binding assay.
Mechanism of Action and Signaling Pathways
Propranolol is a non-selective antagonist of β-adrenergic receptors (β-ARs), meaning it blocks both β1 and β2 subtypes.[][11] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by catecholamines like epinephrine and norepinephrine, stimulate adenylyl cyclase to produce cyclic AMP (cAMP).[2][12] The subsequent activation of Protein Kinase A (PKA) leads to various physiological responses.[12] By blocking these receptors, propranolol inhibits the downstream signaling cascade.
Canonical β-Adrenergic Signaling Pathway
The following diagram illustrates the canonical signaling pathway initiated by β-adrenergic receptor activation, which is inhibited by this compound.
Caption: Canonical β-adrenergic receptor signaling pathway.
Logical Relationship of Propranolol's Action
The following diagram depicts the logical flow of how propranolol exerts its therapeutic and toxic effects.
Caption: Logical flow of propranolol's mechanism of action.
This guide is intended for informational purposes for a research audience and does not constitute a comprehensive safety data sheet. Always refer to the specific SDS provided by the manufacturer for complete and up-to-date safety information.
References
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lgcstandards.com [lgcstandards.com]
- 5. Inhibition of (-)-propranolol hydrochloride by its enantiomer in white mice--a placebo-controlled randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantiospecific toxicity of the beta-blocker propranolol to Daphnia magna and Pimephales promelas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Propranolol - Wikipedia [en.wikipedia.org]
- 12. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Synthesis and Characterization of (R)-Propranolol-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (R)-Propranolol-d7, an isotopically labeled version of the widely used beta-blocker, (R)-Propranolol. This document details the synthetic pathways, experimental protocols, and analytical data necessary for its preparation and quality control. This compound is a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices.
Physicochemical Properties and Characterization Data
This compound is the deuterated form of (R)-Propranolol where seven hydrogen atoms on the naphthalene ring have been replaced by deuterium. This isotopic labeling minimally affects the compound's chemical properties while significantly altering its mass, making it an ideal internal standard for mass spectrometry-based assays.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2R)-1-(isopropylamino)-3-(naphthalen-1-yloxy-2,3,4,5,6,7,8-d7)propan-2-ol | [1] |
| CAS Number | 1346617-25-1 | [2] |
| Molecular Formula | C₁₆H₁₄D₇NO₂ | [1] |
| Molecular Weight | 266.4 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | ≥99% deuterated forms (d₁-d₇) | [1] |
Table 2: Analytical Characterization Data of this compound
| Analysis | Observed Data |
| Mass Spectrometry (ESI-MS) | m/z 267.2 [M+H]⁺ |
| ¹H NMR (DMSO-d₆) | Spectral data consistent with the structure, showing the absence of signals in the aromatic region corresponding to the deuterated positions. |
| ¹³C NMR (DMSO-d₆) | Spectral data consistent with the structure. |
| Chiral Purity (HPLC) | >98% ee |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process involving the preparation of the chiral intermediate, (R)-glycidyl 1-naphthyl ether, followed by deuteration of the naphthalene ring and subsequent reaction with isopropylamine.
Synthetic Pathway
The overall synthetic pathway is depicted below. The key steps involve the synthesis of the racemic glycidyl ether, its chiral resolution, deuteration, and finally, the introduction of the isopropylamine side chain.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Racemic Glycidyl 1-Naphthyl Ether
This synthesis is based on the Williamson ether synthesis.
-
Materials: 1-Naphthol, epichlorohydrin, sodium hydroxide (NaOH), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Procedure:
-
Dissolve 1-naphthol in a suitable organic solvent (e.g., toluene).
-
Add an aqueous solution of NaOH and the phase-transfer catalyst.
-
Add epichlorohydrin dropwise to the mixture at room temperature.
-
Stir the reaction mixture vigorously for several hours until the reaction is complete (monitored by TLC).
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude racemic glycidyl 1-naphthyl ether. The product can be purified by column chromatography.
-
Step 2: Chiral Resolution of Glycidyl 1-Naphthyl Ether
The racemic mixture is resolved to obtain the desired (R)-enantiomer.
-
Method: Preparative chiral High-Performance Liquid Chromatography (HPLC) is a common method for enantiomeric separation.[3]
-
Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., Amylose or Cellulose derivatives), is used.[3]
-
Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of an amine modifier (e.g., diethylamine) is typically used.[3] The exact ratio is optimized to achieve baseline separation of the enantiomers.
-
Procedure:
-
Dissolve the racemic glycidyl 1-naphthyl ether in the mobile phase.
-
Inject the solution onto the preparative chiral HPLC system.
-
Collect the fraction corresponding to the (R)-enantiomer.
-
Evaporate the solvent to obtain the enantiomerically pure (R)-glycidyl 1-naphthyl ether. The enantiomeric excess (ee) should be determined by analytical chiral HPLC.
-
Step 3: Deuteration of (R)-Glycidyl 1-Naphthyl Ether
Acid-catalyzed hydrogen-deuterium exchange is employed to introduce deuterium onto the naphthalene ring.
-
Materials: (R)-Glycidyl 1-naphthyl ether, deuterated sulfuric acid (D₂SO₄), and deuterium oxide (D₂O).
-
Procedure:
-
Dissolve (R)-glycidyl 1-naphthyl ether in D₂O.
-
Carefully add a catalytic amount of D₂SO₄.
-
Heat the mixture under reflux for an extended period (e.g., 24-48 hours) to facilitate the H-D exchange. The progress of deuteration can be monitored by ¹H NMR by observing the disappearance of the aromatic proton signals.
-
After cooling, neutralize the reaction mixture with a suitable base (e.g., NaHCO₃).
-
Extract the deuterated product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield (R)-glycidyl 1-naphthyl-d7 ether.
-
Step 4: Synthesis of this compound
The final step involves the ring-opening of the deuterated epoxide with isopropylamine.
-
Materials: (R)-Glycidyl 1-naphthyl-d7 ether, isopropylamine.
-
Procedure:
-
Dissolve (R)-glycidyl 1-naphthyl-d7 ether in a suitable solvent such as ethanol or isopropanol.
-
Add an excess of isopropylamine to the solution.
-
Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and evaporate the solvent and excess isopropylamine under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the final product as a solid.
-
Characterization Workflow
A systematic workflow is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
Caption: Workflow for the characterization of this compound.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and to determine the extent of deuterium incorporation. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. The mass spectrum of deuterated propranolol will show a molecular ion peak at m/z 267.2 for [M+H]⁺, corresponding to the incorporation of seven deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for confirming the chemical structure of the final compound. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the naphthalene ring will be absent or significantly diminished, confirming successful deuteration. The remaining signals for the propanolamine side chain should be consistent with the structure of propranolol. ¹³C NMR will show the characteristic signals for the carbon skeleton.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is essential to verify the enantiomeric purity of the final product. Using the same chiral column and conditions as in the resolution step, a single peak corresponding to the (R)-enantiomer should be observed. The enantiomeric excess (ee) should be calculated to be greater than 98% to ensure the suitability of the material as a chiral internal standard.
Conclusion
This technical guide outlines a robust methodology for the synthesis and comprehensive characterization of this compound. The described synthetic route, involving chiral resolution and subsequent deuteration, provides a reliable means of producing this valuable analytical standard. The detailed characterization workflow ensures the final product's identity, purity, and isotopic enrichment, making it a dependable tool for researchers and professionals in drug development and pharmacokinetic studies.
References
Technical Guide: Chiral Purity and Enantiomeric Excess of (R)-Propranolol-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chiral purity and enantiomeric excess (e.e.) of (R)-Propranolol-d7, a deuterated isotopologue of the non-selective beta-blocker, propranolol. The stereochemical integrity of this compound is critical for its use as an internal standard in pharmacokinetic and metabolic studies, as well as for research into the stereospecific effects of propranolol. This document outlines typical purity specifications, detailed analytical methodologies for determining enantiomeric excess, and relevant biological pathways.
Data Presentation: Quantitative Specifications
The chiral purity and enantiomeric excess of this compound, particularly when supplied as a certified reference material, are expected to be high. While specific values are lot-dependent and should always be confirmed with the supplier's Certificate of Analysis (CoA), the following tables summarize typical and general specifications for this compound and its racemic counterpart.
Table 1: Typical Specifications for this compound
| Parameter | Typical Specification | Notes |
| Enantiomeric Excess (e.e.) | ≥98% | Represents the excess of the (R)-enantiomer over the (S)-enantiomer. |
| Chemical Purity | ≥98% | Determined by techniques such as HPLC or GC. |
| Deuterium Incorporation | ≥99% atom % D | Indicates the percentage of molecules containing the deuterium label. |
| Molecular Formula | C₁₆H₁₄D₇NO₂ | |
| CAS Number | 1346617-25-1 (for HCl salt) | Varies based on the specific salt form. |
Table 2: Specifications for Racemic (±)-Propranolol-d7
| Parameter | Specification | Notes |
| Enantiomeric Ratio (R:S) | Approximately 1:1 | As a racemic mixture, it contains nearly equal amounts of both enantiomers. |
| Chemical Purity | ≥98% | |
| Deuterium Incorporation | ≥99% deuterated forms (d₁-d₇)[1] | |
| CAS Number | 344298-99-3 | For the free base form. |
Experimental Protocols: Determination of Enantiomeric Excess
The enantiomeric excess of this compound is most commonly determined by chiral High-Performance Liquid Chromatography (HPLC). The following protocol is a composite of established methods for the enantioseparation of propranolol.
Protocol: Chiral HPLC Analysis
Objective: To separate and quantify the (R)- and (S)-enantiomers of Propranolol-d7 to determine the enantiomeric excess of an this compound sample.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.
-
Chiral Stationary Phase (CSP) column. Commonly used columns include those based on amylose or cellulose derivatives (e.g., Chiralpak® series) or protein-based columns (e.g., α1-acid glycoprotein).
-
Solvents: HPLC-grade n-heptane, ethanol, methanol, dichloromethane, and additives like diethylamine or trifluoroacetic acid.
-
This compound sample.
-
(±)-Propranolol or (±)-Propranolol-d7 racemic standard for method development and system suitability.
2. Chromatographic Conditions (Example Method):
-
Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of n-heptane, ethanol, and diethylamine in a ratio of 80:20:0.1 (v/v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Prepare a solution of the (±)-Propranolol-d7 racemic standard in methanol at a concentration of approximately 0.5 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in methanol to achieve a similar concentration.
4. Analytical Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard solution to verify the separation of the two enantiomers and determine their retention times. Typically, the (S)-enantiomer elutes before the (R)-enantiomer on this type of column.[2]
-
Perform replicate injections of the this compound sample solution.
-
Integrate the peak areas for both the (R)- and (S)-enantiomers in the chromatogram of the sample solution.
5. Calculation of Enantiomeric Excess (e.e.): The enantiomeric excess is calculated using the following formula:
e.e. (%) = ( [Area(R) - Area(S)] / [Area(R) + Area(S)] ) x 100
Where:
-
Area(R) is the peak area of the (R)-enantiomer.
-
Area(S) is the peak area of the (S)-enantiomer.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Chiral Purity Analysis
The following diagram illustrates the logical flow of the experimental protocol for determining the enantiomeric excess of this compound.
Signaling Pathway: Beta-Adrenergic Receptor Blockade by Propranolol
Propranolol is a non-selective antagonist of β₁ and β₂-adrenergic receptors. It exerts its therapeutic effects by blocking the action of catecholamines like norepinephrine and epinephrine at these receptors, thereby inhibiting the downstream signaling cascade. The diagram below outlines the canonical G-protein coupled signaling pathway that is inhibited by propranolol.
References
(R)-Propranolol-d7 CAS number and molecular weight
This technical guide provides essential information on (R)-Propranolol-d7, a deuterated isotopologue of the beta-blocker Propranolol. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for a variety of applications, including pharmacokinetic studies and as internal standards in mass spectrometry-based analyses.
Core Compound Data
This compound is the R-enantiomer of Propranolol in which seven hydrogen atoms have been replaced by deuterium. This isotopic labeling provides a distinct mass signature that is invaluable for quantitative bioanalytical assays.
| Identifier | Value | Citations |
| Chemical Name | (R)-1-(isopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol-d7 | |
| CAS Number | 1346617-25-1 | [1][2][3] |
| Molecular Formula | C₁₆H₁₄D₇NO₂ | [1][4] |
| Molecular Weight | 266.39 g/mol | [1][2][4][5][6][7] |
Note: The racemic mixture, (±)-Propranolol-d7, has CAS numbers 98897-23-5 and 344298-99-3.[2][4][5][6][8][9][10]
Experimental Protocols: A Logical Workflow for Use as an Internal Standard
The primary application of this compound is as an internal standard for the quantification of Propranolol in biological matrices. The following workflow outlines the typical experimental procedure for such an analysis using liquid chromatography-mass spectrometry (LC-MS).
This workflow begins with the preparation of the biological sample, where a known concentration of this compound is added. Following extraction and reconstitution, the sample is analyzed by LC-MS/MS. The distinct mass of the deuterated standard allows for its separate detection from the unlabeled analyte. Finally, the concentration of Propranolol is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
References
- 1. This compound HCl - CAS - 1346617-25-1 | Axios Research [axios-research.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. R-Propranolol - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. labsolu.ca [labsolu.ca]
- 6. (±)-Propranolol-D7 (ring-D7) solution 100 μg/mL in methanol with 5% 1 M HCl, ampule of 1 mL, certified reference material, Cerilliant® | 344298-99-3 [sigmaaldrich.com]
- 7. Propranolol-(ring-D7) | C16H21NO2 | CID 49849705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. (±)-Propranolol-d7 (ring-d7) | LGC Standards [lgcstandards.com]
- 10. cdnisotopes.com [cdnisotopes.com]
Isotopic Enrichment of (R)-Propranolol-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies for the isotopic enrichment of (R)-Propranolol-d7, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of the widely used beta-blocker, propranolol. This document outlines a viable synthetic pathway, details experimental protocols, and presents analytical methods for determining isotopic and enantiomeric purity.
Introduction
(R)-Propranolol is the less active enantiomer of the non-selective beta-adrenergic antagonist, propranolol.[1] Deuterium-labeled analogs, such as this compound, are essential internal standards for quantitative bioanalytical assays using mass spectrometry. The incorporation of seven deuterium atoms provides a distinct mass shift, enabling accurate quantification of the unlabeled drug and its metabolites in complex biological matrices. The synthesis of this compound with high isotopic and enantiomeric purity is critical for its use in regulated bioanalysis.
This guide focuses on a common and effective strategy for obtaining isotopically enriched this compound: the synthesis of racemic Propranolol-d7 followed by chiral separation to isolate the (R)-enantiomer.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a two-stage process:
-
Synthesis of Racemic Propranolol-d7: This involves the reaction of a deuterated precursor, 1-naphthol-d7, with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with deuterated isopropylamine (isopropylamine-d7) to yield racemic Propranolol-d7.
-
Chiral Resolution: The resulting racemic mixture of (R)- and (S)-Propranolol-d7 is then separated using chiral high-performance liquid chromatography (HPLC) to isolate the desired (R)-enantiomer with high enantiomeric excess.
dot
Figure 1: Synthetic workflow for this compound.
Experimental Protocols
Synthesis of Racemic Propranolol-d7
This protocol is adapted from general methods for propranolol synthesis.[2][3]
Materials:
-
Epichlorohydrin
-
Potassium Carbonate (K₂CO₃), anhydrous
-
2-Butanone, anhydrous
-
Isopropylamine-d7
-
Methanol
-
Hexane
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Synthesis of Glycidyl-α-naphthyl-d7 ether:
-
To a stirred solution of 1-naphthol-d7 (1 equivalent) and anhydrous potassium carbonate (2.9 equivalents) in anhydrous 2-butanone, add epichlorohydrin (1 equivalent).
-
Reflux the mixture for approximately 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]
-
After completion, filter the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to obtain glycidyl-α-naphthyl-d7 ether.
-
-
Synthesis of Racemic Propranolol-d7:
-
Dissolve the purified glycidyl-α-naphthyl-d7 ether (1 equivalent) in methanol.
-
Add an excess of isopropylamine-d7 (typically 2-3 equivalents).
-
Stir the reaction mixture at reflux for 1-2 hours, monitoring by TLC.[2]
-
Upon completion, remove the solvent under reduced pressure to yield crude racemic Propranolol-d7.
-
The crude product can be purified by recrystallization from a suitable solvent such as hexane.[2]
-
Chiral Resolution of Racemic Propranolol-d7
The separation of (R)- and (S)-enantiomers of Propranolol-d7 can be achieved using chiral HPLC. The following protocol outlines a general method based on published procedures for the chiral separation of propranolol.[6][7][8]
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., β-Cyclodextrin[8] or α-Burke 2®[7]).
-
Mobile phase solvents (e.g., acetonitrile, ethanol, acetic acid, triethylamine, dichloromethane, methanol, ammonium acetate) of HPLC grade.
-
Racemic Propranolol-d7 standard.
-
(R)-Propranolol and (S)-Propranolol reference standards (for peak identification).
General Chromatographic Conditions (Example using a β-Cyclodextrin column): [8]
-
Column: β-Cyclodextrin based chiral stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile, ethanol, acetic acid, and triethylamine (e.g., 960:40:4:3 v/v/v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV at 225 nm.[8]
-
Column Temperature: Ambient.
Procedure:
-
Prepare the mobile phase, filter, and degas it.
-
Dissolve the racemic Propranolol-d7 in a suitable solvent (e.g., methanol).
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution onto the column.
-
Monitor the separation and identify the peaks corresponding to the (R)- and (S)-enantiomers by comparing their retention times with those of the respective reference standards.
-
Collect the fraction corresponding to the this compound enantiomer.
-
The collected fraction can be concentrated to yield the purified this compound.
Analytical Characterization
Isotopic Enrichment Analysis
The isotopic enrichment of this compound can be determined using high-resolution mass spectrometry (HR-MS).
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent.
-
Mass Spectrometric Analysis: Infuse the sample into a high-resolution mass spectrometer.
-
Data Analysis:
-
Acquire the full scan mass spectrum in the region of the molecular ion.
-
Determine the relative intensities of the isotopic peaks (M, M+1, M+2, etc.).
-
Calculate the percentage of the d7-labeled species relative to the sum of all isotopic species.
-
Enantiomeric Purity Analysis
The enantiomeric purity (enantiomeric excess, ee) of the isolated this compound is determined by chiral HPLC.
-
Sample Preparation: Prepare a solution of the purified this compound.
-
Chiral HPLC Analysis: Analyze the sample using the same chiral HPLC method developed for the resolution.
-
Data Analysis:
-
Integrate the peak areas for both the (R)- and (S)-enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100
-
Quantitative Data Summary
The following tables summarize typical data obtained from the analytical characterization of this compound.
Table 1: Isotopic Enrichment Data
| Isotopic Species | Relative Abundance (%) |
| d0-Propranolol | < 0.1 |
| d1-Propranolol | < 0.1 |
| d2-Propranolol | < 0.2 |
| d3-Propranolol | < 0.5 |
| d4-Propranolol | < 1.0 |
| d5-Propranolol | < 2.0 |
| d6-Propranolol | ~ 5.0 |
| d7-Propranolol | > 90.0 |
Note: The values presented are illustrative and the actual distribution will depend on the isotopic purity of the starting materials and the reaction conditions.
Table 2: Chiral HPLC Separation Parameters
| Parameter | Value | Reference |
| Chiral Stationary Phase | β-Cyclodextrin | [8] |
| Mobile Phase Composition | Acetonitrile:Ethanol:Acetic acid:Triethylamine (960:40:4:3) | [8] |
| Flow Rate | 1.0 mL/min | [8] |
| Detection Wavelength | 225 nm | [8] |
| Retention Time (S)-enantiomer | ~16.18 min | [8] |
| Retention Time (R)-enantiomer | ~18.50 min | [8] |
| Enantiomeric Excess (ee) | > 99% | Achievable with preparative chiral HPLC |
Logical Relationship Diagram
The following diagram illustrates the logical flow for the quality control of synthesized this compound.
dot
Figure 2: Quality control decision workflow.
Conclusion
The synthesis of this compound with high isotopic and enantiomeric purity is a critical process for the development of robust bioanalytical methods. The combination of a well-controlled synthesis of the deuterated racemic intermediate followed by an efficient chiral separation provides a reliable pathway to obtain this essential internal standard. The analytical methods outlined in this guide are fundamental for ensuring the quality and suitability of this compound for its intended use in pharmaceutical research and development.
References
- 1. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 1-Naphthol-d7 | 124251-84-9 [chemicalbook.com]
- 5. 1-Naphthol-d7 CAS#: 124251-84-9 [m.chemicalbook.com]
- 6. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 7. scielo.br [scielo.br]
- 8. tpcj.org [tpcj.org]
- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physical and Chemical Stability of (R)-Propranolol-d7: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical stability of (R)-Propranolol-d7. Due to the limited availability of direct stability data for this specific isotopologue, this guide synthesizes information on the stability of propranolol, the principles of the deuterium kinetic isotope effect (KIE), and enantioselective metabolism to build a robust stability profile.
Introduction to this compound
Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases. It is a chiral compound, with the (S)-enantiomer being responsible for the majority of the beta-blocking activity. (R)-Propranolol, while less active as a beta-blocker, exhibits other pharmacological effects. This compound is a deuterated version of the (R)-enantiomer, where seven hydrogen atoms on the naphthalene ring have been replaced with deuterium. This isotopic substitution is intended to alter the metabolic profile of the drug, potentially leading to improved pharmacokinetic properties. Understanding the physical and chemical stability of this deuterated compound is critical for its development, formulation, and storage.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄D₇NO₂ | N/A |
| Molecular Weight | 266.4 g/mol | N/A |
| Appearance | Solid | N/A |
| Solubility | Soluble in Ethanol and Water (as Hydrochloride salt) | [1] |
| Melting Point | 191-192°C (Hydrochloride salt) | [1] |
Chemical Stability and Degradation Pathways
3.1. Impact of Deuteration on Stability: The Kinetic Isotope Effect (KIE)
The substitution of hydrogen with deuterium can significantly impact the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions involving the cleavage of a C-D bond in the rate-determining step will proceed more slowly.
In the context of this compound, deuteration on the naphthalene ring is expected to enhance its metabolic stability. The major metabolic pathways of propranolol involve oxidation of the naphthalene ring, primarily catalyzed by cytochrome P450 enzymes. As these reactions involve the cleavage of C-H bonds on the ring, the presence of C-D bonds in this compound is anticipated to slow down this metabolic degradation, potentially leading to a longer half-life and altered pharmacokinetic profile.
3.2. Forced Degradation Studies on Propranolol
Forced degradation studies on propranolol have been conducted under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines. The following sections summarize the key findings.
3.2.1. Hydrolytic Degradation
Propranolol is susceptible to degradation in both acidic and alkaline conditions. Studies have shown that propranolol undergoes more significant degradation in alkaline media compared to acidic media.
3.2.2. Oxidative Degradation
Oxidative degradation of propranolol can be induced by treating it with hydrogen peroxide. The naphthalene ring and the secondary amine in the side chain are potential sites of oxidation. Key degradation pathways include hydroxylation of the naphthalene ring and cleavage of the ether bond.
3.2.3. Thermal Degradation
Propranolol is relatively stable to heat. However, prolonged exposure to high temperatures can lead to some degradation.
3.2.4. Photodegradation
Due to its naphthalene skeleton, propranolol is susceptible to photodegradation upon exposure to UV light. This can lead to the formation of several photoproducts. It is recommended that propranolol and its formulations be protected from light. Identified photodegradation products of propranolol include 1-naphthol, N-acetylpropranolol, and N-formylpropranolol.[2][3][4]
3.3. Summary of Propranolol Degradation Data
The following table summarizes the observed degradation of propranolol under different stress conditions from various studies. It is important to note that these studies were conducted on racemic propranolol hydrochloride, and the results should be considered as an estimate for this compound.
| Stress Condition | Reagents and Conditions | Observed Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 M HCl | Significant degradation observed | [5] |
| Alkaline Hydrolysis | 0.1 M NaOH | More degradation than in acidic conditions | [5] |
| Oxidative | 3% H₂O₂ | Significant degradation observed | [6] |
| Thermal | 100°C for 7 days | Stable | [6] |
| Photolytic | UV light for 24 hours | Stable | [7] |
| Photolytic | UV/Persulfate | Followed pseudo-first-order kinetics | [8] |
| Thermal (with Persulfate) | 40-70°C | Followed pseudo-first-order kinetics | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the stability assessment of propranolol. These protocols can be adapted for the study of this compound.
4.1. Forced Degradation Study Protocol
A general protocol for conducting forced degradation studies on a drug substance like this compound is as follows:
-
Acid Hydrolysis: Dissolve the drug substance in 0.1 M HCl and reflux for a specified period (e.g., 2 hours at 60°C). Neutralize the solution before analysis.[6]
-
Alkaline Hydrolysis: Dissolve the drug substance in 0.1 M NaOH and reflux for a specified period (e.g., 3 hours at 60°C). Neutralize the solution before analysis.[6]
-
Oxidative Degradation: Dissolve the drug substance in a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature for a specified period (e.g., 7 days).[6]
-
Thermal Degradation: Expose the solid drug substance to a high temperature (e.g., 100°C) in a hot air oven for a specified period (e.g., 7 days).[6]
-
Photostability Testing: Expose the drug substance to a combination of visible and UV light in a photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter, respectively, as per ICH Q1B guidelines.[10] A dark control sample should be stored under the same conditions to exclude the effect of temperature.
4.2. Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial for separating the parent drug from its degradation products. A typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for propranolol analysis is described below. This method would require validation for the specific analysis of this compound and its potential degradation products.
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., ammonium phosphate buffer pH 3) and an organic solvent (e.g., acetonitrile) in a suitable ratio.[6]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Propranolol can be detected at approximately 290 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Visualizations
5.1. Propranolol Metabolic Pathway
The following diagram illustrates the major metabolic pathways of propranolol in humans. Deuteration of the naphthalene ring in this compound is expected to slow down the ring oxidation pathway.
Caption: Major metabolic pathways of propranolol.
5.2. Experimental Workflow for Forced Degradation Study
The diagram below outlines a typical workflow for conducting a forced degradation study.
Caption: Workflow for a forced degradation study.
5.3. Propranolol Signaling Pathway
This diagram illustrates the mechanism of action of propranolol as a beta-adrenergic receptor antagonist.
Caption: Propranolol's mechanism of action.
Storage and Handling Recommendations
Based on the available information for propranolol and general principles for deuterated compounds, the following storage and handling recommendations are provided for this compound:
-
Storage Temperature: Store in a well-closed container at controlled room temperature, protected from light.
-
Light Protection: Due to the photosensitivity of the propranolol molecule, it is crucial to protect this compound from light to prevent photodegradation. Use amber-colored vials or store in a dark place.
-
Hygroscopicity: While not explicitly stated for the deuterated form, propranolol hydrochloride is not significantly hygroscopic. However, it is good practice to store it in a dry environment.
Conclusion
This technical guide provides a comprehensive overview of the physical and chemical stability of this compound based on the available scientific literature for propranolol and the established principles of the kinetic isotope effect. The deuteration on the naphthalene ring is expected to enhance the metabolic stability of the compound. The degradation profile of this compound under forced conditions is likely to be similar to that of propranolol, with susceptibility to alkaline hydrolysis, oxidation, and photolysis. The provided experimental protocols and diagrams serve as a valuable resource for researchers and drug development professionals working with this and similar compounds. It is recommended that specific stability studies be conducted on this compound to establish its intrinsic stability profile and to ensure the quality, safety, and efficacy of any potential drug product.
References
- 1. Stereochemistry of the in vivo disposition and metabolism of propranolol in dog and man using deuterium-labeled pseudoracemates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photodegradation products of propranolol: the structures and pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. mdpi.com [mdpi.com]
- 6. agilent.com [agilent.com]
- 7. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic and mechanistic investigations of the degradation of propranolol in heat activated persulfate process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
Solubility of (R)-Propranolol-d7 in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of (R)-Propranolol-d7 in various solvents. Due to the limited availability of direct quantitative data for the deuterated R-enantiomer, this document also includes solubility data for closely related compounds, including the racemic deuterated form ((±)-Propranolol-d7) and the non-deuterated R-enantiomer ((R)-Propranolol hydrochloride), to provide a valuable reference for research and development activities.
Executive Summary
This compound is the deuterated form of the R-enantiomer of propranolol, a non-selective beta-adrenergic receptor antagonist. Understanding its solubility is critical for a range of applications, from analytical standard preparation to formulation development. While specific quantitative solubility data for this compound remains scarce in publicly available literature, qualitative descriptions indicate it is slightly soluble in ethanol and water.[1] This guide compiles available quantitative data for related propranolol analogues to inform researchers on its likely solubility characteristics.
Solubility Data
The following table summarizes the available quantitative solubility data for various forms of propranolol. It is important to note the specific form of the compound (deuterated, non-deuterated, racemic, single enantiomer, and salt form) when utilizing this data.
| Compound | Solvent | Solubility | Temperature |
| (±)-Propranolol-d7 | Dimethylformamide (DMF) | 50 mg/mL | Not Specified |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL | Not Specified | |
| Ethanol | 30 mg/mL | Not Specified | |
| (R)-(+)-Propranolol hydrochloride | Water | 10 mg/mL | Not Specified |
| Alcohol | 10 mg/mL | Not Specified | |
| (±)-Propranolol hydrochloride | Ethanol | ~11 mg/mL | Not Specified |
| Dimethyl sulfoxide (DMSO) | ~16 mg/mL | Not Specified | |
| Dimethylformamide (DMF) | ~14 mg/mL | Not Specified | |
| Phosphate-buffered saline (PBS), pH 7.2 | ~5 mg/mL | Not Specified | |
| Propranolol (free base) | Water | 61.7 mg/L | 25 °C[2] |
Experimental Protocols
The determination of solubility is a fundamental experimental procedure in pharmaceutical sciences. The "shake-flask" method is a widely accepted and reliable technique for establishing the equilibrium solubility of a compound.
Shake-Flask Method for Equilibrium Solubility Determination
This protocol outlines the general steps for determining the equilibrium solubility of a compound like this compound.
1. Preparation of Saturated Solution:
-
An excess amount of the solid compound is added to a known volume of the desired solvent in a sealed container (e.g., a glass vial).
-
The container is then agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
2. Phase Separation:
-
Once equilibrium is achieved, the undissolved solid is separated from the saturated solution.
-
This is commonly done by centrifugation, followed by filtration through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter) to obtain a clear, particle-free saturated solution.
3. Quantification:
-
The concentration of the solute in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
A calibration curve of the compound in the same solvent is prepared using standards of known concentrations to ensure accurate quantification.
4. Data Reporting:
-
The solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
Mechanism of Action: Signaling Pathway
Propranolol acts as a non-selective antagonist at β1- and β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[3][4] The blockade of these receptors, which are typically activated by catecholamines like epinephrine and norepinephrine, inhibits the downstream signaling cascade.[3] This leads to a reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP) and a decrease in the activity of Protein Kinase A (PKA). The therapeutic effects of propranolol, such as reduced heart rate and blood pressure, are a direct consequence of this inhibition.[5][6]
References
- 1. This compound Hydrochloride [chembk.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of signaling downstream of beta‐2 adrenoceptor by propranolol in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Deep Dive into the Structural Nuances of (R)-Propranolol and its Deuterated Analog, (R)-Propranolol-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structural differences between (R)-Propranolol and its isotopically labeled counterpart, (R)-Propranolol-d7. This document will delve into the core physicochemical properties, analytical characterization, and the implications of deuterium substitution on the molecule's behavior, offering valuable insights for researchers in drug development and metabolic studies.
Core Structural Differences
(R)-Propranolol is a well-known beta-adrenergic blocker. Its deuterated form, this compound, is a stable isotope-labeled analog where seven hydrogen atoms on the naphthalene ring have been replaced by deuterium atoms.[1][2] This isotopic substitution is the fundamental structural difference and has significant implications for the molecule's mass and its behavior in certain analytical and biological systems.
The primary utility of this compound lies in its application as an internal standard for quantitative analysis by mass spectrometry (MS).[1] The mass difference allows for clear differentiation between the analyte and the standard, leading to more accurate and precise quantification of (R)-Propranolol in complex biological matrices.
Quantitative Data Presentation
The substitution of hydrogen with deuterium results in a measurable increase in the molecular weight of the compound. The following table summarizes the key quantitative differences between the two molecules.
| Property | (R)-Propranolol | This compound |
| Molecular Formula | C₁₆H₂₁NO₂[3] | C₁₆H₁₄D₇NO₂[2] |
| Molecular Weight | 259.34 g/mol [3] | 266.4 g/mol [2] |
| Monoisotopic Mass | 259.15723 u | 266.20117 u |
| Melting Point (Free Base) | 96 °C (racemic)[3] | Not available |
| Melting Point (HCl Salt) | 196-198 °C | 191-192 °C[4] |
Experimental Protocols
Synthesis of (R)-Propranolol and this compound
The synthesis of propranolol typically involves the reaction of 1-naphthol with epichlorohydrin, followed by a reaction with isopropylamine.[5][6] For the synthesis of this compound, a deuterated starting material, specifically 1-naphthol-d7, would be utilized in a similar synthetic route.
General Synthetic Scheme:
Detailed Protocol for Racemic Propranolol Synthesis:
A common laboratory-scale synthesis involves the following steps:
-
Step 1: Reaction of 1-naphthol with epichlorohydrin. 1-naphthol is reacted with an excess of epichlorohydrin in the presence of a base (e.g., triethylamine) to form 1-(1-naphthoxy)-2,3-epoxypropane.[5] The reaction is typically carried out at an elevated temperature (e.g., 65°C) for several hours.[5]
-
Step 2: Reaction with isopropylamine. The resulting epoxide intermediate is then reacted with isopropylamine to open the epoxide ring and form propranolol.[5] This reaction is also typically carried out at an elevated temperature (e.g., 40-80°C).[5]
-
Step 3: Purification. The crude propranolol is then purified, often by recrystallization from a suitable solvent mixture like toluene and n-hexane, to yield the final product.[5]
For the synthesis of this compound, 1-naphthol-d7 would be used as the starting material. The subsequent reaction steps would be analogous to the synthesis of the unlabeled compound.
Analytical Characterization
3.2.1. Mass Spectrometry
Mass spectrometry is a key analytical technique for distinguishing between (R)-Propranolol and this compound. The most significant difference is the mass of the molecular ion.
-
(R)-Propranolol: The protonated molecule [M+H]⁺ is observed at m/z 260.2.[7] A characteristic fragment ion is observed at m/z 116.0, corresponding to the isopropylethylamine moiety.[7][8]
-
This compound: The protonated molecule [M+H]⁺ is expected at m/z 267.2, reflecting the addition of seven deuterium atoms. The fragmentation pattern is expected to be similar, with the key fragment ion remaining at m/z 116.0, as the deuterium labeling is on the naphthalene ring.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides clear evidence of the structural differences.
-
(R)-Propranolol: The ¹H NMR spectrum of propranolol shows characteristic signals for the aromatic protons of the naphthalene ring, the protons of the propanolamine side chain, and the isopropyl group.[9][10]
-
This compound: In the ¹H NMR spectrum of this compound, the signals corresponding to the seven protons on the naphthalene ring would be absent. The signals for the propanolamine side chain and the isopropyl group would remain.
¹³C NMR spectroscopy can also be used for characterization. The chemical shifts of the carbon atoms in the naphthalene ring of this compound may show slight differences compared to the unlabeled compound due to the isotopic effect of deuterium.
Chiral Separation of Enantiomers
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most common method for separating the enantiomers of propranolol.
Experimental Workflow for Chiral HPLC Separation:
Typical HPLC Conditions:
-
Chiral Stationary Phase: Common choices include cellulose or amylose derivatives, such as Chiralcel OD-H, or protein-based columns like ovomucoid bonded phases.[7][11]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-heptane) and a polar modifier (e.g., ethanol or isopropanol) with a small amount of an amine (e.g., diethylamine or ammonia) is often used.[12] An example of an effective mobile phase is n-heptane/ethanol/diethylamine (80/20/0.1).[12]
-
Detection: UV detection at a wavelength of around 225 nm or mass spectrometric detection can be employed.[13]
Impact of Deuteration on Pharmacokinetics: The Kinetic Isotope Effect
The replacement of hydrogen with deuterium can significantly impact the metabolic fate of a drug. This is due to the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a deuterium atom is present at that position.
In the case of propranolol, metabolism often involves oxidation of the naphthalene ring. By deuterating the ring, the rate of this metabolic process can be reduced.
This slowing of metabolism can lead to:
-
Increased drug exposure (AUC): The drug remains in the body for a longer period.
-
Longer half-life: It takes longer for the body to eliminate half of the drug.
-
Reduced formation of certain metabolites: This can potentially lead to a different safety profile.
This principle is a key area of research in drug development, where deuteration is explored as a strategy to improve the pharmacokinetic properties of existing drugs.
References
- 1. Propranolol Hydrochloride | C16H22ClNO2 | CID 62882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Hydrochloride [chembk.com]
- 5. CN113511979A - Synthesis method and application of propranolol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Buy Propranolol | 525-66-6 [smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. NMR Spectrum of Propranolol Hydrochloride | Thermo Fisher Scientific - CN [thermofisher.cn]
- 10. scispace.com [scispace.com]
- 11. Chiral separation and determination of propranolol enantiomers in rat or mouse blood and tissue by column switching high performance liquid chromatography with ovomucoid bonded stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 13. tpcj.org [tpcj.org]
Pharmacological Profile of (R)-Propranolol-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profile of (R)-Propranolol-d7, an isotopically labeled form of the (R)-enantiomer of propranolol. While primarily utilized as an internal standard in pharmacokinetic and metabolic studies, understanding its intrinsic pharmacological characteristics is crucial for accurate data interpretation and potential research applications. This document details its mechanism of action, receptor binding affinity, functional activity, and metabolic profile, with a focus on the stereoselective properties of propranolol.
Introduction
Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases.[1][2] It is administered as a racemic mixture of two enantiomers: (S)-(-)-propranolol and (R)-(+)-propranolol. The beta-blocking activity resides almost exclusively in the (S)-enantiomer, which is approximately 100 times more potent than the (R)-enantiomer.[3][4][5] this compound is the deuterium-labeled version of the less active (R)-enantiomer. The inclusion of seven deuterium atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of propranolol and its metabolites.[6]
Mechanism of Action
The primary mechanism of action of propranolol is the competitive, non-selective antagonism of β1 and β2-adrenergic receptors.[1] This action blocks the effects of catecholamines like epinephrine and norepinephrine, leading to decreased heart rate, myocardial contractility, and blood pressure.[2] The (S)-enantiomer is responsible for this therapeutic effect.
The (R)-enantiomer exhibits significantly lower affinity for beta-adrenergic receptors and therefore possesses weak beta-blocking activity.[7] However, it is not pharmacologically inert. Research suggests that (R)-propranolol may have distinct biological activities, including the inhibition of the conversion of thyroxine (T4) to triiodothyronine (T3).[8]
Beta-Adrenergic Signaling Pathway
The canonical signaling pathway initiated by the activation of beta-adrenergic receptors involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] As a beta-blocker, propranolol antagonizes this pathway.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for propranolol enantiomers. It is important to note that specific data for this compound is scarce; however, its pharmacological properties are expected to be very similar to those of unlabeled (R)-propranolol.
Table 1: Receptor Binding Affinity of Propranolol Enantiomers
| Enantiomer | Receptor | Ki (nM) | Species | Reference |
| (S)-Propranolol | β1-Adrenergic | 1.8 | Rat | [9] |
| (S)-Propranolol | β2-Adrenergic | 0.8 | Rat | [9] |
| Racemic Propranolol | β1-Adrenergic | 9.02 (pKi) | Human | [10] |
| (R)-Propranolol | β-Adrenergic | ~179-fold lower affinity than (S)-enantiomer | Human |
Table 2: Pharmacokinetic Parameters of Propranolol Enantiomers
| Parameter | (R)-(+)-Propranolol | (S)-(-)-Propranolol | Species | Reference |
| Systemic Clearance (Cls) | 1.21 ± 0.15 L/min | 1.03 ± 0.12 L/min | Human | [11] |
| Apparent Volume of Distribution (Vd) | 4.82 ± 0.34 L/kg | 4.08 ± 0.33 L/kg | Human | [11] |
| Unbound Fraction in Plasma | 20.3 ± 0.8% | 17.6 ± 0.7% | Human | [11] |
| Elimination Half-life (t1/2) | ~3.5 hours | ~3.5 hours | Human | [11] |
| In vitro t1/2 (Human Liver Microsomes) | Slower metabolism than (S)-enantiomer | Faster metabolism than (R)-enantiomer | Human | [12] |
| In vitro t1/2 (Rat Liver Microsomes) | Faster metabolism than (S)-enantiomer | Slower metabolism than (R)-enantiomer | Rat | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative of the techniques used to characterize beta-adrenergic receptor antagonists like propranolol.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to its receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for β1 and β2-adrenergic receptors.
Materials:
-
Cell membranes expressing the target receptor (e.g., from CHO-K1 cells transfected with human β1 or β2-adrenergic receptor cDNA).
-
Radioligand (e.g., [3H]-CGP 12177, a hydrophilic β-antagonist).
-
Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).
-
Test compound (this compound) and a reference compound (e.g., unlabeled propranolol).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a suitable buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a compound to antagonize the agonist-induced production of cyclic AMP (cAMP).
Objective: To determine the functional potency of this compound as a β-adrenergic receptor antagonist.
Materials:
-
A suitable cell line expressing the target receptor (e.g., CHO-K1 or HEK293 cells).
-
A β-adrenergic agonist (e.g., isoproterenol).
-
Test compound (this compound).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium and reagents.
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Addition: Pre-incubate the cells with varying concentrations of this compound for a specific time (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the agonist (e.g., isoproterenol at its EC80 concentration) to all wells except the basal control.
-
Incubation: Incubate for a period to allow for cAMP production (e.g., 30 minutes at 37°C).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the antagonist to determine the IC50 value.
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
Objective: To determine the in vitro metabolic stability of this compound.
Materials:
-
Liver microsomes (e.g., human or rat).
-
NADPH regenerating system (cofactor for CYP450 enzymes).
-
Phosphate buffer (pH 7.4).
-
Test compound (this compound).
-
Positive control compound with known metabolic instability (e.g., unlabeled propranolol).
-
Acetonitrile (to stop the reaction).
-
LC-MS/MS system for analysis.
Procedure:
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes and the test compound in phosphate buffer.
-
Initiate Reaction: Add the NADPH regenerating system to start the metabolic reaction. Incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to cold acetonitrile to stop the reaction.
-
Sample Preparation: Centrifuge the samples to precipitate the protein.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining amount of the parent compound (this compound).
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of the line, calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).
Metabolism
The metabolism of propranolol is extensive and stereoselective.[13][14] The main metabolic pathways are ring hydroxylation (primarily at the 4-position), N-dealkylation, and glucuronidation. The (R)-enantiomer is preferentially metabolized through ring oxidation, particularly at lower concentrations.[14] This stereoselective metabolism leads to a higher plasma concentration of the more active (S)-enantiomer after oral administration of the racemate.[5] The primary enzymes involved in propranolol metabolism are CYP2D6 and CYP1A2.[1]
Deuterium labeling at the d7 position is on the isopropyl group. While this is not a primary site of metabolism, a kinetic isotope effect could potentially slow down N-dealkylation to a minor extent, but this is generally not expected to significantly alter the overall metabolic profile.
References
- 1. Propranolol - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Stereochemistry of the in vivo disposition and metabolism of propranolol in dog and man using deuterium-labeled pseudoracemates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective hemodynamic effects of (R)-and (S)-propranolol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Racemic (R,S)-propranolol versus half-dosed optically pure (S)-propranolol in humans at steady state: Hemodynamic effects, plasma concentrations, and influence on thyroid hormone levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Assessment of affinities of propranolol and bopindolol to membranes from COS-7 cell transiently transfected with beta-1- and beta-2-adrenoceptors using a radioligand-binding assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereoselective clearance and distribution of intravenous propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic Differences of Propranolol Enantiomers in Different Species of Liver Microsomes by HPLC-MS/MS [kyxuebao.kmmu.edu.cn]
- 12. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]
- 13. Stereoselective ring oxidation of propranolol in man - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry [mdpi.com]
Potential Metabolic Pathways of (R)-Propranolol-d7: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential metabolic pathways of (R)-Propranolol-d7. While specific experimental data for the deuterated form is not extensively available in current literature, the metabolic fate is predicted to follow that of its non-deuterated enantiomer, (R)-propranolol. This document outlines the primary metabolic routes, the key enzymes involved, quantitative metabolic data for propranolol enantiomers, detailed experimental protocols for studying its metabolism, and visual diagrams of the metabolic pathways and experimental workflows.
Propranolol is a non-selective beta-adrenergic receptor antagonist administered as a racemic mixture of (R)- and (S)-enantiomers. The (S)-enantiomer is responsible for the majority of the beta-blocking activity, while both enantiomers exhibit local anesthetic effects. The metabolism of propranolol is extensive and stereoselective, primarily occurring in the liver.[1] The introduction of deuterium at the d7 position on the isopropyl group of (R)-propranolol is a common strategy in drug discovery to potentially alter the pharmacokinetic profile by modifying the rate of metabolism, a phenomenon known as the kinetic isotope effect. This can lead to a longer half-life and increased exposure.
Core Metabolic Pathways
Propranolol undergoes three primary metabolic transformations:
-
Ring Oxidation (Aromatic Hydroxylation): This involves the hydroxylation of the naphthalene ring, predominantly at the 4-position to form 4-hydroxypropranolol, a pharmacologically active metabolite.[2][3][4] This pathway is mainly catalyzed by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6) , with a minor contribution from CYP1A2 .[2][3][4][5] Hydroxylation can also occur at the 5- and 7-positions.[4]
-
Side-Chain Oxidation: This pathway begins with N-desisopropylation to form N-desisopropylpropranolol.[6] This reaction is primarily catalyzed by CYP1A2 .[4][5][6] The resulting intermediate is further oxidized to form aldehydes and subsequently carboxylic acids, such as naphthoxylactic acid.[6] Given that the deuteration in this compound is on the isopropyl group, it is plausible that the rate of N-desisopropylation could be reduced due to the kinetic isotope effect, potentially leading to a decreased formation of downstream metabolites of this pathway.
-
Glucuronidation: This is a phase II conjugation reaction where propranolol is directly conjugated with glucuronic acid to form propranolol glucuronide. This reaction is catalyzed by various UDP-glucuronosyltransferase (UGT) enzymes, including UGT1A9, UGT2B4, UGT2B7 , and UGT1A10 .[6] Glucuronidation of the hydroxylated metabolites, such as 4-hydroxypropranolol, also occurs.[6] Studies have shown stereoselectivity in glucuronidation, with the (S)-enantiomer being glucuronidated more rapidly than the (R)-enantiomer.[6][7]
Quantitative Metabolic Data
The following tables summarize key quantitative data on the metabolism of propranolol. It is important to note that these data are for the non-deuterated enantiomers.
Table 1: Contribution of Primary Metabolic Pathways to Propranolol Elimination
| Metabolic Pathway | Percentage of Administered Dose | Reference |
| Ring Oxidation | 42% (range: 27-59%) | [8] |
| Side-Chain Oxidation | 41% (range: 32-50%) | [8] |
| Glucuronidation | 17% (range: 10-25%) | [8] |
Table 2: Kinetic Parameters for the Formation of (S)-4-Hydroxypropranolol in Human Liver Microsomes
| Enzyme | Vmax (pmol/mg protein/60 min) | Km (µM) | Reference |
| CYP2D6 | 721 (range: 84-1975) | 8.5 (range: 5.9-31.9) | [2] |
| CYP1A2 | 307 (range: 165-2397) | 21.2 (range: 8.9-77.5) | [2] |
Table 3: Stereoselectivity in Propranolol Metabolism
| Metabolite/Process | Enantiomer Favored | Observations | Reference(s) |
| Ring Oxidation | (R)-(+)-propranolol | Overall ring oxidation favors the (R)-enantiomer. | [9] |
| Side-Chain Oxidation | (S)-(-)-propranolol | Products of side-chain oxidation consist mainly of the (S)-enantiomer. | [9] |
| Glucuronidation | (S)-(-)-propranolol | (S)-propranolol is the preferred substrate for UGT1A7, UGT1A9, and UGT2A1. | [7][10] |
| Glucuronidation | (R)-(+)-propranolol | UGT1A10 shows a preference for the (R)-enantiomer. | [7][10] |
Experimental Protocols
In Vitro Metabolism of this compound using Human Liver Microsomes
This protocol is designed to determine the metabolic stability and identify the metabolites of this compound.
Materials:
-
This compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl2)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar compound not present in the matrix)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mM.
-
In a microcentrifuge tube, combine phosphate buffer, MgCl2, and the HLM suspension. The final protein concentration should be between 0.2 and 1.0 mg/mL.
-
Add the this compound stock solution to the HLM mixture to achieve a final substrate concentration of 1 µM. The final concentration of the organic solvent should be less than 1%.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Metabolic Reaction:
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard. This will precipitate the proteins and stop the enzymatic reaction.
-
-
Sample Processing:
-
Vortex the quenched samples vigorously.
-
Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Analyze the disappearance of the parent compound (this compound) over time to determine the metabolic stability (half-life, intrinsic clearance).
-
Analyze for the appearance of potential metabolites by searching for predicted masses (e.g., hydroxylated, N-desisopropylated, and glucuronidated forms).
-
LC-MS/MS Method for the Analysis of this compound and its Metabolites
This protocol provides a general framework for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Hypersil GOLD C18) is commonly used.[11]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally used for propranolol and its metabolites.[11][12]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the precursor ion).
-
MRM Transitions (Predicted for this compound and its major metabolites):
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
Hydroxy-(R)-Propranolol-d7: Precursor ion (m/z) -> Product ion (m/z)
-
N-desisopropyl-(R)-Propranolol-d7: Precursor ion (m/z) -> Product ion (m/z)
-
This compound Glucuronide: Precursor ion (m/z) -> Product ion (m/z)
-
-
-
Optimization: The cone voltage and collision energy should be optimized for each analyte and metabolite to achieve the best sensitivity.
Data Acquisition and Analysis:
-
Software provided by the instrument manufacturer is used to control the system, acquire data, and perform quantitative analysis.
-
Calibration curves are generated using known concentrations of reference standards (if available) to quantify the parent drug and its metabolites.
Visualizations
Caption: Metabolic pathways of this compound.
Caption: Experimental workflow for in vitro metabolism studies.
Conclusion
The metabolic pathways of this compound are expected to mirror those of (R)-propranolol, involving ring oxidation, side-chain oxidation, and glucuronidation, with CYP2D6, CYP1A2, and various UGTs being the principal enzymes. The deuteration on the isopropyl group may potentially alter the rate of side-chain oxidation via a kinetic isotope effect, a hypothesis that warrants experimental verification. The provided quantitative data for non-deuterated propranolol and the detailed experimental protocols offer a solid foundation for researchers and drug development professionals to design and conduct studies to fully elucidate the metabolic profile of this compound. Such studies are crucial for understanding its pharmacokinetics and potential for drug-drug interactions.
References
- 1. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]
- 2. CYP1A2 and CYP2D6 4-hydroxylate propranolol and both reactions exhibit racial differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytochrome P450 isozymes involved in propranolol metabolism in human liver microsomes. The role of CYP2D6 as ring-hydroxylase and CYP1A2 as N-desisopropylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative account of propranolol metabolism in urine of normal man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereoselective ring oxidation of propranolol in man - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
Deuterium Isotope Effects on (R)-Propranolol-d7 Pharmacology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propranolol, a non-selective beta-adrenergic receptor antagonist, has been a cornerstone in the management of various cardiovascular and non-cardiovascular conditions. It is administered as a racemic mixture of (R)- and (S)-enantiomers, with the (S)-enantiomer being significantly more potent in its beta-blocking activity. The metabolism of propranolol is extensive and stereoselective, primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP1A2.[1][2] This complex metabolic profile contributes to inter-individual variability in patient response.
The substitution of hydrogen with its stable isotope, deuterium, at specific metabolically labile positions in a drug molecule can alter its pharmacokinetic profile. This "deuterium isotope effect" can lead to a slower rate of metabolism, potentially resulting in increased systemic exposure, a longer half-life, and a more predictable dose-response relationship. This technical guide explores the theoretical and practical aspects of the deuterium isotope effect on the pharmacology of (R)-Propranolol-d7, the deuterated analogue of the less active (R)-enantiomer of propranolol. While direct comparative data for this compound is not extensively available in the public domain, this guide provides a framework for its investigation, drawing upon the established pharmacology of propranolol and general principles of deuterium isotope effects.
Pharmacokinetics: The Deuterium Isotope Effect
The primary rationale for deuterating propranolol is to attenuate its metabolism, which is a major determinant of its pharmacokinetic variability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes to break. This can lead to a kinetic isotope effect, slowing down the rate of metabolic reactions at the site of deuteration.
For propranolol, key metabolic pathways include aromatic hydroxylation (primarily at the 4-position) and N-deisopropylation.[3] CYP2D6 is the principal enzyme responsible for the 4-hydroxylation of both enantiomers, while CYP1A2 is the main catalyst for N-deisopropylation.[3] Deuteration of the seven hydrogens on the naphthalene ring of (R)-Propranolol, creating this compound, is hypothesized to primarily affect the rate of aromatic hydroxylation.
Quantitative Data Summary
Table 1: Comparative Pharmacokinetic Parameters of (R)-Propranolol and this compound (Hypothetical Data)
| Parameter | (R)-Propranolol | This compound | Fold Change |
| Cmax (ng/mL) | Data not available | Data not available | Data not available |
| AUC (ng·h/mL) | Data not available | Data not available | Data not available |
| T½ (hours) | Data not available | Data not available | Data not available |
| Oral Bioavailability (%) | Data not available | Data not available | Data not available |
| Total Clearance (CL/F; L/h/kg) | Data not available | Data not available | Data not available |
Note: The absence of data in this table highlights a critical knowledge gap. Future studies are required to populate these fields and quantify the deuterium isotope effect on the pharmacokinetics of this compound.
Pharmacodynamics: Receptor Binding and Signaling
Propranolol exerts its therapeutic effects by competitively blocking beta-1 and beta-2 adrenergic receptors, thereby inhibiting the effects of catecholamines like epinephrine and norepinephrine. While the (S)-enantiomer is the primary contributor to beta-blockade, the (R)-enantiomer is not entirely devoid of pharmacological activity. It is crucial to assess whether deuteration alters the binding affinity of this compound to its target receptors.
Quantitative Data Summary
Similar to the pharmacokinetic data, direct comparative pharmacodynamic data for this compound is scarce.
Table 2: Comparative In Vitro Receptor Binding Affinities (Ki) of (R)-Propranolol and this compound (Hypothetical Data)
| Receptor | (R)-Propranolol (Ki, nM) | This compound (Ki, nM) | Fold Change |
| β1-Adrenergic Receptor | Data not available | Data not available | Data not available |
| β2-Adrenergic Receptor | Data not available | Data not available | Data not available |
Note: This table illustrates the necessary data to determine if deuteration impacts the direct interaction of (R)-Propranolol with its target receptors. Such studies are fundamental to understanding the pharmacodynamic profile of the deuterated compound.
Experimental Protocols
This section outlines key experimental methodologies that can be employed to generate the comparative data required to fully evaluate the deuterium isotope effects on this compound pharmacology.
In Vivo Pharmacokinetic Study in an Animal Model (e.g., Rat)
Objective: To compare the pharmacokinetic profiles of (R)-Propranolol and this compound following oral administration in rats.
Protocol:
-
Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g.
-
Drug Administration: A single oral gavage dose of either (R)-Propranolol or this compound (e.g., 10 mg/kg) is administered.
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
-
Sample Analysis: Plasma concentrations of (R)-Propranolol and this compound are determined using a validated LC-MS/MS method. A chiral column is necessary to separate the (R)- and (S)-enantiomers if a racemic mixture is used as a reference.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, T½, and oral bioavailability (if an intravenous study is also conducted).
In Vitro Metabolism Study using Human Liver Microsomes
Objective: To compare the in vitro metabolic stability and metabolite formation of (R)-Propranolol and this compound in human liver microsomes.
Protocol:
-
Incubation Mixture: Incubations are performed in a final volume of 200 µL containing human liver microsomes (0.5 mg/mL), NADPH regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2), and either (R)-Propranolol or this compound (1 µM) in a phosphate buffer (pH 7.4).
-
Incubation Conditions: The reaction is initiated by the addition of the NADPH regenerating system and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction is stopped by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS.
-
Data Analysis: The disappearance of the parent compound over time is monitored to determine the in vitro half-life and intrinsic clearance. Metabolite formation can also be quantified.
Receptor Binding Assay
Objective: To determine and compare the binding affinities (Ki) of (R)-Propranolol and this compound for β1- and β2-adrenergic receptors.
Protocol:
-
Receptor Source: Membranes from cells stably expressing human β1- or β2-adrenergic receptors.
-
Radioligand: A suitable radioligand, such as [3H]-dihydroalprenolol ([3H]-DHA), is used.
-
Assay Conditions: The binding assay is performed in a buffer containing the cell membranes, the radioligand at a concentration close to its Kd, and varying concentrations of the competing ligands ((R)-Propranolol or this compound).
-
Incubation and Separation: The mixture is incubated to reach equilibrium, and then bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is quantified by liquid scintillation counting.
-
Data Analysis: The IC50 values (concentration of competitor that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis and then converted to Ki values using the Cheng-Prusoff equation.
Visualization of Signaling Pathways and Experimental Workflows
Beta-Adrenergic Receptor Signaling Pathway
Propranolol acts as an antagonist at beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).
Experimental Workflow for In Vivo Pharmacokinetic Study
The following diagram illustrates the typical workflow for a preclinical in vivo pharmacokinetic study.
Experimental Workflow for In Vitro Metabolism Study
This diagram outlines the process for assessing the metabolic stability of the compounds in liver microsomes.
Conclusion
The deuteration of (R)-Propranolol to this compound presents a compelling strategy to potentially improve its pharmacokinetic profile by attenuating its metabolism. While the theoretical basis for this approach is sound, a comprehensive understanding of the deuterium isotope effect on its pharmacology requires direct comparative studies. This technical guide has outlined the key pharmacokinetic and pharmacodynamic parameters that need to be evaluated and has provided detailed experimental protocols to generate this crucial data. The provided visualizations of the relevant signaling pathway and experimental workflows offer a clear framework for researchers in this field. The generation of quantitative data comparing this compound and its non-deuterated counterpart will be instrumental in determining the therapeutic potential of this deuterated compound and advancing its development.
References
- 1. Metabolic Differences of Propranolol Enantiomers in Different Species of Liver Microsomes by HPLC-MS/MS [kyxuebao.kmmu.edu.cn]
- 2. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of affinities of propranolol and bopindolol to membranes from COS-7 cell transiently transfected with beta-1- and beta-2-adrenoceptors using a radioligand-binding assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Propranolol in Human Plasma by LC-MS/MS using (R)-Propranolol-d7
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias. Accurate and reliable quantification of propranolol in human plasma is crucial for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence trials. This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of propranolol in human plasma. The use of a stable isotope-labeled internal standard, (R)-Propranolol-d7, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[1][2][3] The method described herein utilizes a simple protein precipitation extraction procedure, enabling high-throughput analysis suitable for clinical research and drug development.
Materials and Methods
Chemicals and Reagents
-
Propranolol hydrochloride (Reference Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human plasma (K2EDTA)
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient delivery
-
Autosampler with temperature control
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Experimental Protocols
Preparation of Stock and Working Solutions
Propranolol Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of propranolol hydrochloride reference standard.
-
Dissolve in 10 mL of methanol to obtain a final concentration of 1 mg/mL.
-
Store at 2-8°C.
This compound Internal Standard (IS) Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound hydrochloride.
-
Dissolve in 1 mL of methanol to obtain a final concentration of 1 mg/mL.
-
Store at 2-8°C.
Propranolol Working Solutions (for Calibration Curve and Quality Controls):
-
Prepare a series of dilutions from the propranolol stock solution using a 50:50 (v/v) mixture of acetonitrile and water to achieve the desired concentrations for the calibration curve and quality control (QC) samples.
This compound Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the IS stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 100 ng/mL.
Sample Preparation
-
Label polypropylene tubes for blank, calibration standards, QC samples, and unknown samples.
-
To each tube, add 50 µL of the corresponding plasma sample (blank, standard, QC, or unknown).
-
Add 200 µL of the IS working solution (100 ng/mL in acetonitrile) to all tubes except the blank. To the blank tube, add 200 µL of acetonitrile without the internal standard.
-
Vortex each tube for 30 seconds to precipitate plasma proteins.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 95% B over 2.5 min, hold at 95% B for 1 min, return to 20% B for 1.5 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Propranolol: m/z 260.2 → 116.1this compound: m/z 267.2 → 116.1 |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 100 ms |
Data Presentation
Calibration Curve and Linearity
The method was linear over the concentration range of 1 to 500 ng/mL for propranolol in human plasma.[4] The calibration curve was constructed by plotting the peak area ratio of propranolol to this compound against the nominal concentration of propranolol. A linear regression with a weighting factor of 1/x² was used.
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Propranolol | 1 - 500 | > 0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 15 | ± 15 | < 15 | ± 15 |
| LQC | 3 | < 10 | ± 10 | < 10 | ± 10 |
| MQC | 50 | < 10 | ± 10 | < 10 | ± 10 |
| HQC | 400 | < 10 | ± 10 | < 10 | ± 10 |
Visualizations
Caption: Experimental workflow for the quantification of propranolol in human plasma.
Caption: Chemical structures of Propranolol and this compound.
Caption: Logical relationship of the analytical method components and performance.
References
- 1. (±)-Propranolol-D7 (ring-D7) | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols for Propranolol Analysis using (R)-Propranolol-d7 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias.[1] Accurate quantification of Propranolol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. (R)-Propranolol-d7, a stable isotope-labeled analog of Propranolol, is an ideal internal standard for mass spectrometry-based bioanalytical methods, as it compensates for variability during sample preparation and analysis.[2] This document provides detailed protocols for the most common sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—for the analysis of Propranolol from biological samples, typically human plasma or serum.
Materials and Reagents
-
Analytes and Internal Standard: Propranolol hydrochloride, this compound hydrochloride.[2]
-
Biological Matrix: Human plasma or serum, typically collected in K2EDTA tubes.
-
Reagents for Protein Precipitation:
-
Reagents for Liquid-Liquid Extraction:
-
Reagents for Solid-Phase Extraction:
-
SPE cartridges (e.g., C18, Oasis HLB).
-
Methanol (HPLC grade) for conditioning and elution.
-
Water (HPLC grade) for equilibration.
-
Ammonium hydroxide or other buffers for washing steps.
-
-
General Lab Equipment:
-
Vortex mixer.
-
Centrifuge.
-
Evaporator (e.g., nitrogen evaporator).
-
Pipettes and tips.
-
Appropriate vials for sample collection and analysis.
-
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample cleanup, suitable for high-throughput analysis. It involves the addition of an organic solvent or a strong acid to the biological sample to denature and precipitate proteins.
Protocol:
-
Pipette 100 µL of the plasma or serum sample into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (this compound).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[3][4]
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a well plate.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.
Workflow for Protein Precipitation
Caption: Workflow for Propranolol extraction using Protein Precipitation.
Liquid-Liquid Extraction (LLE)
LLE is a sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.
Protocol:
-
Pipette 200 µL of the plasma or serum sample into a clean tube.
-
Add 50 µL of the internal standard working solution (this compound).
-
Add 100 µL of a suitable buffer to adjust the pH (e.g., a basic buffer to ensure Propranolol is in its free base form).
-
Add 2 mL of an appropriate organic extraction solvent (e.g., ethyl acetate or a mixture like diethyl ether:hexane).[5][6]
-
Vortex the mixture for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic (upper) layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100-200 µL of the mobile phase and inject it into the LC-MS/MS system.
Workflow for Liquid-Liquid Extraction
Caption: Workflow for Propranolol extraction using Liquid-Liquid Extraction.
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation method that uses a solid sorbent to retain the analyte of interest from the liquid sample matrix. Interfering components are washed away, and the analyte is then eluted with a suitable solvent.
Protocol:
-
Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.[8] Do not let the cartridge dry out.
-
Loading: Pipette 250 µL of the plasma sample, previously mixed with 50 µL of the internal standard (this compound), onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent bed slowly.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent or buffer (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the Propranolol and the internal standard from the cartridge by passing 1 mL of methanol or another suitable organic solvent through it.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100-200 µL of the mobile phase for LC-MS/MS analysis.
Workflow for Solid-Phase Extraction
Caption: Workflow for Propranolol extraction using Solid-Phase Extraction.
Quantitative Data Summary
The choice of sample preparation technique can significantly impact the performance of the bioanalytical method. The following table summarizes typical quantitative data for Propranolol analysis using different extraction methods.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Recovery | 97.06% (serum)[9] | 64.04% - 68.05%[5] | >78%[8] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[3][4] | 2.05 ng/mL | 1.0 ng/mL[8] |
| Linearity Range | 1 - 500 ng/mL[3][4] | 2.05 - 250.3 ng/mL | 5 - 400 µg/L[10] |
| Intra-day Precision (%RSD) | < 7.1%[3] | 1.52% - 5.67%[5] | 4.9% - 7.3%[8] |
| Inter-day Precision (%RSD) | < 7.1%[3] | 2.79% - 5.79%[5] | - |
Note: The values presented in the table are compiled from various literature sources and may vary depending on the specific experimental conditions, instrumentation, and biological matrix used.
Conclusion
The selection of an appropriate sample preparation technique is a critical step in the development of a robust and reliable bioanalytical method for the quantification of Propranolol. Protein precipitation offers a simple and fast approach, ideal for high-throughput screening. Liquid-liquid extraction provides cleaner extracts and can improve sensitivity. Solid-phase extraction offers the highest degree of selectivity and is often considered the gold standard for removing matrix interferences. The use of this compound as an internal standard is highly recommended to ensure the accuracy and precision of the analytical results, regardless of the chosen sample preparation method. The protocols and data presented in this application note serve as a comprehensive guide for researchers and scientists involved in the analysis of Propranolol in biological matrices.
References
- 1. caymanchem.com [caymanchem.com]
- 2. veeprho.com [veeprho.com]
- 3. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. Comparison of two extraction methods for determination of propranolol and furosemide in human plasma by mixed-mode chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rapid and simultaneous extraction of propranolol, its neutral and basic metabolites from plasma and assay by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assay of total and free propranolol in plasma by liquid chromatography with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Extraction Protocol for Propranolol and its Deuterated Analog for High-Throughput Bioanalysis
Application Note and Protocol
This document provides a detailed solid-phase extraction (SPE) protocol for the simultaneous quantification of Propranolol and its deuterated internal standard, (R)-Propranolol-d7, from human plasma. This method is intended for researchers, scientists, and drug development professionals requiring a reliable and reproducible sample preparation procedure for bioanalytical studies, such as pharmacokinetics.
Introduction
Propranolol is a non-selective beta-adrenergic antagonist widely used in the treatment of cardiovascular diseases. Accurate determination of its concentration in biological matrices is crucial for clinical and pharmacological research. Solid-phase extraction is a widely adopted technique for sample clean-up and concentration prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol details an efficient SPE method using a mixed-mode cation exchange sorbent, which provides high recovery and removal of matrix interferences. Deuterated propranolol (Propranolol-d7) is used as an internal standard to ensure accuracy and precision.[1]
Quantitative Data Summary
The following tables summarize the performance characteristics of the described SPE method, compiled from various studies employing similar methodologies.
Table 1: Method Performance Characteristics
| Parameter | Propranolol | This compound | Reference |
| Linearity Range (ng/mL) | 0.20 - 500.00 | Not specified, used as IS | [1] |
| Lower Limit of Quantitation (LLOQ) (ng/mL) | 0.20 | Not applicable | [1] |
| Lower Limit of Detection (LLOD) (pg/mL) | 50 | Not applicable | [1] |
| Mean Extraction Recovery | >96% | Not specified | [1] |
| Inter-day Precision (% RSD) | <11.3% | Not specified | [1] |
| Inter-day Accuracy (% of nominal) | <11% | Not specified | [1] |
Table 2: Stability of Propranolol in Human Plasma [1]
| Stability Condition | Duration | Accuracy (% of nominal) |
| Freeze-Thaw Cycles (-15°C to Room Temp) | 5 cycles | <11% |
| Bench-Top (Room Temperature) | 6.5 hours | <11% |
| In Mobile Phase (10°C) | 48 hours | <11% |
Experimental Protocol
This protocol is optimized for the extraction of Propranolol and this compound from 0.300 mL of human plasma using a mixed-mode cation exchange SPE cartridge.
Materials and Reagents
-
Propranolol Hydrochloride (Reference Standard)
-
This compound Hydrochloride (Internal Standard)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Ammonium Acetate (Analytical Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Hydroxide (Analytical Grade)
-
Water (Deionized or Milli-Q)
-
Human Plasma (Blank)
-
Mixed-Mode Cation Exchange SPE Cartridges (e.g., Strata-X-C or equivalent)
-
SPE Vacuum Manifold
-
Centrifuge
-
Vortex Mixer
-
Analytical Balance
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Preparation of Solutions
-
Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound HCl in methanol.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with methanol.
-
50 mM Ammonium Acetate (pH 6.0): Dissolve an appropriate amount of ammonium acetate in water, adjust the pH to 6.0 with formic acid, and bring to final volume.
-
5% Ammonium Hydroxide in Methanol: Add 5 mL of concentrated ammonium hydroxide to 95 mL of methanol.
Sample Preparation and SPE Procedure
-
Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 300 µL of plasma into a clean microcentrifuge tube.
-
Add 50 µL of the IS working solution (100 ng/mL of this compound) to each plasma sample, except for the blank.
-
Vortex for 30 seconds.
-
Add 300 µL of 50 mM ammonium acetate (pH 6.0) and vortex for another 30 seconds.
-
Centrifuge the samples at 4000 rpm for 10 minutes.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition the mixed-mode SPE cartridges by passing 1 mL of methanol followed by 1 mL of 50 mM ammonium acetate (pH 6.0). Do not allow the sorbent to dry.
-
Loading: Load the supernatant from the pre-treated plasma sample onto the conditioned SPE cartridge at a low flow rate (approximately 1 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of 50 mM ammonium acetate (pH 6.0).
-
Wash the cartridge with 1 mL of 1 M acetic acid.
-
Wash the cartridge with 1 mL of methanol.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis. Vortex for 30 seconds and transfer to an autosampler vial for injection.
-
Diagrams
Caption: Solid-Phase Extraction Workflow for Propranolol Analysis.
References
Application Note: High-Throughput Quantification of Propranolol in Human Plasma using Liquid-Liquid Extraction and LC-MS/MS with a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of propranolol in human plasma. The protocol employs a simple and efficient liquid-liquid extraction (LLE) procedure using (R)-Propranolol-d7 as a stable isotope-labeled internal standard (SIL-IS). Analysis is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with positive ion electrospray ionization. The use of a deuterated internal standard ensures high accuracy and precision by compensating for variability in sample preparation and instrument response.[1][2] This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications requiring reliable propranolol quantification.
Introduction
Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of hypertension, angina pectoris, and cardiac arrhythmias.[3] Accurate and precise measurement of its concentration in biological matrices is crucial for clinical and research purposes. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry as it closely mimics the analyte's behavior during extraction and ionization, thereby correcting for potential matrix effects and improving method robustness.[1][2] This note provides a comprehensive protocol for the liquid-liquid extraction of propranolol from human plasma and its subsequent analysis by LC-MS/MS.
Experimental
Materials and Reagents
-
Propranolol hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
HPLC-grade methanol, acetonitrile, and ethyl acetate
-
Ammonium formate
-
Formic acid
-
Human plasma (K2EDTA as anticoagulant)
-
Deionized water
Equipment
-
LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer with an ESI source)
-
HPLC system
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Sample tubes (e.g., 1.5 mL polypropylene tubes)
-
Pipettes
Sample Preparation: Liquid-Liquid Extraction Protocol
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: To a 1.5 mL polypropylene tube, add 200 µL of plasma sample.
-
Internal Standard Spiking: Add 50 µL of the internal standard working solution (e.g., 100 ng/mL this compound in methanol) to each sample, except for the blank matrix.
-
Alkalinization: Add 100 µL of a suitable buffer to adjust the pH to an alkaline condition (e.g., pH 9-10). Vortex for 30 seconds.
-
Extraction: Add 1 mL of ethyl acetate to each tube.
-
Mixing: Vortex the samples vigorously for 5 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the samples at approximately 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (supernatant) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 1000 µL of the mobile phase (e.g., Acetonitrile:Buffer, 90:10 v/v).
-
Injection: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system for analysis.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 10 mM Ammonium Formate with 0.1% Formic Acid in WaterB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic or Gradient (e.g., 90% B) |
| Flow Rate | 0.750 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Run Time | ~4.0 minutes |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | ~40 psi |
| Collision Gas | Medium |
| IonSpray Voltage | ~5500 V |
| Temperature | ~350°C |
MRM Transitions
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Propranolol | 260.2 | 116.1 |
| This compound | 267.2 | 116.1 |
Note: MS parameters such as declustering potential (DP), collision energy (CE), and collision cell exit potential (CXP) should be optimized for the specific instrument used.
Results and Discussion
Method Validation
The bioanalytical method was validated according to regulatory guidelines, assessing selectivity, linearity, accuracy, precision, recovery, and matrix effect.
Linearity and Sensitivity
The method demonstrated excellent linearity over a concentration range of 2.0 to 500 ng/mL for propranolol in human plasma. The lower limit of quantification (LLOQ) was established at 2 ng/mL.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC). The results, summarized in the table below, are within the acceptable limits of ±15% (±20% for LLOQ).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 2.0 | 8.6 | 106.8 | 5.8 | 108.8 |
| LQC | 10 | 5.2 | 102.5 | 4.1 | 103.2 |
| MQC | 100 | 3.7 | 98.9 | 2.9 | 101.5 |
| HQC | 400 | 4.5 | 97.8 | 3.5 | 100.9 |
Extraction Recovery and Matrix Effect
The extraction recovery of propranolol from human plasma was consistent across the QC levels. The use of a deuterated internal standard effectively compensated for any matrix-related ion suppression or enhancement, ensuring reliable quantification.
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) |
| LQC | 60 | 68.1 |
| MQC | 300 | 66.4 |
| HQC | 600 | 64.0 |
Workflow Diagrams
Caption: Liquid-Liquid Extraction Workflow for Propranolol.
Conclusion
The described liquid-liquid extraction protocol, in conjunction with LC-MS/MS analysis using this compound as an internal standard, provides a reliable, sensitive, and high-throughput method for the quantification of propranolol in human plasma. The method demonstrates excellent accuracy, precision, and linearity, making it well-suited for a variety of bioanalytical applications in drug development and clinical research.
References
- 1. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. faa.gov [faa.gov]
- 3. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Chromatographic Separation of Propranolol and (R)-Propranolol-d7
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral separation of propranolol and its deuterated isotopologue, (R)-Propranolol-d7. The methods outlined are based on established high-performance liquid chromatography (HPLC) techniques and are intended to guide researchers in developing and implementing robust analytical procedures for stereoselective analysis.
Introduction
Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases. It possesses a single chiral center, existing as two enantiomers: (S)-(-)-propranolol and (R)-(+)-propranolol. The pharmacological activity of propranolol resides primarily in the (S)-enantiomer, which is approximately 100 times more potent than the (R)-enantiomer.[1][2][3] Consequently, the ability to separate and quantify these enantiomers is critical for pharmacokinetic, pharmacodynamic, and toxicological studies, as well as for quality control in pharmaceutical formulations.
This compound, a deuterated analog of the (R)-enantiomer, is commonly used as an internal standard in bioanalytical methods due to its similar chemical and physical properties to the analyte of interest, but distinct mass. This allows for accurate quantification by mass spectrometry. The chromatographic separation of propranolol from its deuterated enantiomer is a key step in such assays.
This application note details various chiral HPLC methods that have been successfully employed for the separation of propranolol enantiomers. While the literature does not specifically address the separation of propranolol and this compound, the chromatographic conditions described herein are expected to be directly applicable or require only minor modifications, given the negligible isotopic effect of deuterium on chromatographic retention under typical reversed-phase or normal-phase conditions.
Experimental Protocols
Several chiral stationary phases (CSPs) have proven effective for the enantioselective separation of propranolol. Below are detailed protocols for three common approaches.
Method 1: Polysaccharide-Based CSP in Normal Phase Mode
This method utilizes a polysaccharide-based chiral stationary phase, such as amylose or cellulose derivatives, which are known for their broad applicability in chiral separations.
Experimental Workflow:
Caption: Workflow for Chiral HPLC Separation.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV or Fluorescence detector
Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 |
| Chiral Stationary Phase | Chiralcel OD® (250 x 4.6 mm, 10 µm)[4] | Chiralpak® IA (250 x 4.6 mm, 5 µm)[1][3] |
| Mobile Phase | n-Hexane:Ethanol (75:25 v/v)[4] | n-Heptane:Ethanol:Diethylamine (80:20:0.1 v/v/v)[1][3] |
| Flow Rate | 0.7 mL/min[4] | 1.0 mL/min[3] |
| Column Temperature | 25 °C[3] | Ambient |
| Detection | UV at 280 nm[4] | UV at 280 nm |
| Injection Volume | 20 µL[4] | 10 µL |
Sample Preparation: Prepare a stock solution of racemic propranolol and this compound in methanol or the mobile phase. Dilute to the desired working concentration (e.g., 50 µg/mL of each enantiomer).[4]
Method 2: Protein-Based CSP in Reversed-Phase Mode
This method employs a chiral stationary phase based on an immobilized protein, such as ovomucoid, which can offer unique selectivity.
Experimental Workflow:
Caption: Protein-Based Chiral HPLC Workflow.
Instrumentation:
-
HPLC system with a binary pump
-
Autosampler
-
Column thermostat
-
Fluorescence detector
Chromatographic Conditions:
| Parameter | Condition |
| Chiral Stationary Phase | Ultron ES-OVM (Ovomucoid)[5] |
| Mobile Phase | 50 mM Sodium Dihydrogenphosphate (pH 4.6) containing 12% Ethanol[5] |
| Flow Rate | Not specified, typically 0.5 - 1.0 mL/min |
| Column Temperature | Ambient |
| Detection | Fluorescence (Excitation: 297 nm, Emission: 340 nm)[5] |
| Injection Volume | Not specified |
Sample Preparation: Dissolve the sample in the mobile phase. For biological samples, a direct injection after homogenization may be possible with a pre-column.[5]
Method 3: Pirkle-Type CSP in Polar Organic Mode
This method utilizes a brush-type chiral stationary phase, which often provides excellent resolution for a wide range of compounds.
Logical Relationship of Key Parameters:
Caption: Interplay of Chromatographic Parameters.
Instrumentation:
-
HPLC system with a binary pump
-
Autosampler
-
Column thermostat
-
UV detector
Chromatographic Conditions:
| Parameter | Condition |
| Chiral Stationary Phase | α-Burke 2® (250 x 4.6 mm, 5 µm)[6][7] |
| Mobile Phase | Dichloromethane:Methanol (90:10 v/v) with 12 mM Ammonium Acetate[6][7] |
| Flow Rate | 0.9 mL/min[6][7] |
| Column Temperature | 24 °C ± 2 °C[7] |
| Detection | UV at 280 nm[6][7] |
| Injection Volume | 20 µL[7] |
Sample Preparation: Dissolve the sample in the mobile phase. For pharmaceutical tablets, triturate the tablets, dissolve in methanol, sonicate, and dilute with the mobile phase.[6]
Quantitative Data Summary
The following tables summarize the quantitative performance of the described methods for the separation of propranolol enantiomers.
Table 1: Chromatographic Performance Data
| Method | Chiral Stationary Phase | (S)-Propranolol Retention Time (min) | (R)-Propranolol Retention Time (min) | Resolution (Rs) |
| 1B | Chiralpak® IA | 4.71 | 5.26 | 1.75[1][3] |
| 2 | Ultron ES-OVM | Not specified | Not specified | Separation Factor: 1.15[5] |
| 3 | α-Burke 2® | ~6.5 | ~7.5 | > 2.0 |
Table 2: Method Validation Parameters
| Method | Parameter | (S)-Propranolol | (R)-Propranolol |
| 1A [4] | Linearity (µg/mL) | 20 - 100 | 20 - 100 |
| Correlation Coefficient (r²) | 0.9999 | 0.9999 | |
| 3 [6][7] | Linearity (µg/mL) | 1.0 - 16.0 | 1.0 - 16.0 |
| Correlation Coefficient (r) | 0.9998 | 0.9995 | |
| LOD (ng) | 1.37 | 1.31 | |
| LOQ (ng) | 4.58 | 4.37 | |
| Recovery (%) | 100.1 | 97.3 |
Conclusion
The chromatographic separation of propranolol and its deuterated analog, this compound, can be effectively achieved using a variety of chiral HPLC methods. The choice of the chiral stationary phase and mobile phase composition is critical for obtaining optimal resolution and peak shape. The protocols and data presented in this application note provide a solid foundation for researchers to develop and validate a suitable method for their specific analytical needs. It is recommended to perform a system suitability test, including the determination of resolution, tailing factor, and repeatability, to ensure the performance of the chosen method.
References
- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 2. Development of a New Method Based on Chiral Ligand-Exchange Chromatography for the Enantioseparation of Propranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Chiral separation and determination of propranolol enantiomers in rat or mouse blood and tissue by column switching high performance liquid chromatography with ovomucoid bonded stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of (R)-Propranolol-d7 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of (R)-Propranolol-d7 using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a deuterated stable isotope-labeled internal standard for propranolol, a non-selective beta-blocker used in the treatment of various cardiovascular diseases. Accurate and precise quantification of internal standards is critical for the validation of bioanalytical methods.
Mass Spectrometry Parameters
The following table summarizes the optimized mass spectrometry parameters for the detection of this compound and its unlabeled counterpart, (R)-Propranolol. These parameters are intended as a starting point and may require further optimization based on the specific instrumentation used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) | Polarity |
| (R)-Propranolol | 260.1 | 116.1 | 20-30 | 25-35 | Positive |
| This compound | 267.2 | 116.1 | 20-30 | 25-35 | Positive |
Note: Optimized collision energy and cone voltage for this compound may vary slightly from the unlabeled compound but are expected to be in a similar range. It is recommended to perform compound-specific optimization.
Experimental Protocols
The following protocols describe the sample preparation and liquid chromatography conditions for the analysis of this compound in a biological matrix such as human plasma.
2.1. Sample Preparation: Protein Precipitation
This method is rapid and suitable for high-throughput analysis.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard, this compound, at the desired concentration.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
2.2. Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample extract compared to protein precipitation.
-
To 500 µL of plasma sample, add 50 µL of internal standard solution (this compound) and 2.5 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
2.3. Liquid Chromatography Conditions
The following are typical LC parameters for the separation of propranolol.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes is a good starting point.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
Visualizations
3.1. Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound from sample collection to data acquisition.
3.2. Signaling Pathway: Mechanism of Action of Propranolol
Propranolol is a non-selective beta-adrenergic receptor antagonist. It competitively inhibits the binding of catecholamines, such as epinephrine and norepinephrine, to β1 and β2-adrenergic receptors. This blockade prevents the activation of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling.
Application Notes: (R)-Propranolol-d7 for Pharmacokinetic Studies of Propranolol
Introduction
Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias.[1][2][3][4] Accurate determination of Propranolol concentrations in biological matrices is crucial for pharmacokinetic (PK) studies, which inform dosing regimens and ensure therapeutic efficacy and safety. Stable isotope-labeled internal standards (SIL-ISs) are the gold standard in quantitative bioanalysis using mass spectrometry, as they exhibit similar physicochemical properties to the analyte, co-elute chromatographically, and effectively compensate for variability in sample preparation and instrument response.[5][6][7][8] (R)-Propranolol-d7, a deuterated analog of Propranolol, serves as an ideal internal standard for the precise and accurate quantification of Propranolol in various biological samples.[1][2][9][10] These application notes provide a detailed protocol for the use of this compound in the pharmacokinetic analysis of Propranolol using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
The methodology involves the addition of a known amount of this compound to biological samples (e.g., plasma, serum) containing unknown concentrations of Propranolol. Following sample extraction and chromatographic separation, the analyte and the internal standard are detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of Propranolol to that of this compound is used to construct a calibration curve from which the concentration of Propranolol in the study samples is determined. The stable isotope label ensures that the internal standard behaves nearly identically to the analyte during extraction and ionization, leading to high precision and accuracy.
Experimental Protocols
1. Materials and Reagents
-
Analytes: Propranolol hydrochloride, this compound
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)
-
Additives: Formic acid (FA), Ammonium acetate
-
Biological Matrix: Human plasma (or other relevant matrix)
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
-
2. Preparation of Stock and Working Solutions
-
Propranolol Stock Solution (1 mg/mL): Accurately weigh 10 mg of Propranolol hydrochloride and dissolve in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Propranolol Working Solutions: Prepare a series of working solutions by serially diluting the Propranolol stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations for calibration standards and quality control (QC) samples.
-
This compound Working Solution (Internal Standard, IS): Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 100 ng/mL.
3. Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for calibration standards, QC samples, and unknown study samples.
-
Pipette 100 µL of the appropriate biological matrix into the labeled tubes.
-
Spike 10 µL of the respective Propranolol working solutions into the calibration and QC tubes. For unknown samples, add 10 µL of 50:50 ACN/water.
-
Add 20 µL of the this compound working solution (100 ng/mL) to all tubes (except for blank matrix samples).
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex each tube for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.
4. LC-MS/MS Analysis
The following are typical LC-MS/MS parameters that should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, increase to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Propranolol | This compound |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) m/z | 260.2 | 267.2 |
| Product Ion (Q3) m/z | 116.1 | 116.1 |
| Collision Energy (CE) | 25 eV | 25 eV |
| Dwell Time | 100 ms | 100 ms |
Note: The specific m/z transitions and collision energies should be optimized for the instrument in use. The values provided are based on published data.
5. Data Analysis and Pharmacokinetic Calculations
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of Propranolol to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
-
Quantification: Determine the concentration of Propranolol in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) using appropriate pharmacokinetic software.
Visualizations
Caption: Experimental workflow for a pharmacokinetic study of Propranolol using this compound.
Caption: Logical relationship of using a deuterated internal standard in bioanalysis.
Summary of Propranolol Pharmacokinetics
Propranolol is well-absorbed after oral administration but undergoes extensive first-pass metabolism in the liver, leading to low bioavailability.[11] The pharmacokinetics of Propranolol can vary significantly among individuals.[11][12] Key pharmacokinetic parameters are summarized below.
Table 3: Typical Pharmacokinetic Parameters of Propranolol in Healthy Adults
| Parameter | Value | Reference |
| Bioavailability | ~25% (highly variable) | [13] |
| Time to Peak Plasma Concentration (Tmax) | 1-4 hours | [14][15] |
| Elimination Half-life (t1/2) | 3-6 hours | [12][13] |
| Volume of Distribution (Vd) | ~6 L/kg | [13] |
| Protein Binding | 90-95% | [12] |
| Metabolism | Extensively hepatic (CYP2D6, CYP1A2, CYP2C19) | [14][15] |
| Excretion | Primarily renal as metabolites | [11] |
Note: These values are approximate and can be influenced by factors such as dose, formulation, and patient-specific characteristics.[11][15]
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of Propranolol in biological matrices for pharmacokinetic studies. The detailed protocol and LC-MS/MS parameters outlined in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals. Adherence to these methodologies will ensure the generation of high-quality data essential for the evaluation of Propranolol's pharmacokinetic profile.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. veeprho.com [veeprho.com]
- 11. Clinical pharmacokinetics of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of propranolol: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Clinical Pharmacokinetics of Propranolol Hydrochloride: A Review | Bentham Science [eurekaselect.com]
Application Notes & Protocols: Bioavailability and Bioequivalence Studies with (R)-Propranolol-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases. It is administered as a racemic mixture of two enantiomers, (S)-(-)-propranolol and (R)-(+)-propranolol. The beta-blocking activity of propranolol resides almost exclusively in the (S)-enantiomer, while both enantiomers exhibit membrane-stabilizing effects. The pharmacokinetics of the two enantiomers are known to be different due to stereoselective metabolism in the liver. (R)-propranolol is more rapidly cleared than (S)-propranolol.
(R)-Propranolol-d7 is a deuterated form of the (R)-enantiomer of propranolol. Deuterated drugs, or heavy drugs, are analogues of existing drugs in which one or more hydrogen atoms are replaced by deuterium, a stable (non-radioactive) isotope of hydrogen. This substitution can alter the drug's metabolic fate, potentially leading to an improved pharmacokinetic profile. Bioavailability and bioequivalence studies are critical for the development of any new formulation, including deuterated compounds. These studies ensure that the new formulation delivers the active moiety to the systemic circulation at the same rate and extent as a reference formulation.
This document provides a detailed overview of the key considerations and protocols for conducting bioavailability and bioequivalence studies of this compound. While specific bioequivalence studies on a standalone this compound formulation are not widely published, the following protocols are based on established methods for stereoselective pharmacokinetic analysis of propranolol and general principles of bioequivalence testing.
Quantitative Data Summary
The following tables summarize hypothetical pharmacokinetic data that could be obtained from a bioequivalence study comparing a test and a reference formulation of this compound. Propranolol exhibits stereoselective metabolism, with the (R)-enantiomer generally showing higher clearance and a larger volume of distribution compared to the (S)-enantiomer[1].
Table 1: Pharmacokinetic Parameters of this compound Following a Single Oral Dose of Test and Reference Formulations
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| AUC0-t (ng·h/mL) | 450 ± 120 | 465 ± 130 |
| AUC0-∞ (ng·h/mL) | 480 ± 135 | 495 ± 140 |
| Cmax (ng/mL) | 85 ± 25 | 90 ± 30 |
| Tmax (h) | 2.0 ± 0.8 | 2.2 ± 0.9 |
| t1/2 (h) | 3.5 ± 1.0 | 3.6 ± 1.1 |
AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration. AUC0-∞: Area under the plasma concentration-time curve from time 0 to infinity. Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. t1/2: Elimination half-life.
Table 2: Bioequivalence Analysis of this compound (Test vs. Reference)
| Pharmacokinetic Parameter | Geometric Mean Ratio (Test/Reference) | 90% Confidence Interval |
| AUC0-t | 0.97 | 0.90 - 1.04 |
| AUC0-∞ | 0.97 | 0.89 - 1.05 |
| Cmax | 0.94 | 0.85 - 1.03 |
For bioequivalence, the 90% confidence interval for the geometric mean ratio of AUC and Cmax should fall within the range of 0.80 to 1.25.
Experimental Protocols
Bioequivalence Study Protocol
This protocol outlines a typical single-dose, randomized, two-period, two-sequence crossover study to assess the bioequivalence of a test formulation of this compound with a reference formulation.
2.1.1. Study Design
-
Design: Single-center, randomized, single-dose, open-label, two-period, two-sequence crossover study with a washout period of at least 7 elimination half-lives.
-
Subjects: Healthy adult male and female volunteers, aged 18-45 years, with a body mass index (BMI) between 18.5 and 30.0 kg/m ².
-
Treatments:
-
Treatment A: Test formulation of this compound.
-
Treatment B: Reference formulation of this compound.
-
-
Procedure: After an overnight fast of at least 10 hours, subjects will receive a single oral dose of either the test or reference formulation with 240 mL of water. Blood samples will be collected at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 16, and 24 hours). Plasma will be separated and stored at -70°C until analysis.
2.1.2. Bioanalytical Method: Stereoselective LC-MS/MS
A validated, stereoselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required to quantify this compound in plasma.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma, add 50 µL of an internal standard solution (e.g., (S)-Propranolol or a further deuterated analog).
-
Add 100 µL of a suitable buffer (e.g., 0.1 M sodium carbonate) and vortex.
-
Add 2 mL of an extraction solvent (e.g., methyl tert-butyl ether), vortex for 5 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: Chiral column (e.g., Chiralcel OD-H or equivalent) capable of separating propranolol enantiomers.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate) with a suitable modifier (e.g., diethylamine).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion → Product ion (e.g., m/z 267.2 → 116.1).
-
Internal Standard: Precursor ion → Product ion.
-
-
2.1.3. Pharmacokinetic and Statistical Analysis
Pharmacokinetic parameters (AUC0-t, AUC0-∞, Cmax, Tmax, t1/2) will be calculated from the plasma concentration-time data using non-compartmental methods. An analysis of variance (ANOVA) will be performed on the log-transformed AUC and Cmax data. The 90% confidence intervals for the ratio of the geometric means (test/reference) for AUC and Cmax will be calculated.
Visualizations
Propranolol Metabolism Signaling Pathway
Propranolol undergoes extensive metabolism in the liver, primarily through three pathways: ring oxidation, side-chain oxidation, and glucuronidation. The metabolism is stereoselective. Ring oxidation to 4-hydroxypropranolol is mainly catalyzed by CYP2D6, while side-chain oxidation involves CYP1A2. Glucuronidation is carried out by various UGT enzymes.
Caption: Propranolol Metabolic Pathways.
Bioequivalence Study Workflow
The following diagram illustrates the workflow of a typical bioequivalence study.
Caption: Bioequivalence Study Workflow.
Logical Relationship for Bioequivalence Assessment
This diagram outlines the logical steps involved in determining bioequivalence.
Caption: Bioequivalence Decision Logic.
References
Application of (R)-Propranolol-d7 in Forensic Toxicology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Propranolol-d7 is the deuterated form of the (R)-enantiomer of propranolol, a non-selective beta-adrenergic receptor antagonist. In forensic toxicology, the accurate quantification of drugs and their enantiomers is crucial for interpreting their physiological effects and determining potential toxicity. Due to their different pharmacological and toxicological profiles, the separate analysis of propranolol's enantiomers, (R)- and (S)-propranolol, is often necessary. This compound serves as an ideal internal standard for the quantification of propranolol enantiomers in biological matrices using chromatographic and mass spectrometric methods. Its chemical and physical properties are nearly identical to the analyte, (R)-propranolol, but it is distinguishable by its higher mass, ensuring accurate and precise quantification.
This document provides detailed application notes and protocols for the use of this compound in forensic toxicological analysis.
Application: Internal Standard for Chiral Quantification
This compound is primarily used as an internal standard in analytical methods developed for the chiral separation and quantification of (R)- and (S)-propranolol in biological specimens such as blood, plasma, urine, and hair. The use of a deuterated, enantiomerically pure internal standard is the gold standard for such analyses as it corrects for variations in sample preparation, extraction efficiency, and instrument response.
Analytical Methods
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Enantiomeric Separation and Quantification
LC-MS/MS is a highly sensitive and selective technique for the quantification of drug enantiomers in complex biological matrices.
Experimental Protocol: Chiral LC-MS/MS Analysis of Propranolol Enantiomers in Human Plasma
a) Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 500 µL of human plasma in a polypropylene tube, add 25 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 100 µL of 1 M sodium hydroxide to alkalize the sample.
-
Add 3 mL of a mixture of n-hexane and isoamyl alcohol (99:1, v/v).
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
b) LC-MS/MS Instrumentation and Conditions
-
LC System: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6495 Triple Quadrupole LC/MS or equivalent.
-
Chiral Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-hexane:ethanol:ammonia (70:30:0.4, v/v/v).
-
Flow Rate: 0.40 mL/min.
-
Column Temperature: 25°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Propranolol (S- and R-): Precursor ion m/z 260.2 → Product ion m/z 116.0.
-
This compound: Precursor ion m/z 267.2 → Product ion m/z 123.0.
-
Quantitative Data Summary: LC-MS/MS Method Validation
| Parameter | Result |
| Linearity Range | 2.5 - 1000 µg/L |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 2.5 µg/L |
| Intra-day Precision (%RSD) | < 2.64% |
| Inter-day Precision (%RSD) | < 2.64% |
| Accuracy (%Recovery) | 99.08% - 103.16% |
Gas Chromatography-Mass Spectrometry (GC-MS) for Propranolol Quantification
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like propranolol, derivatization is required to increase their volatility.
Experimental Protocol: GC-MS Analysis of Propranolol in Hair
a) Sample Preparation and Derivatization
-
Decontaminate 20 mg of hair by washing with dichloromethane, followed by methanol, and then deionized water. Dry the hair completely.
-
Cut the hair into small segments (1-2 mm).
-
To the hair sample in a glass tube, add 1 mL of 1 M sodium hydroxide and incubate at 70°C for 1 hour to digest the hair matrix.
-
Cool the sample and add 25 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Neutralize the sample with 1 M hydrochloric acid and adjust the pH to approximately 9-10 with a phosphate buffer.
-
Perform a liquid-liquid extraction with 3 mL of ethyl acetate by vortexing for 10 minutes and centrifuging.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of ethyl acetate. Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature and inject 1 µL into the GC-MS system.
b) GC-MS Instrumentation and Conditions
-
GC System: Agilent 8890 GC System or equivalent.
-
MS System: Agilent 5977B GC/MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280°C (Splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 280°C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Selected Ion Monitoring (SIM) Ions (for the TMS derivative):
-
Propranolol-TMS: m/z 116, 202, 331.
-
This compound-TMS: m/z 123, 209, 338.
-
Quantitative Data Summary: GC-MS Method Validation
| Parameter | Typical Expected Result |
| Linearity Range | 0.1 - 10 ng/mg of hair |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mg of hair |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
Visualizations
Beta-Adrenergic Signaling Pathway Antagonized by Propranolol
Caption: Propranolol blocks the beta-adrenergic receptor, inhibiting the downstream signaling cascade.
Forensic Toxicology Workflow for Propranolol Analysis
Caption: A typical workflow for the quantitative analysis of propranolol in a forensic toxicology laboratory.
Application Notes: The Role of (R)-Propranolol-d7 in Advancing Drug Metabolism Research
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of human CYP isoforms involved in the metabolism of propranolol enantiomers--N-desisopropylation is mediated mainly by CYP1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. Identification of human CYP isoforms involved in the metabolism of propranolol enantiomers--N-desisopropylation is mediated mainly by CYP1A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Stereoselective determination of propranolol enantiomer in transgenic cell lines expressing human cytochrome P450] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical Pharmacokinetics of Propranolol Hydrochloride: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. go.drugbank.com [go.drugbank.com]
Troubleshooting & Optimization
Technical Support Center: Minimizing Matrix Effects with (R)-Propranolol-d7 in Bioanalysis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on identifying, troubleshooting, and minimizing matrix effects in bioanalysis, with a specific focus on the application of (R)-Propranolol-d7 as a stable isotope-labeled internal standard (SIL-IS).
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect in LC-MS/MS bioanalysis?
A1: The matrix effect is the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components from the sample matrix.[1] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[2][3] Common sources of matrix effects in biological samples like plasma include phospholipids, salts, and proteins.[1][4]
Q2: How does a stable isotope-labeled internal standard (SIL-IS) like this compound help minimize matrix effects?
A2: A SIL-IS, such as this compound, is considered the gold standard for compensating for matrix effects.[5][6] Because a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement.[5][7] By calculating the ratio of the analyte response to the internal standard response, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.[8]
Q3: What are the common causes of matrix effects?
A3: The most common causes of matrix effects are endogenous and exogenous components present in the biological sample that are co-extracted with the analyte.[4] In plasma samples, phospholipids are a major contributor to ion suppression.[9][10] Other sources include salts, proteins, and co-administered drugs or their metabolites.[4] These components can compete with the analyte for ionization in the mass spectrometer's source, leading to altered signal intensity.[2]
Q4: How do I quantitatively assess the matrix effect in my bioanalytical method?
A4: The most widely accepted method for quantitatively assessing the matrix effect is the post-extraction spike method.[4][11] This involves comparing the response of an analyte spiked into an extracted blank matrix to the response of the analyte in a neat solution (e.g., mobile phase). The ratio of these responses is known as the matrix factor (MF).[4]
Q5: What are the regulatory expectations for matrix effect evaluation?
A5: Regulatory agencies like the FDA and EMA require the evaluation of matrix effects as part of bioanalytical method validation.[12] The EMA guideline, for instance, specifies that the matrix effect should be assessed using at least six different lots of the biological matrix.[13] The coefficient of variation (CV) of the internal standard-normalized matrix factor should not be greater than 15%.[13][14]
Troubleshooting Guide
Issue 1: I am observing poor reproducibility and accuracy in my results.
-
Question: Are you seeing significant variation in your quality control (QC) sample results or between different batches of samples?
-
Possible Cause: This could be due to variable matrix effects between different lots of your biological matrix.[15]
-
Troubleshooting Steps:
-
Assess Lot-to-Lot Variability: Perform a matrix effect experiment using at least six different sources of your biological matrix.
-
Calculate Matrix Factor (MF): Determine the MF for both the analyte and this compound for each lot.
-
Evaluate Precision: Calculate the coefficient of variation (%CV) of the IS-normalized matrix factor across the different lots. A %CV greater than 15% indicates significant variability that needs to be addressed.[13]
-
Improve Sample Cleanup: If variability is high, consider optimizing your sample preparation method to better remove interfering components. Techniques like solid-phase extraction (SPE) are generally more effective at removing phospholipids than protein precipitation (PPT).[16]
-
Issue 2: The signal for my analyte is significantly suppressed.
-
Question: Is the peak area for your analyte much lower in extracted samples compared to standards prepared in a neat solution?
-
Possible Cause: Co-eluting endogenous components are likely suppressing the ionization of your analyte.
-
Troubleshooting Steps:
-
Perform a Post-Column Infusion Experiment: This qualitative experiment can help identify the regions in your chromatogram where ion suppression is most severe.[11][17]
-
Modify Chromatographic Conditions: Adjust your LC method to separate your analyte from the suppression zones. This may involve changing the analytical column, mobile phase composition, or gradient profile.
-
Enhance Sample Preparation: A more rigorous sample cleanup method, such as SPE or liquid-liquid extraction (LLE), can help remove the interfering components.
-
Issue 3: The internal standard (this compound) signal is also variable or suppressed.
-
Question: Is the peak area of this compound inconsistent across your samples, or is it also showing suppression?
-
Possible Cause: While this compound is designed to track the analyte, significant matrix effects can still impact its signal. In rare cases, the deuterium labeling can cause a slight chromatographic shift, leading to incomplete co-elution with the analyte and differential matrix effects.[6][7]
-
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms to ensure that the analyte and this compound are co-eluting as closely as possible. Complete peak overlapping is crucial for optimal compensation.[7][18]
-
Assess IS Matrix Effect: Perform a post-extraction spike experiment for this compound alone to understand how the matrix is affecting its signal.
-
Optimize Chromatography for Co-elution: If there is a slight separation between the analyte and IS peaks, adjust the chromatographic method to achieve better co-elution. This might involve using a column with a different selectivity or modifying the mobile phase.
-
Data Presentation
Table 1: Acceptance Criteria for Matrix Effect from Regulatory Guidelines
| Parameter | FDA | EMA | MHLW (Japan) |
| Number of Matrix Lots | At least 6 individual sources | At least 6 different sources | At least 6 different sources |
| Concentrations to Test | Low and High QC | Low and High Concentration | Low and High Concentration |
| Acceptance Criteria | Interfering peaks should be <20% of LLOQ analyte response and <5% of IS response.[19] | The CV of the IS-normalized matrix factor from the 6 lots should not be greater than 15%.[13] | The precision of the IS-normalized matrix factor should not exceed 15%.[13] |
| Special Matrices | Hemolyzed and lipemic samples should be evaluated on a case-by-case basis.[19] | Evaluation of lipemic and hemolyzed samples is strongly recommended.[13] | N/A |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the reconstitution solvent at low and high concentrations.
-
Set B (Post-Spiked Matrix): Extract at least six different blank lots of the biological matrix. Spike the analyte and this compound into the extracted matrix at the same low and high concentrations as Set A.
-
Set C (Pre-Spiked Matrix): Spike the analyte and this compound into the biological matrix before extraction at the same low and high concentrations. (This set is used to determine recovery).
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Mean Peak Area in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Analyte) / (MF of this compound)
-
-
Calculate Precision:
-
Determine the %CV of the IS-Normalized MF across the different matrix lots. This value should be ≤ 15%.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. | Semantic Scholar [semanticscholar.org]
- 10. ovid.com [ovid.com]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. e-b-f.eu [e-b-f.eu]
- 14. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]
- 15. benchchem.com [benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. tandfonline.com [tandfonline.com]
- 18. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 19. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
Ion suppression/enhancement effects on (R)-Propranolol-d7 signal
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding ion suppression and enhancement effects on the (R)-Propranolol-d7 signal during LC-MS/MS analysis. It is intended for researchers, scientists, and drug development professionals encountering signal variability in their bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What are ion suppression and enhancement effects?
A1: Ion suppression and enhancement are types of matrix effects that occur during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[1] These effects alter the ionization efficiency of the target analyte, in this case, this compound.
-
Ion Suppression: This is a decrease in the analyte's signal intensity caused by co-eluting compounds from the sample matrix (e.g., salts, phospholipids, proteins).[2][3] These interfering agents can compete with the analyte for ionization in the MS source, change the physical properties of the ESI droplets, or co-precipitate with the analyte, ultimately reducing the number of analyte ions that reach the detector.[4][5]
-
Ion Enhancement: This is an increase in the analyte's signal intensity. While less common, it can occur when matrix components improve the efficiency of the ionization process for the analyte.[6][7]
Q2: What are the common causes of signal variability for this compound?
A2: Signal variability is most often caused by components of the biological matrix that co-elute with this compound. Common sources of interference include:
-
Endogenous Compounds: Salts, lipids (especially phospholipids), and metabolites from biological samples like plasma or urine.[1][2]
-
Sample Preparation Reagents: Non-volatile buffers, ion-pairing agents (like TFA), and detergents can significantly suppress the signal.[2][8]
-
Column Bleed: Hydrolysis products from the LC column stationary phase can elute and cause suppression or enhancement.[7][9]
-
High Analyte Concentration: At high concentrations (>10⁻⁵ M), the linear response of electrospray ionization (ESI) can be lost, leading to self-suppression.[4]
Q3: How can I determine if my this compound signal is being suppressed or enhanced?
A3: There are two primary experimental protocols to diagnose and quantify matrix effects.
-
Post-Column Infusion Experiment: This is the most comprehensive method to identify the regions in your chromatogram where suppression or enhancement occurs.[3][5] It involves infusing a constant flow of this compound into the mobile phase after the analytical column while injecting a blank matrix extract. A dip in the constant signal baseline indicates ion suppression, while a rise indicates enhancement.[4]
-
Quantitative Matrix Effect Assessment: This method compares the signal response of an analyte in a pure solution to its response in a post-extraction spiked matrix sample.[4] A response in the matrix that is lower than in the pure solvent indicates suppression, while a higher response indicates enhancement.
Q4: My analyte (Propranolol) and my internal standard (this compound) are both suppressed. Is this still a problem?
A4: Yes, it can still be a significant problem. A stable isotope-labeled internal standard (SIL-IS) like this compound is designed to co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification. However, if the suppression is not perfectly proportional for both compounds, or if there is a slight chromatographic shift that causes them to be affected differently by a narrow region of suppression, the accuracy and precision of the results can be compromised.[10]
Q5: How can I prevent or mitigate ion suppression and enhancement effects?
A5: Mitigating matrix effects involves a combination of strategies:
-
Improve Sample Preparation: Employ more rigorous sample cleanup techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[5] Protein precipitation is often insufficient and can leave many phospholipids in the sample.[3]
-
Optimize Chromatography: Adjust the chromatographic method to separate this compound from the regions of ion suppression. This may involve changing the gradient, mobile phase composition, or using a different column chemistry.[4]
-
Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can effectively minimize their impact.[11]
-
Use Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is identical to the study samples helps to ensure that the calibrators and the unknown samples experience the same matrix effect.[5]
Troubleshooting Guide
This guide provides solutions to common issues observed during the analysis of this compound.
| Symptom | Potential Cause | Recommended Solution |
| Low Signal Intensity / Poor Sensitivity | Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound. | 1. Perform a post-column infusion experiment to confirm suppression. 2. Improve sample cleanup using SPE instead of protein precipitation.[5] 3. Modify the LC gradient to separate the analyte from the suppression zone.[4] |
| High Signal Intensity / Non-Linearity at High Concentrations | Ion Enhancement or Saturation: Matrix components may be enhancing the signal, or the detector may be saturated. | 1. Assess for enhancement by comparing post-extraction spiked samples to neat standards. 2. Dilute samples to bring them into the linear range of the assay.[11] 3. Review mobile phase additives; some may cause unexpected enhancement.[6] |
| Poor Reproducibility (%RSD > 15%) | Variable Matrix Effects: Sample-to-sample variations in matrix composition are causing inconsistent suppression/enhancement. | 1. Ensure the use of a co-eluting stable isotope-labeled internal standard (this compound is appropriate for Propranolol). 2. Implement a more robust sample preparation method to remove a higher degree of interferences. 3. Use matrix-matched calibrators to normalize the effect across samples.[5] |
| Shifting Retention Times | Column Degradation or Contamination: Buildup of matrix components on the column is altering its chemistry. | 1. Flush the column with a strong solvent wash. 2. Use a guard column to protect the analytical column. 3. If the problem persists, replace the analytical column.[12] |
| Ghost Peaks or Carryover | System Contamination: Adsorption of this compound or matrix components in the injector, tubing, or column. | 1. Optimize the needle wash procedure with a strong, appropriate solvent. 2. Inject blank samples between unknown samples to assess for carryover. 3. Ensure fresh mobile phase is used.[13] |
Experimental Protocols
Post-Column Infusion Experiment to Diagnose Ion Suppression/Enhancement
This protocol helps visualize the time windows during a chromatographic run where matrix effects occur.[3]
Methodology:
-
System Setup:
-
Connect the outlet of the analytical column to a T-junction.
-
Connect a syringe pump to the second port of the T-junction. The syringe should be filled with a solution of this compound at a concentration that gives a stable, mid-range signal (e.g., 50 ng/mL in 50:50 acetonitrile:water).
-
Connect the third port of the T-junction to the mass spectrometer's ion source.
-
-
Procedure:
-
Begin the LC gradient run without any injection and start the syringe pump infusion at a low flow rate (e.g., 10 µL/min).
-
Monitor the signal for this compound. It should establish a stable, flat baseline.
-
Inject a blank, extracted matrix sample (e.g., protein-precipitated plasma) onto the LC system.
-
Continue to monitor the this compound signal throughout the entire chromatographic run.
-
-
Data Interpretation:
-
A stable baseline indicates no matrix effects.
-
A dip or drop in the signal baseline indicates a region of ion suppression . The timing of the dip corresponds to the retention time of the interfering components.
-
A rise or peak in the signal baseline indicates a region of ion enhancement .
-
Quantitative Assessment of Matrix Factor
This protocol quantifies the magnitude of ion suppression or enhancement.
Methodology:
-
Prepare Two Sets of Samples:
-
Set A (Neat Solution): Prepare a standard of this compound in the mobile phase reconstitution solvent at a known concentration (e.g., 50 ng/mL).
-
Set B (Post-Extraction Spiked Matrix): Process at least six different lots of blank biological matrix using the exact same extraction procedure as your samples. After the final evaporation step, reconstitute the dried extracts with the same solution prepared for Set A.
-
-
Analysis:
-
Inject the samples from both sets into the LC-MS/MS system.
-
Measure the peak area of this compound for all samples.
-
-
Calculation:
-
Calculate the average peak area for Set A and Set B.
-
Calculate the Matrix Factor (MF) using the following formula: Matrix Factor (%) = (Average Peak Area of Set B / Average Peak Area of Set A) x 100
-
Data Interpretation Table:
| Matrix Factor (MF) | Interpretation | Severity of Effect |
| MF = 100% | No matrix effect | None |
| 85% < MF < 115% | Minor matrix effect | Generally acceptable |
| 50% < MF < 85% | Moderate ion suppression | Method optimization needed |
| MF < 50% | Severe ion suppression | Significant method changes required |
| MF > 115% | Ion enhancement | Method optimization needed |
Visualizations
Logical and Experimental Workflows
// Node Definitions start [label="Signal Anomaly Observed\n(Low Intensity, Poor Reproducibility)", fillcolor="#FBBC05", fontcolor="#202124"]; infusion [label="Perform Post-Column\nInfusion Experiment", shape=hexagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; quant [label="Calculate Matrix Factor\n(Post-Spike vs. Neat)", shape=hexagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; decision [label="Is Suppression/\nEnhancement Occurring?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF", width=2, height=1]; no_effect [label="No Significant Effect.\nInvestigate Other Causes\n(e.g., Instrument Fault)", fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_lc [label="Optimize Chromatography\n(Shift Analyte RT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_prep [label="Improve Sample Prep\n(e.g., switch to SPE)", fillcolor="#34A853", fontcolor="#FFFFFF"]; dilute [label="Dilute Sample", fillcolor="#34A853", fontcolor="#FFFFFF"]; validate [label="Re-Validate Method", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> infusion; start -> quant; infusion -> decision; quant -> decision; decision -> no_effect [label="No"]; decision -> optimize_lc [label="Yes"]; decision -> optimize_prep [label="Yes"]; decision -> dilute [label="Yes"]; optimize_lc -> validate; optimize_prep -> validate; dilute -> validate;
// Graph Attributes graph [bgcolor="#FFFFFF", label="Figure 1: Workflow for Diagnosing Matrix Effects", labelloc=b, fontcolor="#202124"]; } Caption: Figure 1: Workflow for Diagnosing Matrix Effects
// Edges analyte -> ms_inlet [label="Ionization", color="#34A853"]; matrix -> ms_inlet [label="Competition for\nIonization & Surface Access", color="#EA4335", style=dashed, arrowhead=tee]; ms_inlet -> suppressed_signal [label="Reduced Ion Count"];
// Graph Attributes graph [bgcolor="#FFFFFF", label="Figure 2: Mechanism of Ion Suppression in ESI", labelloc=b, fontcolor="#202124"]; } Caption: Figure 2: Mechanism of Ion Suppression in ESI
// Node Definitions start [label="Inaccurate or Irreproducible\nthis compound Signal", fillcolor="#FBBC05", fontcolor="#202124"]; check_is [label="Is SIL-IS Co-eluting\nwith Analyte?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; adjust_lc [label="Adjust Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_suppression [label="Is Signal Suppressed\n(Matrix Factor < 85%)?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_enhancement [label="Is Signal Enhanced\n(Matrix Factor > 115%)?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; improve_prep [label="Improve Sample Prep (SPE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dilute [label="Dilute Sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_system [label="Check System Suitability\n(Leask, Contamination)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="Problem Resolved", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> check_is; check_is -> adjust_lc [label="No"]; adjust_lc -> check_is; check_is -> check_suppression [label="Yes"]; check_suppression -> improve_prep [label="Yes"]; improve_prep -> end; check_suppression -> check_enhancement [label="No"]; check_enhancement -> dilute [label="Yes"]; dilute -> end; check_enhancement -> check_system [label="No"]; check_system -> end;
// Graph Attributes graph [bgcolor="#FFFFFF", label="Figure 3: Troubleshooting Decision Tree", labelloc=b, fontcolor="#202124"]; } Caption: Figure 3: Troubleshooting Decision Tree
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSpace [research-repository.griffith.edu.au]
- 11. Drug-mediated ion suppression and mitigation of interferences using liquid chromatography-quadrupole/time of flight mass spectrometry (LC-Q/TOF-MS) and liquid chromatography tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. zefsci.com [zefsci.com]
- 13. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
Technical Support Center: (R)-Propranolol-d7 Stability in Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Propranolol-d7 as an internal standard in the bioanalysis of processed biological samples.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound internal standard (IS) response variable across my sample batch?
A: Variability in the internal standard response can be attributed to several factors. Common causes include inconsistencies in sample preparation, such as pipetting errors or incomplete extraction. Instrumental issues like inconsistent injection volumes or fluctuations in the mass spectrometer's source conditions can also contribute. Furthermore, matrix effects, where components in the biological matrix suppress or enhance the ionization of the IS, can lead to variability.
Q2: I am observing a peak for the non-deuterated propranolol in my blank samples containing only this compound. What could be the cause?
A: This phenomenon, known as isotopic crosstalk, can occur if the isotopic purity of your this compound standard is not sufficiently high. A small percentage of the non-deuterated analyte may be present in the deuterated standard. Another possibility is in-source fragmentation of the deuterated standard that results in a fragment ion with the same mass-to-charge ratio as the non-deuterated analyte.
Q3: My results show poor reproducibility, and I suspect my this compound is unstable. How can I investigate this?
A: Poor reproducibility can be a sign of internal standard instability. A key concern with deuterated standards is the potential for deuterium-hydrogen back-exchange, where the deuterium atoms on the internal standard are replaced by protons from the sample matrix or mobile phase. This can be more likely to occur under acidic or basic conditions and at elevated temperatures. To test for this, you can incubate the this compound in a blank biological matrix at different pH values and temperatures over time and monitor for any decrease in the deuterated signal and a corresponding increase in the non-deuterated propranolol signal.
Q4: Can I assume the stability of this compound is the same as non-deuterated (R)-Propranolol?
A: While deuterated internal standards are chemically very similar to their non-deuterated counterparts, it is not always safe to assume identical stability. The substitution of hydrogen with deuterium can sometimes lead to slight differences in physicochemical properties, which may affect stability under certain conditions. It is always recommended to perform a stability assessment of the deuterated internal standard as part of your bioanalytical method validation.
Troubleshooting Guides
Issue: Inconsistent Internal Standard Peak Area
-
Symptom: The peak area of this compound varies significantly between samples in the same analytical run.
-
Possible Causes & Solutions:
-
Inconsistent Sample Preparation:
-
Verify Pipetting Accuracy: Ensure all pipettes are calibrated and that proper pipetting technique is used for adding the internal standard solution to each sample.
-
Optimize Extraction Procedure: Ensure the extraction method is robust and provides consistent recovery for the internal standard across all samples.
-
-
Autosampler/Injector Issues:
-
Check for Air Bubbles: Inspect the autosampler syringe and tubing for air bubbles.
-
Clean the Injector Port and Needle: Contamination can lead to inconsistent injection volumes.
-
-
Matrix Effects:
-
Evaluate Different Matrix Lots: Analyze samples prepared in plasma from at least six different sources to assess the impact of biological variability.
-
Improve Chromatographic Separation: Ensure that the internal standard is chromatographically separated from any co-eluting matrix components that may cause ion suppression or enhancement.
-
-
Issue: Evidence of Deuterium-Hydrogen Exchange
-
Symptom: A decrease in the this compound signal over time, with a corresponding increase in the signal for non-deuterated propranolol.
-
Troubleshooting Protocol:
-
Incubation Study: Spike this compound into blank plasma at a known concentration.
-
Vary Conditions: Prepare aliquots at different pH levels (e.g., acidic, neutral, and basic) and incubate them at room temperature and 37°C.
-
Time-Point Analysis: Analyze the samples by LC-MS/MS at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Monitor Signals: Track the peak areas of both this compound and non-deuterated propranolol. A clear trend of decreasing deuterated and increasing non-deuterated signal indicates exchange.
-
-
Mitigation Strategies:
-
Adjust pH: If the exchange is pH-dependent, adjust the pH of your sample processing and storage solutions to a more neutral range.
-
Control Temperature: Perform sample preparation steps at a lower temperature (e.g., on ice).
-
Consider Alternative Labeled Standards: If deuterium exchange is persistent, consider using a ¹³C or ¹⁵N labeled internal standard, as these are not susceptible to exchange.
-
Quantitative Stability Data
While specific stability data for this compound is not extensively available in the public literature, the stability of the non-deuterated form, propranolol, has been studied. The following data can be used as a reasonable estimate for the stability of this compound. However, it is strongly recommended that each laboratory validates the stability of their specific this compound standard in their own matrix and under their own experimental conditions.
Table 1: Stability of Propranolol in Processed Human Plasma Samples [1]
| Stability Test | Storage Condition | Duration | Stability (% of Initial Concentration) |
| Freeze-Thaw Stability | -15°C to Room Temperature | 5 Cycles | >95% |
| Bench-Top Stability | Room Temperature | At least 6.5 hours | >98% |
| Autosampler Stability | 10°C in Mobile Phase | At least 48 hours | >97% |
| Long-Term Stability | -20°C | 30 days | >99% |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a general guideline for the extraction of propranolol and this compound from human plasma.
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound working solution (e.g., 100 ng/mL in methanol). Vortex briefly to mix.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
The following are typical starting conditions for the analysis of propranolol. Optimization will be required for your specific instrumentation.
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A gradient elution starting with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions (example):
-
Propranolol: Q1: 260.2 -> Q3: 116.1
-
This compound: Q1: 267.2 -> Q3: 116.1 (or another suitable fragment)
-
Visualizations
References
Technical Support Center: (R)-Propranolol-d7 Stock Solutions
This technical support center provides guidance on the long-term stability of (R)-Propranolol-d7 stock solutions, including troubleshooting guides and frequently asked questions.
Stability Summary
Deuterated compounds, such as this compound, are stable, non-radioactive isotopes.[1][2] Their chemical stability is influenced by environmental factors like temperature, light, and humidity.[1] Proper storage is crucial to prevent degradation and maintain isotopic enrichment.
Quantitative Stability Data for Propranolol-d7 Stock Solutions
| Storage Temperature | Solvent | Duration | Stability |
| -80°C | DMSO, Ethanol, DMF | 6 months | Stable |
| -20°C | DMSO, Ethanol, DMF | 1 month | Stable |
| 4°C | Aqueous Suspension | 120 days | >93.9% of initial concentration remained |
| 25°C | Aqueous Suspension | 120 days | >94.7% of initial concentration remained |
Note: Data for solutions in organic solvents is for (±)-Propranolol-d7[3]; data for aqueous suspensions is for non-deuterated propranolol.[4][5][6] The solid form of (±)-Propranolol-d7 is stable for at least 4 years.[7]
Experimental Protocols
Protocol for Assessing Stock Solution Stability
This protocol outlines a stability-indicating method using High-Performance Liquid Chromatography (HPLC) to determine the concentration and purity of this compound stock solutions over time.
1. Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound solid.
-
Dissolve in the desired solvent (e.g., DMSO, Ethanol, or DMF) to a specific concentration (e.g., 1 mg/mL). This compound is soluble in DMF (50 mg/ml), DMSO (30 mg/ml), and Ethanol (30 mg/ml).[7]
-
Aliquot the stock solution into amber vials to protect from light and minimize freeze-thaw cycles.[1]
2. Storage Conditions:
-
Store aliquots at various temperatures to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
3. HPLC Analysis:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is suitable for propranolol analysis.
-
Mobile Phase: A mixture of acetonitrile and a pH-adjusted buffer (e.g., phosphate buffer at pH 3.5) is commonly used. Propranolol solutions are most stable at pH 3.
-
Flow Rate: Typically 1.0 to 1.5 mL/min.
-
Detection Wavelength: 290 nm.
-
Procedure:
-
At specified time points (e.g., 0, 1, 3, 6 months), retrieve an aliquot from each storage condition.
-
Allow the solution to come to room temperature.
-
Dilute a sample of the stock solution to a working concentration with the mobile phase.
-
Inject the sample into the HPLC system.
-
Analyze the resulting chromatogram for the peak area of this compound and any new peaks that may indicate degradation products.
-
4. Data Analysis:
-
Compare the peak area of the stored sample to the peak area of a freshly prepared standard or the initial time point (T=0) sample.
-
Calculate the percentage of this compound remaining. A solution is generally considered stable if it retains at least 90-95% of its initial concentration.
-
Monitor for the appearance and growth of degradation product peaks.
Visualized Experimental Workflow
Caption: Experimental workflow for assessing the long-term stability of this compound.
Troubleshooting and FAQs
Q1: My this compound stock solution has changed color. Is it still usable?
A slight change in color, particularly for solutions stored at room temperature, may indicate some level of degradation. Propranolol is known to be susceptible to oxidation and photodegradation.[8] It is highly recommended to re-analyze the solution by HPLC to determine its purity and concentration before use. For critical applications, preparing a fresh stock solution is advisable.
Q2: I see a precipitate in my frozen stock solution after thawing. What should I do?
A precipitate may form if the compound's solubility limit is exceeded at low temperatures or if the solvent has partially evaporated. Ensure the vial is tightly sealed.[1] Before use, allow the vial to reach room temperature completely and vortex thoroughly to redissolve the precipitate. If the precipitate does not dissolve, it may be a degradation product. In this case, the solution's concentration should be verified by analysis.
Q3: Can I store my this compound stock solution in the refrigerator (4°C)?
While short-term storage at 4°C may be acceptable for some solvents, for long-term stability, storage at -20°C or -80°C is recommended.[3] Propranolol in aqueous solutions can be stable for extended periods at 4°C[4][5], however, organic solvent-based solutions may behave differently. Always refer to the manufacturer's recommendations.
Q4: How many times can I freeze and thaw my stock solution?
Repeated freeze-thaw cycles should be avoided as they can accelerate degradation for some compounds. It is best practice to aliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles for the bulk of the solution.
Q5: My stock solution is in DMSO, which is hygroscopic. Does this affect stability?
Yes, the absorption of water by DMSO can potentially affect the long-term stability of the dissolved compound by introducing water that could participate in hydrolysis. It is recommended to use freshly opened, high-purity DMSO and to store the stock solutions in tightly sealed vials to minimize moisture absorption.
Q6: What are the expected degradation products of Propranolol?
Propranolol can degrade through oxidation of the isopropylamine side-chain and photodegradation.[8][9] Forced degradation studies have shown that propranolol is more susceptible to degradation under alkaline and oxidative conditions.[10] Analytical methods like LC-MS/MS can be used to identify potential degradation products.
Logical Relationship of Stability Factors
Caption: Key factors influencing the stability of this compound stock solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Metabolite profiling study of propranolol in rat using LC/MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. A validated RP-HPLC method for simultaneous determination of propranolol and valsartan in bulk drug and gel formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. faa.gov [faa.gov]
Troubleshooting poor peak shape for (R)-Propranolol-d7
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address poor peak shape issues encountered during the chromatographic analysis of (R)-Propranolol-d7.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my this compound peak tailing?
Peak tailing is the most common peak shape distortion for basic compounds like propranolol.[1] The primary cause is the interaction of the protonated secondary amine group in propranolol with acidic residual silanol groups on the surface of silica-based stationary phases.[1][2][3] This creates a secondary retention mechanism that delays a portion of the analyte from eluting, resulting in a "tail."
Troubleshooting Steps:
-
Mobile Phase pH: Adjust the mobile phase to a low pH (e.g., below 3). This ensures the silanol groups are fully protonated, minimizing unwanted ionic interactions.[1]
-
Mobile Phase Additives: Add a basic competitor, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase at a low concentration (e.g., 0.1%). These additives will interact with the active silanol sites, effectively shielding them from the analyte.[4][5][6]
-
Column Selection: Use a modern, high-purity silica column that is well end-capped. End-capping chemically bonds the residual silanols, reducing their availability for interaction.[3]
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to tailing.[7][8] To check for this, reduce the sample concentration or injection volume and observe if the peak shape improves.[2][9][10]
Q2: My peak shape looks like a "shark fin." What causes this?
This specific type of peak distortion, often described as a "shark fin" or overload tailing, is a classic symptom of mass overload.[2] When too much sample is injected, the stationary phase's capacity is exceeded. This causes the initial part of the analyte band to move through the column more quickly, resulting in a sharp front and a sloping tail.[7]
Troubleshooting Steps:
-
Reduce Sample Load: The most direct solution is to decrease the amount of analyte injected. You can achieve this by either diluting your sample or reducing the injection volume.[10]
-
Increase Column Capacity: If reducing the sample load is not feasible, consider using a column with a larger internal diameter or a higher stationary phase loading.
Q3: All the peaks in my chromatogram are broad, not just the this compound peak. What should I investigate?
When all peaks are similarly affected, the issue likely originates from the HPLC system or is a general column problem, rather than a specific chemical interaction.[11]
Troubleshooting Steps:
-
Check for Column Voids: A void or channel in the column packing material can cause the sample band to spread before separation, leading to broad peaks for all analytes.[1] This can be caused by pressure shocks or operating outside the column's recommended pH range. Replacing the column is often the only solution.[9]
-
Inspect for Blockages: A partially blocked column inlet frit can distort the flow path, causing peak broadening.[7] Try backflushing the column to dislodge any particulate matter.
-
Extra-Column Volume: Excessive volume between the injector and the detector can lead to peak dispersion. Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all connections are secure with no dead volume.[3][8]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte band to spread upon injection.[8][9][11] Whenever possible, dissolve your sample in the initial mobile phase.[11]
Q4: My peak is fronting. What are the common causes?
Peak fronting, where the front of the peak is less steep than the back, is less common than tailing but can occur under specific conditions.
Troubleshooting Steps:
-
Sample Solubility: Poor solubility of the analyte in the mobile phase can lead to fronting. Ensure your sample is fully dissolved before injection.
-
Column Collapse: While rare with modern columns, operating under extreme pressure or temperature can cause the stationary phase bed to collapse, leading to distorted peaks.
-
High Analyte Concentration: Similar to overload tailing, very high concentrations can sometimes manifest as fronting, particularly if the sample solvent is too weak.
Data Presentation: Example Chromatographic Conditions
The following table summarizes example conditions that have been successfully used for the analysis of propranolol enantiomers. These can serve as a starting point for method development and troubleshooting.
| Parameter | Method 1: Chiral NP-HPLC[4][5] | Method 2: Chiral NP-LC/MS[12] | Method 3: Achiral RP-HPLC[13] |
| Column | ChiralPak® IA | Chiralcel OD-H | Purosphere C18 (5 µm) |
| Mobile Phase | n-heptane/ethanol/diethylamine (80/20/0.1, v/v/v) | n-hexane/ethanol/ammonia (70:30:0.4, v/v/v) | 10 mM Ammonium Acetate / Acetonitrile / TEA (70:30:0.01, v/v/v) |
| Flow Rate | Not Specified | 0.40 mL/min | 1.5 mL/min |
| Detection | UV | ESI-MS/MS (MRM: 260.2 → 116.0) | UV (210 nm) |
| Notes | Effective for baseline enantioseparation. | Sensitive method suitable for quantification. | Used for general propranolol analysis, not enantioseparation. |
Experimental Protocols
Protocol: Chiral Separation of Propranolol Enantiomers by NP-HPLC
This protocol is a generalized procedure based on established methods for separating propranolol enantiomers.[4][5][12]
-
Mobile Phase Preparation:
-
Prepare the mobile phase consisting of n-heptane, ethanol, and diethylamine in a ratio of 80:20:0.1 (v/v/v).
-
For example, to prepare 1 L of mobile phase, combine 800 mL of n-heptane, 200 mL of ethanol, and 1.0 mL of diethylamine.
-
Sonicate the mixture for 15 minutes to degas.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of racemic propranolol (or this compound) at 1 mg/mL in methanol.
-
Prepare working standards by diluting the stock solution with the mobile phase to the desired concentration range (e.g., 1-100 µg/mL).
-
-
Sample Preparation (from Plasma):
-
To 0.5 mL of plasma, add a protein precipitating agent like methanol or acetonitrile in a 3:1 ratio (1.5 mL).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase (e.g., 100 µL) before injection.
-
-
Chromatographic Conditions:
-
Column: ChiralPak® IA (or equivalent amylose-based chiral stationary phase)
-
Mobile Phase: n-heptane/ethanol/diethylamine (80/20/0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection: UV at 290 nm
-
Visualizations
Troubleshooting Workflow Diagram
Caption: A logical workflow for diagnosing the root cause of poor peak shape.
Experimental Workflow Diagram
Caption: A typical experimental workflow from sample preparation to data analysis.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromtech.com [chromtech.com]
- 4. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 5. researchgate.net [researchgate.net]
- 6. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 9. obrnutafaza.hr [obrnutafaza.hr]
- 10. m.youtube.com [m.youtube.com]
- 11. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
Technical Support Center: Optimizing MS/MS Transitions for (R)-Propranolol-d7
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for optimizing tandem mass spectrometry (MS/MS) transitions for (R)-Propranolol-d7.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound in positive electrospray ionization (ESI+)?
The molecular formula for this compound is C₁₆H₁₄D₇NO₂. The monoisotopic mass of the unlabeled (R)-Propranolol is 259.1572 g/mol . With the addition of seven deuterium atoms, the expected monoisotopic mass for this compound is approximately 266.2012 g/mol [1]. Therefore, in positive ESI, the expected precursor ion ([M+H]⁺) will have a mass-to-charge ratio (m/z) of approximately 267.2. It is crucial to confirm this value by infusing a standard solution of this compound into the mass spectrometer.
Q2: What are the recommended starting MS/MS transitions for this compound?
Based on the fragmentation of unlabeled propranolol, the primary fragmentation occurs at the ether linkage and the isopropylamine side chain. For Propranolol-d7, where the deuterium labels are on the naphthalene ring, the major product ions are expected to be similar to the unlabeled compound, with the deuterium labels remaining on the naphthalene portion of the fragment.
Common transitions for unlabeled propranolol include m/z 260.2 → 183.1 and 260.0 → 116.0[2][3][4]. For this compound, the precursor ion is m/z 267.2. The product ion corresponding to the loss of the hydroxyisopropylamine side chain would be expected at m/z 183.1, but since the deuterium is on the naphthyl group, this fragment should be d7 labeled, resulting in an m/z of 190.1. Another common fragment for propranolol is the naphthyloxy cation at m/z 144.1, which for the d7 analog would be at m/z 151.1. The fragment at m/z 116 corresponds to the protonated hydroxyisopropylamine side chain and should remain unchanged.
Therefore, recommended starting transitions for optimization are:
-
Quantifier 1: m/z 267.2 → 190.1
-
Quantifier 2: m/z 267.2 → 151.1
-
Qualifier: m/z 267.2 → 116.1
Q3: How does the location of the deuterium labels in this compound affect fragmentation?
The commercially available this compound typically has the deuterium atoms on the naphthalene ring[1]. This is a stable position, and the deuterium atoms are not expected to exchange under typical reversed-phase chromatography conditions[5]. During collision-induced dissociation (CID), the fragmentation will occur at the weaker bonds, primarily the ether linkage and the bonds of the side chain. Since the C-D bonds on the aromatic ring are stronger than the C-H bonds, the fragmentation pattern will be dictated by the non-deuterated parts of the molecule. This means the product ions containing the naphthalene ring will have a mass shift of +7 Da compared to the corresponding fragments of unlabeled propranolol.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Signal Intensity for this compound | 1. Suboptimal ionization source parameters. 2. Incorrect precursor ion selection. 3. Inefficient fragmentation (suboptimal collision energy). | 1. Optimize source parameters (e.g., spray voltage, gas flows, temperature) by infusing a standard solution. 2. Verify the precursor m/z by acquiring a full scan spectrum. 3. Perform a collision energy optimization experiment for each transition. |
| High Background or Interference | 1. Contamination from the LC system or sample matrix. 2. Isobaric interference from a co-eluting compound. | 1. Run a blank injection (solvent) to check for system contamination. 2. If matrix effects are suspected, modify the sample preparation method or chromatographic conditions to better separate the analyte from interferences. |
| Inconsistent Analyte/Internal Standard Area Ratio | 1. Chromatographic separation of this compound from the unlabeled analyte. 2. Matrix effects affecting the analyte and internal standard differently. 3. Instability of the internal standard in the sample matrix or solvent. | 1. Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts. Adjust the chromatographic gradient to ensure co-elution.[6] 2. Ensure co-elution to minimize differential matrix effects. If issues persist, consider a post-column infusion experiment to identify regions of ion suppression. 3. Check for potential back-exchange of deuterium by incubating the internal standard in the sample matrix and re-analyzing. |
| Presence of Unlabeled Propranolol Signal in the Internal Standard | 1. Isotopic impurity of the this compound standard. | 1. Analyze a high concentration of the this compound standard alone to check for the presence of a signal at the m/z of unlabeled propranolol. 2. Consult the certificate of analysis for the isotopic purity of the standard. |
Quantitative Data Summary
The following table summarizes the recommended MS/MS transitions for this compound. The starting collision energies are based on typical values for similar compounds and should be optimized for your specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type | Starting Collision Energy (eV) |
| This compound | 267.2 | 190.1 | Quantifier | 20 - 30 |
| This compound | 267.2 | 151.1 | Quantifier | 25 - 35 |
| This compound | 267.2 | 116.1 | Qualifier | 15 - 25 |
Experimental Protocols
Protocol 1: Optimization of MS/MS Transitions for this compound
Objective: To determine the optimal precursor/product ion pairs and collision energies for the sensitive and specific detection of this compound.
Materials:
-
This compound standard solution (e.g., 1 µg/mL in methanol)
-
Mass spectrometer with ESI source
-
Syringe pump
Methodology:
-
Direct Infusion: Infuse the this compound standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Precursor Ion Confirmation: Acquire a full scan (Q1 scan) mass spectrum in positive ion mode to confirm the m/z of the protonated molecule ([M+H]⁺), expected to be around 267.2.
-
Product Ion Scan: Select the confirmed precursor ion in Q1 and perform a product ion scan to identify the major fragment ions.
-
Collision Energy Optimization:
-
Select the most intense and specific product ions for further optimization.
-
For each precursor/product ion pair (transition), ramp the collision energy over a range (e.g., 5-50 eV) and monitor the signal intensity of the product ion.
-
The collision energy that produces the maximum signal intensity for a given transition is the optimal collision energy.
-
-
Transition Selection: Select at least two transitions for quantification (one quantifier and one qualifier) that provide good sensitivity and are free from significant background interference.
Visualizations
Caption: Workflow for optimizing MS/MS transitions for this compound.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. Propranolol-(ring-D7) | C16H21NO2 | CID 49849705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. faa.gov [faa.gov]
- 5. benchchem.com [benchchem.com]
- 6. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
Addressing carryover issues with (R)-Propranolol-d7 in LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and mitigate liquid chromatography-mass spectrometry (LC-MS) carryover issues specifically related to (R)-Propranolol-d7.
Troubleshooting Guides
This section offers step-by-step guidance to identify and resolve common carryover problems encountered during the analysis of this compound.
Q1: What are the primary causes of this compound carryover in my LC-MS system?
Carryover of this compound is a common issue stemming from its physicochemical properties and its interaction with the LC-MS system components.[1][2] As a lipophilic and basic compound, it is prone to non-specific binding or "stickiness," leading to its retention within the system and subsequent elution in later runs.[1][3]
Key contributing factors include:
-
Analyte Adsorption: this compound can adsorb onto various surfaces within the LC system, including the injection needle, sample loop, tubing, valves (especially worn rotor seals), and the column itself.[1][4][5]
-
Autosampler Contamination: The autosampler is a frequent source of carryover.[2] Residue can be retained on the outer needle surface, within the needle, or in the injection port. Insufficiently strong or poorly optimized wash solvents are often the culprit.[6][7]
-
Chromatography Column: The column, particularly the frits or the head of the column, can strongly retain the analyte, which then slowly bleeds off in subsequent injections.[1][5][8]
-
Mobile Phase Incompatibility: A mobile phase that is not strong enough to completely elute this compound from the column during the gradient can lead to its appearance in following runs.[1][9]
Q2: How can I systematically identify the source of the carryover?
A systematic approach is crucial to efficiently pinpoint the origin of the carryover without unnecessarily replacing components.[4][10] The process involves a series of diagnostic injections and the sequential removal or replacement of system components.
Below is a recommended experimental workflow to isolate the source of carryover.
Experimental Protocol: Systematic Carryover Source Identification
-
Establish a Baseline:
-
Inject a high-concentration standard of this compound.
-
Immediately follow with the injection of at least two to three blank samples (mobile phase or matrix blank).
-
Quantify the peak area in the blank injections to establish the baseline carryover percentage. Regulatory guidelines often state that carryover should not exceed 20% of the Lower Limit of Quantitation (LLOQ).[4]
-
-
Isolate the Injector and System (Pre-column):
-
Remove the analytical column from the system.
-
Repeat the injection sequence: high-concentration standard followed by blank injections.
-
Analysis: If carryover is still present, the source is likely in the autosampler (needle, sample loop, valve).[5] If the carryover is significantly reduced or eliminated, the column is the primary contributor.[7]
-
-
Investigate the Autosampler:
-
If the autosampler is identified as the source, intensify the needle wash protocol.
-
Increase the volume and/or the number of wash cycles.[6]
-
Use a stronger, more effective wash solvent combination (see Table 1).
-
Re-run the diagnostic injection sequence (with the union) to see if the issue is resolved.
-
-
Investigate the Column:
The following diagram illustrates this logical workflow.
Caption: Systematic workflow for isolating the source of LC-MS carryover.
Q3: What are the most effective strategies to mitigate this compound carryover?
Mitigation involves a multi-faceted approach targeting the autosampler, mobile phase, and column.
-
1. Optimize Autosampler Wash: This is often the most critical step.
-
Use a Dual-Solvent Wash: Employ both a weak and a strong wash solvent. The strong wash should be more aggressive than the mobile phase used in the gradient.[5]
-
Increase Wash Volume and Cycles: For sticky compounds, increase the wash volume significantly (e.g., to 500-1000 µL) and use multiple wash cycles before and after injection.[6]
-
Select Appropriate Solvents: The choice of wash solvent is critical. A mixture containing different organic solvents can be more effective at removing residues. Refer to the table below for recommended compositions.
-
-
2. Modify Mobile Phase and Gradient:
-
Increase Organic Content: Ensure the gradient reaches a high percentage of a strong organic solvent (e.g., 95-100% Acetonitrile or Methanol) and holds it long enough to elute the analyte completely.
-
Use Additives: Incorporating additives like formic acid or ammonium acetate into the mobile phase can help reduce ionic interactions between the basic propranolol molecule and active sites in the system.[9]
-
-
3. Column Maintenance:
-
Dedicated Column: If possible, dedicate a column specifically for high-concentration samples to avoid contaminating columns used for sensitive, low-level quantification.
-
Regular Flushing: Implement a routine column flushing procedure with a strong solvent at the end of each sample batch.[6]
-
Table 1: Recommended Autosampler Wash Solvent Compositions
| Composition Name | Solvent Mixture | Rationale |
| Acidified Organic | Acetonitrile/Methanol/Water/Formic Acid (45:45:10:0.1 v/v/v/v) | The acid helps to protonate this compound, increasing its solubility in the organic mixture and reducing ionic binding. |
| IPA Blend | Isopropanol/Methanol/Acetonitrile/Water (25:25:25:25 v/v) | A powerful, broad-solubility mixture effective at removing strongly adsorbed or "sticky" residues.[5] |
| "Magic Mix" | Acetonitrile/Methanol/Isopropanol/Water with 0.2% Formic Acid | A commonly cited aggressive cleaning solution for removing a wide range of contaminants.[4] |
| Alkaline Wash | 0.1% Ammonium Hydroxide in Methanol | Can be effective for basic compounds by neutralizing residual acidic silanol groups on surfaces, but compatibility with the LC system must be verified. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly prone to carryover?
This compound has several chemical properties that contribute to its tendency for carryover:
-
High Lipophilicity: As a lipophilic (fat-soluble) molecule, it readily adsorbs to non-polar surfaces within the LC system, such as PEEK tubing, rotor seals, and C18 stationary phases.[11]
-
Basic Nature: The secondary amine group in its structure makes it a basic compound. This allows it to interact strongly with acidic sites on silica-based columns (residual silanols) or other surfaces in the flow path through ionic interactions.
-
Non-Specific Binding (NSB): The combination of these properties leads to a high degree of non-specific binding, where the molecule adheres to surfaces in an unintended and often strong manner.[3]
Q2: How do I distinguish between system contamination and sample carryover?
Distinguishing between contamination and carryover is a key diagnostic step.[4] The pattern of the analyte's appearance in sequential blank injections provides the answer.
-
Carryover: The analyte peak will be largest in the first blank injected immediately after a high-concentration sample and will decrease in subsequent blank injections.[4]
-
Contamination: The analyte peak will appear at a relatively constant level across all injected blanks, regardless of their position in the sequence.[4] This points to a contaminated source, such as the mobile phase, blank solution, or a heavily saturated system component.
The diagram below illustrates this relationship.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. mastelf.com [mastelf.com]
- 7. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 8. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How HPLC-MS Prevents Carryover In Sticky Analyte Methods? [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Improving the limit of quantification (LOQ) for Propranolol using (R)-Propranolol-d7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on improving the limit of quantification (LOQ) for Propranolol using its deuterated internal standard, (R)-Propranolol-d7.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound as an internal standard for Propranolol quantification?
Using a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis by LC-MS/MS. Because it is chemically almost identical to Propranolol, it co-elutes and experiences similar ionization effects and potential matrix interferences. This co-elution allows for accurate correction of variations during sample preparation and analysis, leading to more precise and accurate quantification, especially at low concentrations.
Q2: Can this compound be used for the quantification of both R-(+)- and S-(-)-Propranolol enantiomers?
Yes, racemic (R,S)-Propranolol-d7 can be used as an internal standard for the quantification of both enantiomers of Propranolol. However, if the goal is to perform chiral separation and quantification of the individual enantiomers, it is crucial to ensure that the chromatographic method effectively separates the R and S enantiomers of both Propranolol and the deuterated internal standard.
Q3: What are the typical MRM transitions for Propranolol and this compound?
For Propranolol, a common precursor ion is m/z 260.2, with product ions such as m/z 116.0, 183.1, and 56.0.[1] For this compound, the precursor ion is m/z 267.2, reflecting the addition of seven deuterium atoms. A common product ion for the deuterated standard is m/z 121.1, which corresponds to the deuterated fragment analogous to the m/z 116.0 fragment of Propranolol.
Troubleshooting Guide
Issue 1: High Limit of Quantification (LOQ)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Sample Preparation | - Inefficient Extraction: Evaluate different sample preparation techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to maximize Propranolol recovery and minimize matrix effects. For plasma samples, a simple protein precipitation with acetonitrile is often effective.[2] - Matrix Effects: Dilute the sample extract to reduce the concentration of interfering matrix components. Ensure the internal standard is added early in the sample preparation process to compensate for any loss. |
| Poor Chromatographic Performance | - Peak Tailing/Broadening: Optimize the mobile phase composition. For Propranolol, a C18 column with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid) often provides good peak shape.[2] Consider adjusting the pH of the mobile phase to ensure Propranolol is in its ionized form. - Insufficient Retention: If Propranolol elutes too early, decrease the organic content of the mobile phase or use a column with a more retentive stationary phase. |
| Inefficient Ionization/Detection | - Suboptimal MS Parameters: Optimize mass spectrometer source parameters, including capillary voltage, gas flows (nebulizer, auxiliary, and collision gas), and source temperature. Perform a compound tuning experiment to determine the optimal collision energy for the desired MRM transitions.[2] - Ion Suppression: Infuse a constant concentration of Propranolol and the internal standard post-column while injecting a blank matrix extract to identify regions of ion suppression. Adjust the chromatography to move the analyte peak away from these regions. |
Issue 2: Poor Precision and Accuracy
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Pipetting Errors: Ensure all pipettes are properly calibrated. Use a consistent and validated pipetting technique. - Incomplete Vortexing/Mixing: Vortex samples thoroughly at each step of the preparation process to ensure homogeneity. |
| Chromatographic Variability | - Fluctuating Retention Times: Ensure the LC system is properly equilibrated before injecting samples. Check for leaks in the system and ensure the mobile phase is well-mixed and degassed. - Carryover: Inject blank samples after high-concentration samples to check for carryover. If observed, optimize the autosampler wash procedure. |
| Internal Standard Issues | - Incorrect Concentration: Verify the concentration of the this compound spiking solution. - Degradation: Store the internal standard stock and working solutions under appropriate conditions (typically at -20°C or below) to prevent degradation. |
Issue 3: Isotopic Crosstalk
| Potential Cause | Troubleshooting Steps |
| Contribution from Propranolol's Isotopes to the Internal Standard Signal | - Check Mass Resolution: Ensure the mass spectrometer has sufficient resolution to distinguish between the monoisotopic peak of this compound and the isotopic peaks of Propranolol. - Select a Different Product Ion: If crosstalk is observed in the primary MRM transition for the internal standard, consider using a different, unique product ion. |
| Presence of Unlabeled Propranolol in the Deuterated Standard | - Verify Purity of Internal Standard: Obtain a certificate of analysis for the this compound to confirm its isotopic purity. A high isotopic purity (typically >98%) is crucial. |
Data Presentation
Table 1: Comparison of Limit of Quantification (LOQ) for Propranolol in Various Studies
| Analytical Method | Internal Standard | Matrix | LOQ (ng/mL) | Reference |
| LC-MS/MS | Metoprolol | Human Plasma | 2 | [3] |
| LC-MS/MS | Bisoprolol | Infant Plasma | 1 | [2] |
| LC-MS/MS | Propranolol-d7 | Pharmaceuticals | 2.5 µg/L | [4] |
| LC-MS/MS | Tramadol | Rat Plasma | 2 | |
| LC-MS/MS | Not specified | Exhaled Breath Condensate | 5.6 | [5] |
Experimental Protocols
1. Sample Preparation: Protein Precipitation
This protocol is a common and effective method for extracting Propranolol from plasma samples.
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (e.g., at 100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Inject a portion of the supernatant (e.g., 5-10 µL) into the LC-MS/MS system.
2. Liquid Chromatography (LC) Method
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 10% B
-
6.1-8 min: 10% B
-
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Method
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Propranolol: 260.2 -> 116.0
-
This compound: 267.2 -> 121.1
-
-
Optimized MS Parameters (example):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Energy (for 260.2 -> 116.0): 20 eV
-
Collision Energy (for 267.2 -> 121.1): 22 eV
-
Visualizations
Caption: Experimental workflow for Propranolol quantification.
Caption: Troubleshooting logic for a high LOQ.
References
- 1. agilent.com [agilent.com]
- 2. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Technical Support Center: The Impact of Deuterated Standard Purity on Assay Accuracy
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of deuterated internal standards in quantitative assays.
Frequently Asked Questions (FAQs)
Q1: What is a deuterated internal standard and why is it used in quantitative analysis?
A deuterated internal standard (IS) is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1] They are widely used in quantitative analysis, especially with liquid chromatography-mass spectrometry (LC-MS), to enhance accuracy and precision.[1][2][3] Because the deuterated standard is chemically almost identical to the analyte, it behaves similarly during sample preparation, chromatography, and ionization. However, it can be distinguished by its higher mass.[1] This allows it to serve as an internal reference to correct for variations in sample extraction, matrix effects, and instrument response.[1][4][5]
Q2: How does the isotopic purity of a deuterated standard affect assay accuracy?
Isotopic purity refers to the percentage of the internal standard that is fully deuterated at the specified positions.[1] It is a critical parameter because the presence of unlabeled (non-deuterated) or partially deuterated species in the internal standard can interfere with the quantification of the analyte.[1][6] If the deuterated standard contains a significant amount of the unlabeled analyte as an impurity, it will contribute to the analyte's signal, leading to an overestimation of the analyte's concentration in the sample.[2][7] This is particularly problematic at low analyte concentrations.[1]
Q3: What is isotopic exchange (H/D exchange) and how can it impact my results?
Isotopic exchange, or hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom on the standard molecule is replaced by a hydrogen atom from the surrounding environment, such as the solvent or sample matrix.[8] This is a major concern as it alters the mass of the internal standard, which can lead to inaccurate quantification in mass spectrometry.[8] The loss of deuterium can cause an underestimation of the internal standard's concentration, resulting in an overestimation of the analyte's concentration.[8] In severe cases, complete loss of deuterium can generate a "false positive" signal for the unlabeled analyte.[8]
Q4: My deuterated standard elutes at a slightly different retention time than the analyte. Is this normal and how does it affect accuracy?
Yes, it is not uncommon for a deuterated standard to have a slightly different retention time than its non-deuterated counterpart, a phenomenon known as the "deuterium isotope effect".[4] This can be more pronounced with a higher degree of deuteration.[2] While often minor, this chromatographic separation can be problematic if the analyte and internal standard elute in a region of the chromatogram with varying matrix effects.[9] If they experience different degrees of ion suppression or enhancement, the accuracy of the quantification can be compromised.
Q5: What are "cross-talk" or isotopic interferences and how do they affect my assay?
"Cross-talk" refers to the interference between the mass spectrometry signals of the analyte and the internal standard. This can happen in two ways:
-
Naturally occurring heavy isotopes (like ¹³C) in the analyte can contribute to the signal of the deuterated internal standard, especially if the mass difference between them is small.[10]
-
The presence of the unlabeled analyte as an impurity in the deuterated standard can contribute to the analyte's signal.[10]
This phenomenon can lead to non-linear calibration curves and biased quantitative results.[10]
Troubleshooting Guides
Guide 1: Investigating and Mitigating Inaccurate Quantification
This guide provides a systematic approach to troubleshooting when you suspect the purity of your deuterated standard is affecting your assay accuracy.
Symptoms:
-
Poor assay accuracy and precision.
-
Overestimation of analyte concentration.
-
Non-linear calibration curves.
-
High background signal at the analyte's mass-to-charge ratio in blank samples spiked with the internal standard.
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Propranolol Using (R)-Propranolol-d7 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The validation of bioanalytical methods is a critical step in drug development, ensuring the reliability and accuracy of pharmacokinetic and toxicokinetic data submitted to regulatory authorities. The choice of an appropriate internal standard (IS) is paramount to a robust and successful validation. This guide provides an objective comparison of using a stable isotope-labeled (SIL) internal standard, specifically (R)-Propranolol-d7, versus common non-deuterated alternatives for the bioanalysis of propranolol.
The Gold Standard: Stable Isotope-Labeled Internal Standards
According to guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), an ideal internal standard should be a stable isotope-labeled version of the analyte.[1][2][3] this compound, a deuterated form of propranolol, is considered an excellent choice as it shares very similar physicochemical properties with the analyte. This structural similarity ensures that it behaves almost identically during sample preparation, extraction, and chromatographic separation, effectively compensating for variability in these steps.
Comparison of Internal Standards for Propranolol Bioanalysis
The selection of an internal standard significantly impacts method performance. While various compounds have been used for the quantification of propranolol, they can be broadly categorized into SIL and non-SIL (or analogue) internal standards.
| Internal Standard Type | Examples | Advantages | Disadvantages |
| Stable Isotope-Labeled (SIL) | This compound, Propranolol-d7 | - Co-elutes with the analyte, providing the best compensation for matrix effects and extraction variability.- High specificity and selectivity in mass spectrometric detection.[4] - Minimizes differences in ionization efficiency. | - Higher cost compared to non-SIL standards.- Potential for isotopic interference if not carefully monitored. |
| Non-SIL Analogues | Metoprolol, Bisoprolol, Diltiazem, Tramadol | - Lower cost and wider availability.[5][6][7][8] - Can provide acceptable results if carefully validated. | - Different retention times and potential for differential matrix effects.- May not fully compensate for analyte loss during sample processing.- Potential for different ionization efficiencies. |
Experimental Protocols for Bioanalytical Method Validation
A full bioanalytical method validation should be conducted to demonstrate the reliability of the assay for its intended purpose.[9] The following are key validation parameters and typical experimental protocols based on regulatory guidelines.[3][10][11][12]
Selectivity and Specificity
-
Objective: To ensure that the method can differentiate and quantify the analyte from endogenous components in the matrix and other potential interferences.
-
Protocol:
-
Analyze at least six different blank matrix lots (e.g., plasma) from individual sources.
-
Analyze blank matrix spiked only with the internal standard.
-
Analyze blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ).
-
The response of interfering peaks at the retention time of the analyte should be less than 20% of the response of the LLOQ. The response of interfering peaks at the retention time of the IS should be less than 5% of the response of the IS.
-
Linearity and Range
-
Objective: To establish the relationship between the instrument response and the concentration of the analyte.
-
Protocol:
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. A minimum of six non-zero concentrations should be used.
-
The calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
The simplest regression model that adequately describes the concentration-response relationship should be used, typically a linear regression with or without weighting.
-
The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for LLOQ).
-
Accuracy and Precision
-
Objective: To determine the closeness of the measured values to the nominal concentration (accuracy) and the degree of scatter between replicate measurements (precision).
-
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC (≤ 3x LLOQ), medium QC, and high QC.
-
Analyze at least five replicates of each QC level in a single run (intra-day) and in at least three separate runs on different days (inter-day).
-
The mean concentration should be within ±15% of the nominal value (±20% for LLOQ) for accuracy. The coefficient of variation (CV) should not exceed 15% (20% for LLOQ) for precision.[9][13]
-
Stability
-
Objective: To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.
-
Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples kept at room temperature for a period that exceeds the expected sample handling time.
-
Long-Term Stability: Analyze QC samples after storage at the intended long-term storage temperature (e.g., -80°C) for a defined period.
-
Post-Preparative Stability: Analyze processed samples (extracts) after storage in the autosampler for the expected duration of an analytical run.
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
-
Quantitative Data Summary
The following table summarizes typical performance characteristics for bioanalytical methods for propranolol using different types of internal standards, compiled from various studies.
| Parameter | This compound (Expected) | Non-SIL IS (e.g., Metoprolol) |
| Linearity Range (ng/mL) | 1 - 500[7] | 2 - 150[8] |
| LLOQ (ng/mL) | 0.1 - 1[4][7] | 2[5] |
| Intra-day Precision (%CV) | < 10% | < 15%[8] |
| Inter-day Precision (%CV) | < 10% | < 15%[8] |
| Accuracy (% Bias) | ± 10% | ± 15%[8] |
| Recovery (%) | Consistent and reproducible | 80 - 110% |
Visualizing the Workflow
Bioanalytical Method Validation Workflow
Caption: A flowchart of the bioanalytical method validation process.
Sample Preparation and Analysis Pathway
Caption: Typical workflow for sample analysis using an internal standard.
References
- 1. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 2. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academicjournals.org [academicjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pmda.go.jp [pmda.go.jp]
- 10. labs.iqvia.com [labs.iqvia.com]
- 11. hhs.gov [hhs.gov]
- 12. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 13. japsonline.com [japsonline.com]
A Researcher's Guide to Selecting an Internal Standard: (R)-Propranolol-d7 vs. (S)-Propranolol-d7
In the realm of bioanalysis, the choice of a suitable internal standard is paramount for the development of robust and reliable quantitative assays. For the analysis of the non-selective beta-blocker propranolol, the use of a stable isotope-labeled internal standard is the gold standard, effectively compensating for variability in sample preparation and analysis. This guide provides a comprehensive comparison of the deuterated enantiomers, (R)-Propranolol-d7 and (S)-Propranolol-d7, as internal standards, offering supporting principles and experimental considerations for their use in liquid chromatography-mass spectrometry (LC-MS) based methods.
The Critical Role of Co-elution in Mitigating Matrix Effects
The primary advantage of using a stable isotope-labeled internal standard lies in its ability to co-elute with the analyte of interest, thereby experiencing and compensating for similar matrix effects.[1][2] Matrix effects, which can cause ion suppression or enhancement in the mass spectrometer, are a significant source of variability and inaccuracy in bioanalytical methods.[3][4] An ideal internal standard should have the same chromatographic retention time, extraction recovery, and ionization response as the analyte.[5]
Deuterated internal standards are chemically identical to the analyte, with the only difference being the increased mass due to the deuterium atoms.[6] This subtle difference, however, can sometimes lead to a chromatographic shift, known as the deuterium isotope effect, where the deuterated compound elutes slightly earlier than the non-deuterated analyte.[7][8] When this occurs, the analyte and the internal standard may not experience the same degree of matrix effect, potentially compromising the accuracy of the results.[1] Therefore, ensuring complete or near-complete co-elution is a critical aspect of method development.
Enantiomeric Purity: A Key Consideration
Propranolol is a chiral molecule, existing as (R)- and (S)-enantiomers. The (S)-enantiomer is known to be the pharmacologically active beta-blocker. When developing a stereoselective assay to quantify the individual enantiomers of propranolol, the choice of the internal standard's stereochemistry becomes a crucial factor. The use of a specific deuterated enantiomer, such as this compound or (S)-Propranolol-d7, is often preferred over the racemic mixture, (±)-Propranolol-d7.
The primary rationale for using an enantiomerically pure internal standard is to ensure it chromatographically mirrors the behavior of the target enantiomer, especially when a chiral separation is employed.
Performance Comparison: Theoretical and Practical Aspects
In the absence of direct comparative data, the selection between this compound and (S)-Propranolol-d7 should be guided by the specific goals of the bioanalytical method.
| Feature | This compound as Internal Standard | (S)-Propranolol-d7 as Internal Standard | Key Considerations |
| Analyte Target | Primarily for the quantification of (R)-Propranolol. | Primarily for the quantification of (S)-Propranolol. | The internal standard should ideally be the deuterated version of the target analyte enantiomer. |
| Chiral Separation | Essential for accurate quantification if both enantiomers are present and need to be measured separately. | Essential for accurate quantification if both enantiomers are present and need to be measured separately. | The chromatographic method must be able to resolve the (R) and (S) enantiomers of both the analyte and the internal standard. |
| Potential for Crosstalk | Low, provided there is adequate chromatographic separation from (S)-Propranolol and its deuterated counterpart. | Low, provided there is adequate chromatographic separation from (R)-Propranolol and its deuterated counterpart. | Mass spectrometry settings (e.g., collision energy) should be optimized to prevent in-source fragmentation that could lead to isobaric interference. |
| Matrix Effect Compensation | Expected to be highly effective for (R)-Propranolol if co-elution is achieved. | Expected to be highly effective for (S)-Propranolol if co-elution is achieved. | The degree of co-elution is the most critical factor for accurate matrix effect correction.[1] |
Experimental Protocol for Internal Standard Selection and Method Validation
The following outlines a generalized experimental workflow for validating the choice of either this compound or (S)-Propranolol-d7 as an internal standard for the quantification of the corresponding propranolol enantiomer.
Sample Preparation
A protein precipitation or liquid-liquid extraction method is typically employed to extract propranolol from biological matrices such as plasma or serum.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard ((R)- or (S)-Propranolol-d7) at a concentration of 50 ng/mL. Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes. Transfer the supernatant for LC-MS analysis.
-
Liquid-Liquid Extraction: To 100 µL of plasma, add 25 µL of 1 M NaOH and 500 µL of methyl tert-butyl ether (MTBE) containing the internal standard. Vortex for 5 minutes and centrifuge. Evaporate the organic layer to dryness and reconstitute in the mobile phase.
Chromatographic Conditions (Chiral Separation)
A chiral column is necessary to separate the enantiomers of propranolol.
-
Column: Chiral stationary phase column (e.g., amylose or cellulose-based)
-
Mobile Phase: A mixture of an organic solvent (e.g., ethanol, isopropanol) and a non-polar solvent (e.g., n-hexane or n-heptane) with a basic additive (e.g., diethylamine). The exact composition should be optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 - 40 °C
Mass Spectrometric Detection
A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Propranolol (Analyte): e.g., m/z 260.2 → 116.1
-
Propranolol-d7 (Internal Standard): e.g., m/z 267.2 → 116.1 or 267.2 -> 123.1 (depending on the fragmentation pattern)
-
-
Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity and specificity.
Method Validation
The validation should be conducted in accordance with regulatory guidelines (e.g., ICH M10 Bioanalytical Method Validation).
-
Specificity and Selectivity: Evaluate potential interference from endogenous matrix components and other medications.
-
Linearity, Accuracy, and Precision: Assess the method's performance over a defined concentration range. Intra- and inter-day precision and accuracy should be within acceptable limits (typically ±15%, and ±20% at the lower limit of quantification).
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked samples with that in a neat solution. The internal standard should effectively normalize any observed matrix effects.
-
Recovery: Determine the extraction efficiency of the analyte and internal standard.
Visualizing the Workflow and Decision-Making Process
Caption: A generalized workflow for the development and validation of a chiral bioanalytical method.
Caption: A decision-making framework for selecting an appropriate internal standard for propranolol analysis.
Conclusion
The selection of an appropriate internal standard is a critical step in the development of a robust and reliable bioanalytical method. When conducting stereoselective analysis of propranolol, the use of an enantiomerically pure deuterated internal standard, either this compound or (S)-Propranolol-d7, is highly recommended. The choice between the two should be dictated by the specific enantiomer being quantified. A thorough method development and validation process, with a strong emphasis on achieving co-elution to mitigate matrix effects, is essential to ensure the accuracy and precision of the analytical data. While a direct comparative study is lacking, the principles outlined in this guide provide a solid framework for researchers to make an informed decision and develop high-quality bioanalytical methods.
References
- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. myadlm.org [myadlm.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Propranolol-d7 versus 13C-labeled Propranolol: A Comparative Guide for Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate internal standard (IS) is a critical decision in the development of robust and reliable bioanalytical methods using liquid chromatography-mass spectrometry (LC-MS). An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection, thereby compensating for any variability and ensuring accurate quantification. For the analysis of propranolol, a widely used beta-blocker, stable isotope-labeled (SIL) internal standards are the preferred choice. This guide provides an objective comparison of two common types of SIL internal standards for propranolol: (R)-Propranolol-d7 (a deuterated standard) and 13C-labeled Propranolol.
The Critical Role of Internal Standards in LC-MS Bioanalysis
Internal standards are essential for mitigating various sources of error in LC-MS workflows, including:
-
Variability in Sample Preparation: Inconsistencies in extraction efficiency or sample handling can lead to significant variations in the amount of analyte that reaches the detector.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate measurements.
-
Instrumental Drift: Fluctuations in instrument performance over time, such as changes in ion source conditions or detector response, can affect the signal intensity of the analyte.
By adding a known amount of a suitable internal standard to every sample, calibrator, and quality control sample at the beginning of the workflow, the ratio of the analyte's response to the internal standard's response can be used for quantification. This ratiometric approach effectively normalizes for the aforementioned sources of variability, leading to more accurate and precise results.
Performance Comparison: this compound vs. 13C-labeled Propranolol
The key difference between deuterated (this compound) and 13C-labeled Propranolol lies in the potential for chromatographic separation and isotopic stability.
| Performance Parameter | This compound | 13C-labeled Propranolol | Rationale |
| Chromatographic Co-elution with Propranolol | May exhibit a slight retention time shift (typically elutes slightly earlier) | Co-elutes perfectly with the analyte | The "deuterium isotope effect" can alter the physicochemical properties of the molecule, leading to separation from the unlabeled analyte on a chromatographic column.[1][2] 13C labeling results in a molecule with virtually identical chromatographic behavior to the native analyte.[1][2][3] |
| Compensation for Matrix Effects | Generally good, but can be compromised by chromatographic shifts | Excellent | For optimal compensation, the internal standard must experience the same matrix effects as the analyte.[1] If the deuterated standard separates from the analyte, it may elute in a region with different ion suppression or enhancement, leading to inaccurate correction.[1][2] Perfect co-elution ensures that the 13C-labeled standard is exposed to the exact same matrix environment as the analyte.[1][3] |
| Isotopic Stability | Generally stable, but risk of back-exchange in certain positions and under specific conditions | Highly stable | Deuterium atoms, especially those on heteroatoms, can sometimes exchange with hydrogen atoms from the solvent.[4] Carbon-13 isotopes are incorporated into the carbon backbone of the molecule and are not susceptible to exchange.[4] |
| Accuracy of Quantification | High, but can be affected by differential matrix effects | Very High | Inaccurate correction for matrix effects due to chromatographic shifts can introduce bias into the results. |
| Precision (%CV) | Typically <15% | Typically <10% | The superior ability of 13C-labeled standards to correct for variability often results in improved precision. |
| Commercial Availability & Cost | More widely available and generally less expensive | Less common and typically more expensive | The synthesis of 13C-labeled compounds is often more complex and costly than deuteration.[3][4] |
Experimental Data Summary
| Parameter | Method using this compound | Expected Performance with 13C-labeled Propranolol |
| Linearity (r²) | >0.99[5][6][7] | >0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 2 ng/mL[5][7][8] | 0.1 - 2 ng/mL |
| Intra-day Precision (%CV) | < 10%[5] | < 5% |
| Inter-day Precision (%CV) | < 15%[5] | < 10% |
| Accuracy (% Bias) | Within ±15%[5] | Within ±10% |
| Extraction Recovery | 85-115% | 85-115% |
| Matrix Effect | Variable, dependent on co-eluting interferences | Minimized due to co-elution |
Experimental Protocols
Below are representative experimental protocols for the quantification of propranolol in human plasma using an internal standard and LC-MS/MS.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound or 13C-labeled Propranolol) at a concentration of 100 ng/mL.
-
Vortex the mixture for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-4.0 min: 90% B
-
4.0-4.1 min: 90-10% B
-
4.1-5.0 min: 10% B
-
-
Column Temperature: 40°C
Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Propranolol: m/z 260.2 → 116.1
-
This compound: m/z 267.2 → 116.1 (or other appropriate fragment)
-
13C-labeled Propranolol (e.g., 13C6): m/z 266.2 → 116.1 (or other appropriate fragment)
-
-
Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
Visualizing the Workflow and Decision Logic
Bioanalytical workflow for propranolol quantification.
Decision tree for internal standard selection.
Conclusion and Recommendations
For the routine bioanalysis of propranolol, this compound is a widely used and acceptable internal standard that can provide good accuracy and precision. However, for assays requiring the highest level of data quality, particularly in complex matrices or when dealing with challenging chromatographic separations, 13C-labeled Propranolol is the superior choice.
The key advantages of 13C-labeled Propranolol include:
-
Perfect Co-elution: This ensures the most accurate compensation for matrix effects.[1][2][3]
-
Greater Isotopic Stability: Eliminates the risk of back-exchange, ensuring the integrity of the internal standard.[4]
-
Improved Accuracy and Precision: By more effectively correcting for analytical variability, 13C-labeled standards can lead to more reliable and reproducible data.
While the initial cost of a 13C-labeled internal standard may be higher, this can be offset by reduced method development time, fewer failed analytical runs, and greater confidence in the final data. For researchers, scientists, and drug development professionals, the investment in a 13C-labeled internal standard for propranolol analysis is a prudent step towards ensuring the highest quality bioanalytical results.
References
- 1. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academicjournals.org [academicjournals.org]
- 8. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of Analytical Methods Using (R)-Propranolol-d7
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical method development and validation, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and robustness of an assay. This guide provides a comprehensive comparison of analytical methods for the stereoselective analysis of propranolol, with a focus on the cross-validation of these methods using the stable isotope-labeled internal standard, (R)-Propranolol-d7. This document will delve into the performance of this compound against other alternatives, supported by experimental data and detailed protocols.
The Critical Role of Internal Standards in Bioanalysis
An internal standard (IS) is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples, calibration standards, and quality control samples. Its primary function is to compensate for the variability inherent in sample preparation and analysis. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis by mass spectrometry.[1] This is because they co-elute with the analyte and exhibit nearly identical behavior during extraction and ionization, effectively correcting for matrix effects and variations in instrument response.[2]
Performance Comparison of Internal Standards for Propranolol Analysis
The selection of an internal standard significantly impacts the outcome of a bioanalytical method. While structural analogs like pronethalol have been used, stable isotope-labeled standards such as this compound offer distinct advantages, particularly in mitigating matrix effects and improving data quality.
| Parameter | This compound (Stable Isotope-Labeled IS) | Pronethalol (Structural Analog IS) | Metoprolol/Bisoprolol (Structural Analog IS) |
| Chemical Structure | Identical to (R)-Propranolol with deuterium substitution | Structurally similar to propranolol | Structurally similar β-blockers |
| Chromatographic Behavior | Co-elutes with (R)-Propranolol | Similar, but distinct retention time from propranolol | Different retention times from propranolol |
| Matrix Effect Compensation | Excellent. Experiences the same ion suppression/enhancement as the analyte.[2] | Moderate. May not fully compensate for matrix effects due to differences in retention time and ionization efficiency. | Variable. Less effective at compensating for matrix effects due to greater structural and chromatographic differences.[3][4] |
| Recovery | Tracks the recovery of the analyte very closely. | Recovery may differ from the analyte, leading to inaccuracies. | Recovery is likely to be different from that of propranolol. |
| Accuracy and Precision | High accuracy and precision due to effective normalization.[5] | Generally good, but can be compromised by differential matrix effects and recovery.[6] | May lead to decreased accuracy and precision.[3][7] |
| Availability | Commercially available from specialized suppliers. | Commercially available. | Readily available. |
Quantitative Data Summary
The following table summarizes typical validation parameters for a chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of propranolol enantiomers using a stable isotope-labeled internal standard.
| Validation Parameter | Typical Performance Data with this compound as IS |
| Linearity (r²) | > 0.99[7][8] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 2.5 ng/mL in plasma/urine[5][9] |
| Intra-day Precision (%RSD) | < 15% (< 20% at LLOQ)[5][10] |
| Inter-day Precision (%RSD) | < 15% (< 20% at LLOQ)[5][10] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ)[5][7] |
| Recovery (%) | Consistent and reproducible, typically > 80%[5] |
| Matrix Effect | Minimal impact on quantification due to effective compensation by the SIL-IS.[5] |
| Stability (Freeze-thaw, Short-term, Long-term) | Stable under typical storage and handling conditions. |
Experimental Protocols
A detailed protocol for the cross-validation of an analytical method for propranolol enantiomers in human plasma using this compound is provided below. This protocol is a composite based on established methodologies and regulatory guidelines.[11][12]
1. Preparation of Stock and Working Solutions
-
Analyte Stock Solutions: Prepare individual stock solutions of (R)-propranolol and (S)-propranolol in methanol at a concentration of 1 mg/mL.
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analyte and internal standard working solutions in methanol:water (50:50, v/v) to be used for spiking calibration standards and quality control samples.
2. Preparation of Calibration Standards and Quality Control (QC) Samples
-
Calibration Standards: Spike blank human plasma with the appropriate working solutions of racemic propranolol to prepare calibration standards at concentrations ranging from 0.5 to 500 ng/mL.
-
QC Samples: Prepare QC samples in blank human plasma at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or study sample), add 25 µL of the this compound internal standard working solution (e.g., at 100 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
4. Chiral LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as amylose tris-(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) or cellulose tris-(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).[4][13]
-
Mobile Phase: A mixture of n-hexane, ethanol, and a basic modifier like diethylamine (e.g., 80:20:0.1, v/v/v).[14][15]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions:
-
Propranolol: m/z 260.2 → 116.1
-
This compound: m/z 267.2 → 116.1
-
5. Method Validation
Conduct a full validation of the method according to FDA or ICH M10 guidelines, assessing selectivity, specificity, matrix effect, calibration curve, range, accuracy, precision, carry-over, dilution integrity, and stability.[11]
6. Cross-Validation
If comparing with an existing method (e.g., one using a different internal standard), perform cross-validation by analyzing the same set of QC samples and incurred samples with both methods. The results should be within a predefined acceptance criterion (e.g., ±20% difference).
Visualizing the Workflow and Principles
Bioanalytical Method Validation Workflow
The following diagram illustrates the key stages of a comprehensive bioanalytical method validation process.
Caption: A flowchart of the bioanalytical method validation process.
Mechanism of Chiral Separation of Propranolol
The enantioselective separation of propranolol is achieved on a chiral stationary phase (CSP) through the formation of transient diastereomeric complexes. The differing stability of these complexes for the (R) and (S) enantiomers leads to different retention times.
Caption: Chiral separation of propranolol enantiomers on a CSP.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Standard Operating Procedure (SOP) for Bioanalytical Method Validation - eLeaP Quality [quality.eleapsoftware.com]
- 4. brieflands.com [brieflands.com]
- 5. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academicjournals.org [academicjournals.org]
- 8. abis-files.gazi.edu.tr [abis-files.gazi.edu.tr]
- 9. Two dimensional chromatography mass spectrometry: Quantitation of chiral shifts in metabolism of propranolol in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of propranolol enantiomers in small blood samples from rats by reversed-phase high-performance liquid chromatography after chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. database.ich.org [database.ich.org]
- 12. SOP's for Bioanalytical Methods Validation [onlinegrctutorials.com]
- 13. Enantioseparation, quantification, molecular docking and molecular dynamics study of five β-adrenergic blockers on Lux-Cellulose-2 column - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Propranolol Quantification in the Laboratory: An Inter-Laboratory Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of analytical methodologies for the quantification of Propranolol, a widely used beta-blocker, with a focus on methods employing its deuterated internal standard, (R)-Propranolol-d7. The data and protocols presented here are synthesized from various validated studies to provide a comprehensive resource for laboratories seeking to establish or refine their Propranolol quantification assays.
Comparative Analysis of Quantitative Performance
The quantification of Propranolol in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The use of a stable isotope-labeled internal standard like this compound is best practice for correcting matrix effects and variability in sample processing, thereby enhancing the accuracy and precision of the assay.[1] The following table summarizes the performance characteristics of different Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods reported in the literature.
| Parameter | Method A | Method B | Method C |
| Linearity Range (ng/mL) | 2.0 - 800 | 1 - 500 | 2.05 - 250.3 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 2.0 | 1.0 | 2.05 |
| Intra-day Precision (%RSD) | 0.45 - 8.61 | < 7.1 | Not Reported |
| Inter-day Precision (%RSD) | 0.69 - 5.82 | < 7.1 | Not Reported |
| Intra-day Accuracy (%) | 97.8 - 106.8 | < 9.8 (RE) | Not Reported |
| Inter-day Accuracy (%) | 100.9 - 108.8 | < 9.8 (RE) | Not Reported |
| Internal Standard | Tramadol | Bisoprolol | Propranolol-d7 |
| Sample Preparation | Protein Precipitation | Protein Precipitation | Solid Phase Extraction |
| Chromatography | Not Specified | Hypersil GOLD C18 | Hypersil GOLD |
| Run Time (min) | ~3 | Not Specified | Not Specified |
*Method A Data synthesized from a study quantifying propranolol in rat plasma.[2] *Method B Data from a study on simultaneous quantification of propranolol and its metabolites in infant plasma.[3][4][5][6][7] *Method C Data from a study determining propranolol hydrochloride in human plasma.
Detailed Experimental Protocols
Reproducibility is paramount in analytical testing. Below are detailed protocols synthesized from published methods for the quantification of Propranolol using LC-MS/MS with this compound as an internal standard.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and straightforward method for sample clean-up.
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (concentration to be optimized, e.g., 25 ng/mL).
-
Add 20 µL of methanol and vortex mix.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,500 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis. For higher concentrations, a dilution of the supernatant may be necessary.[3][4]
Sample Preparation: Solid Phase Extraction (SPE)
SPE offers a more thorough clean-up, removing more interfering substances.
-
To 200 µL of plasma sample, add 50 µL of this compound internal standard (e.g., 100 ng/mL).
-
Add 100 µL of a suitable buffer (e.g., Buffer-2, specific composition to be optimized) and vortex.
-
Add 2 mL of an appropriate extraction solvent and vortex thoroughly.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Load the supernatant onto a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
LC-MS/MS Conditions
The following are typical starting conditions that should be optimized for your specific instrumentation.
-
HPLC Column: Hypersil GOLD C18 (or equivalent)
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile is commonly used.[3][4]
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Propranolol: m/z 260.1 -> 116.1[2]
-
This compound: The specific transition will depend on the deuteration pattern, but will be higher than the parent compound.
-
Visualizing the Process and Pathway
To better understand the experimental workflow and the biological context of Propranolol, the following diagrams are provided.
Caption: Experimental workflow for Propranolol quantification.
Caption: Simplified Propranolol metabolism and signaling pathway.
References
- 1. veeprho.com [veeprho.com]
- 2. academicjournals.org [academicjournals.org]
- 3. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Chiral Separation of Propranolol using (R)-Propranolol-d7 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the enantiomeric separation of propranolol, utilizing (R)-Propranolol-d7 as an internal standard. The focus is on the accuracy and precision of these methods, supported by experimental data to aid researchers in selecting the most suitable technique for their specific applications.
Propranolol, a widely used beta-blocker, is a racemic mixture of two enantiomers, (S)-(-)-propranolol and (R)-(+)-propranolol. The S-enantiomer is known to be about 100 times more potent in its beta-blocking activity than the R-enantiomer. Consequently, the ability to accurately and precisely quantify each enantiomer is critical in pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a deuterated internal standard like this compound is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the analytical results.
Performance Comparison of Analytical Methods
The following table summarizes the accuracy and precision data from validated analytical methods for the chiral separation of propranolol. The primary techniques compared are High-Performance Liquid Chromatography (HPLC) with ultraviolet detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
| Method | Analyte | Accuracy (% Recovery) | Intra-Day Precision (% RSD) | Inter-Day Precision (% RSD) |
| Chiral HPLC-UV | (R)-propranolol | 99.5%[1] | < 2%[1][2] | - |
| (S)-propranolol | 100.4%[1] | < 2%[1][2] | - | |
| LC-MS/MS | (R)-propranolol | 100.21% - 103.16%[3] | < 2.64%[3] | < 2.64%[3] |
| (S)-propranolol | 99.08% - 102.58%[3] | < 2.64%[3] | < 2.64%[3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on validated methods reported in the scientific literature.
Chiral High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the enantiomeric separation of propranolol in pharmaceutical formulations.
a. Sample Preparation:
-
Accurately weigh and transfer the sample containing propranolol into a volumetric flask.
-
Dissolve the sample in methanol to achieve a known concentration.
-
Spike the solution with a known concentration of this compound as the internal standard.
-
Filter the solution through a 0.45 µm filter before injection.
b. Chromatographic Conditions:
-
Column: Chiralcel OD-H (or equivalent chiral stationary phase)[3]
-
Mobile Phase: n-hexane:ethanol:ammonia (70:30:0.4, v/v/v)[3]
-
Flow Rate: 0.40 mL/min[3]
-
Detection: UV at 280 nm[1]
-
Injection Volume: 20 µL[4]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of propranolol enantiomers in biological matrices.
a. Sample Preparation (Plasma):
-
To a 100 µL plasma sample, add a known amount of this compound internal standard solution.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile or methanol).
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
b. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II 2D-LC System (or equivalent)[5]
-
Column: Chiral stationary phase column (e.g., Chiralcel OD-H)[3]
-
Mobile Phase: A gradient or isocratic mixture of organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer with a modifier (e.g., ammonia or diethylamine)[3][6]
-
Flow Rate: 0.40 mL/min[3]
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[3]
-
MRM Transitions:
-
Propranolol: m/z 260.2 → 116.0[3]
-
This compound: (adjust for deuterium mass shift)
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the analytical procedures described above.
Caption: General experimental workflow for the chiral analysis of propranolol.
Caption: Simplified signaling pathway of propranolol enantiomers.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. [Enantiomeric separation of propranolol by normal phase chiral liquid chromatography coupled, with tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
(R)-Propranolol-d7 in Bioanalysis: A Comparative Guide to Linearity and Range Assessment
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of chiral drugs, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides a comprehensive comparison of (R)-Propranolol-d7 as an internal standard against other alternatives for the linearity and range assessment in the quantification of propranolol. The information presented is supported by experimental data from various studies to aid researchers in selecting the most suitable analytical method for their needs.
Performance Comparison: Linearity and Range
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
The use of a deuterated internal standard, such as this compound, is considered the gold standard in mass spectrometry-based bioanalysis. This is because its physicochemical properties are nearly identical to the analyte, (R)-Propranolol, leading to similar extraction recovery and ionization response, thus effectively compensating for matrix effects and other sources of variability.
Below is a summary of linearity and range data from published bioanalytical methods for propranolol using this compound and alternative non-deuterated internal standards.
| Internal Standard | Analyte(s) | Linear Range | Correlation Coefficient (r²) | Reference |
| Propranolol-d7 | Propranolol and 4-hydroxypropranolol | 1 - 500 ng/mL (total propranolol) | > 0.99 | [1] |
| Propranolol-d7 | Propranolol and 4-hydroxypropranolol | 0.2 - 135 ng/mL (free propranolol) | > 0.99 | [1] |
| Tramadol | Propranolol | 2.0 - 800.0 ng/mL | ≥ 0.999 | [2][3] |
| Metoprolol | Propranolol | 2 - 150 ng/mL | 0.9969 | [4] |
| Bisoprolol | Propranolol and its metabolites | 1 - 500 ng/mL | 0.9992 | [5] |
Note: The data presented in this table is compiled from different studies and is intended for comparative purposes. Direct head-to-head comparative studies under identical experimental conditions were not available.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for the quantification of propranolol using a deuterated internal standard.
Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma sample, add 50 µL of the internal standard working solution (this compound in methanol).
-
Add 100 µL of a suitable buffer (e.g., Buffer-2 as mentioned in one study) and vortex the mixture.
-
Add 2 mL of an appropriate extraction solvent (e.g., a mixture of organic solvents) and vortex thoroughly.
-
Centrifuge the samples at a sufficient speed and duration (e.g., 3000 rpm for 5 minutes) to ensure phase separation.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Chromatographic Column: A C18 column is commonly used for the separation of propranolol and its metabolites.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid or an ammonium formate buffer) and an organic solvent (e.g., acetonitrile or methanol), often run in a gradient mode.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally employed for the detection of propranolol and its analogues.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode is used for quantification. The specific precursor-to-product ion transitions for the analyte and the internal standard are monitored.
Mandatory Visualizations
Propranolol Metabolism Pathway
Propranolol undergoes extensive metabolism in the liver, primarily through three pathways: aromatic hydroxylation, N-dealkylation, and glucuronidation. The major metabolite, 4-hydroxypropranolol, is also pharmacologically active. Understanding these pathways is crucial for comprehensive pharmacokinetic studies.
Experimental Workflow for Linearity and Range Assessment
The following diagram illustrates a typical workflow for establishing the linearity and range of a bioanalytical method for (R)-Propranolol using this compound as an internal standard.
References
- 1. ScholarWorks@Hanyang University: Quantification of propranolol in rat plasma by LCMS/MS using tramadol as an internal standard : Application to pharmacokinetic studies in TAA-induced liver fibrotic rats [scholarworks.bwise.kr]
- 2. academicjournals.org [academicjournals.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting Deuterated Propranolol Standards for Quantitative Bioanalysis
For researchers, scientists, and drug development professionals, the accuracy of quantitative bioanalytical studies hinges on the quality of the internal standards used. Deuterated standards, such as Propranolol-d7, are the gold standard in mass spectrometry-based bioanalysis, offering a chemical behavior nearly identical to the analyte of interest. However, not all deuterated standards are created equal. Variations in isotopic purity, chemical purity, and stability can significantly impact assay performance, leading to inaccurate and unreliable results.
This guide provides a comprehensive comparison of critical quality attributes for deuterated Propranolol standards, supported by detailed experimental protocols for their evaluation. By understanding and assessing these parameters, researchers can confidently select the most suitable standard for their specific needs, ensuring the integrity and validity of their bioanalytical data.
Key Quality Parameters for Deuterated Propranolol Standards
The performance of a deuterated internal standard is primarily determined by three key parameters:
-
Isotopic Purity: This refers to the percentage of the deuterated standard that is fully labeled with the desired number of deuterium atoms (e.g., d7). High isotopic purity is crucial to minimize interference from unlabeled or partially labeled species, which can lead to an underestimation of the analyte concentration.
-
Chemical Purity: This is the percentage of the material that is the desired chemical compound, free from any impurities. Chemical impurities can introduce interfering peaks in the chromatogram, compromising the accuracy of the assay.
-
Stability: The stability of the deuterated standard under various storage and handling conditions is critical to ensure its concentration remains constant throughout the course of a study. Degradation of the standard can lead to a drift in the analytical results over time.
Comparative Data of Commercially Available Deuterated Propranolol Standards
While a direct head-to-head comparative study is not publicly available, the following table summarizes typical specifications for commercially available Propranolol-d7 standards from various suppliers. Researchers are encouraged to request certificates of analysis (CoA) from suppliers for lot-specific data.
| Supplier | Product Name | CAS Number | Isotopic Purity Specification | Chemical Purity Specification |
| Supplier A | rac-Propranolol-d7 | 98897-23-5 | ≥98% | >95% (HPLC)[1] |
| Supplier B | (±)-Propranolol-d7 | 344298-99-3 | ≥99% deuterated forms (d1-d7)[2] | Not specified |
| Supplier C | Propranolol-D7 | 98897-23-5 | Not specified | Not specified |
| Supplier D | (±)-Propranolol-D7 (ring-D7) | 344298-99-3 | Not specified | Not specified |
Note: The data presented in this table are based on publicly available information and may not reflect the exact specifications of a particular lot. It is essential to obtain the certificate of analysis for the specific lot of the standard being used.
Experimental Protocols for Quality Assessment
To ensure the quality and performance of a deuterated Propranolol standard, researchers can perform the following key experiments:
Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the percentage of the deuterated standard that is fully labeled with seven deuterium atoms (d7) and to identify the presence of any unlabeled (d0) or partially labeled species.
Methodology:
-
Sample Preparation: Prepare a solution of the deuterated Propranolol standard in a suitable solvent (e.g., methanol) at a concentration of approximately 1 µg/mL.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
-
MS Analysis:
-
Infuse the sample solution directly into the mass spectrometer.
-
Acquire full-scan mass spectra in positive ion mode over a mass range that includes the molecular ions of unlabeled Propranolol and all its deuterated isotopologues (m/z 260 to 270).
-
Ensure sufficient mass resolution to distinguish between the different isotopologues.
-
-
Data Analysis:
Calculation:
Isotopic Purity (% d7) = [AUC(d7) / (AUC(d0) + AUC(d1) + ... + AUC(d7))] * 100
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the percentage of the Propranolol-d7 compound in the standard material and to identify and quantify any chemical impurities.
Methodology:
-
Sample Preparation: Prepare a solution of the deuterated Propranolol standard in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Instrumentation: Use an HPLC system equipped with a UV detector and a suitable reversed-phase column (e.g., C18).
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 290 nm.
-
-
Data Analysis:
-
Inject a known volume of the sample solution onto the HPLC column.
-
Record the chromatogram and integrate the peak areas of the main component (Propranolol-d7) and any impurities.
-
The chemical purity is calculated as the percentage of the main peak area relative to the total peak area.
-
Calculation:
Chemical Purity (%) = [AUC(Propranolol-d7) / (Sum of all peak areas)] * 100
Evaluation of Stability
Objective: To assess the stability of the deuterated Propranolol standard under different storage and experimental conditions.
Methodology:
-
Freeze-Thaw Stability:
-
Prepare aliquots of the standard solution.
-
Subject the aliquots to at least three freeze-thaw cycles (e.g., -20°C to room temperature).
-
Analyze the samples by HPLC or LC-MS and compare the results to a freshly prepared standard.
-
-
Bench-Top Stability:
-
Leave an aliquot of the standard solution at room temperature for a period that reflects the expected sample handling time (e.g., 24 hours).
-
Analyze the sample and compare the results to a freshly prepared standard.
-
-
Long-Term Stability:
-
Store aliquots of the standard solution at the recommended storage temperature (e.g., -20°C) for an extended period (e.g., 1, 3, 6 months).
-
Analyze the samples at each time point and compare the results to a freshly prepared standard.[5]
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizing the Workflow and Key Relationships
To further aid in the understanding of the evaluation process and the factors influencing the reliability of bioanalytical data, the following diagrams are provided.
Conclusion
The selection of a high-quality deuterated internal standard is a critical first step in ensuring the accuracy and reliability of bioanalytical data. By carefully evaluating the isotopic purity, chemical purity, and stability of commercially available deuterated Propranolol standards using the detailed protocols provided, researchers can make an informed decision and have greater confidence in their experimental results. This diligence is essential for the successful development of new therapeutics and for meeting the stringent requirements of regulatory agencies.
References
- 1. rac-Propranolol-d7 | CAS 98897-23-5 | LGC Standards [lgcstandards.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
The Gold Standard in Bioanalysis: Justification for Using (R)-Propranolol-d7 as a Deuterated Internal Standard
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of a suitable internal standard (IS) is a critical decision that directly influences the accuracy, precision, and reliability of analytical methods. This guide provides an objective comparison of deuterated internal standards, specifically (R)-Propranolol-d7, against non-deuterated alternatives, supported by experimental data and detailed methodologies.
In techniques such as liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard is indispensable for correcting variations that can occur during sample preparation, injection, and analysis. The ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible to compensate for matrix effects and other sources of variability. Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds like this compound, are widely considered the "gold standard" in quantitative mass spectrometry. In these standards, one or more hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This results in a compound that is chemically almost identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The primary advantage of a deuterated internal standard such as this compound lies in its structural and chemical similarity to the analyte, propranolol. This similarity ensures that the internal standard and the analyte exhibit nearly identical behavior during sample extraction, chromatography, and ionization. Non-deuterated internal standards, often structural analogs, may have different extraction recoveries, chromatographic retention times, and ionization efficiencies, leading to less accurate and precise results, especially in complex biological matrices.
Experimental data consistently demonstrates the superior performance of deuterated internal standards in terms of accuracy and precision. While a direct comparative study for this compound against a non-deuterated standard in a single experiment is not always available in published literature, the compilation of data from various validated methods highlights the typical performance enhancements achieved with a deuterated standard.
Data Presentation
Table 1: Comparison of Assay Performance with a Deuterated vs. a Non-Deuterated Internal Standard
| Parameter | Deuterated Internal Standard (this compound) | Non-Deuterated Internal Standard (e.g., Structural Analog) |
| Accuracy (% Bias) | Typically within ±5% | Can exceed ±15% |
| Precision (%RSD) | < 5% | Often > 10% |
| Matrix Effect | Minimal and compensated | Significant and variable |
| Retention Time Shift | Minimal and consistent | Can be significant and variable |
| Extraction Recovery | Consistent with analyte | May differ from analyte |
Table 2: Representative Validation Data for Propranolol Analysis using Different Internal Standard Approaches
| Internal Standard Type | Analyte Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Deuterated IS | Low QC | < 4% | < 5% | 95-105% |
| Mid QC | < 3% | < 4% | 97-103% | |
| High QC | < 2% | < 3% | 98-102% | |
| Non-Deuterated IS | Low QC | < 10% | < 12% | 88-112% |
| Mid QC | < 8% | < 10% | 90-110% | |
| High QC | < 7% | < 9% | 92-108% |
Note: The data in Table 2 is a summary of typical performance characteristics observed in various bioanalytical method validation studies and is intended for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays. Below are representative protocols for the analysis of propranolol in a biological matrix using a deuterated internal standard.
Sample Preparation: Protein Precipitation
-
Sample Aliquoting : Aliquot 100 µL of the biological matrix (e.g., plasma) into a microcentrifuge tube.
-
Internal Standard Spiking : Add a small volume (e.g., 10 µL) of this compound working solution to each sample, except for the blank matrix.
-
Protein Precipitation : Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortexing : Vortex mix the samples for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation : Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC Column : A C18 reversed-phase column is commonly used.
-
Mobile Phase : A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate : Typically in the range of 0.3-0.5 mL/min.
-
Injection Volume : 5-10 µL.
-
Mass Spectrometer : A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions : Specific precursor to product ion transitions are monitored for both propranolol and this compound.
Mandatory Visualization
The following diagrams illustrate the justification for using a deuterated internal standard and a typical experimental workflow.
Caption: Logical justification for using a deuterated internal standard.
Caption: Experimental workflow for bioanalysis with a deuterated IS.
Conclusion
While non-deuterated internal standards can be a cost-effective option for some applications, the experimental evidence strongly supports the use of deuterated internal standards like this compound for achieving the highest quality data in quantitative bioanalytical assays. Their ability to closely mimic the analyte of interest and effectively compensate for matrix effects and other analytical variabilities makes them the superior choice for demanding applications in drug development, clinical research, and other scientific fields where accuracy and reliability are paramount. The potential for isotopic effects, such as slight chromatographic shifts, should be evaluated during method development, but in most cases, the benefits of using a deuterated internal standard far outweigh these manageable challenges.
A Researcher's Guide to Regulatory Guidelines for Stable Isotope-Labeled Internal Standards
In the landscape of drug development, the precise quantification of drugs and their metabolites in biological matrices is fundamental for pharmacokinetic, toxicokinetic, and bioavailability/bioequivalence studies. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH), have established comprehensive guidelines for bioanalytical method validation. A central pillar of these guidelines is the appropriate use of internal standards (IS) to ensure the accuracy and precision of quantitative data. This guide provides an objective comparison of regulatory expectations for stable isotope-labeled internal standards (SIL-ISs), supported by experimental data and detailed methodologies for key validation experiments.
The Gold Standard: Stable Isotope-Labeled Internal Standards
For mass spectrometry (MS)-based bioanalytical assays, the use of a stable isotope-labeled internal standard is universally recommended by regulatory agencies.[1][2] A SIL-IS is an analog of the analyte where one or more atoms have been replaced with a stable isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[3] The key advantage of a SIL-IS is its chemical and physical similarity to the analyte, allowing it to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby compensating for variability in these steps.[4]
Comparison of Common Stable Isotope Labels
While all SIL-ISs are designed to improve analytical accuracy, the choice of isotope can impact assay performance. The most common choices are deuterium and carbon-13.
| Performance Parameter | ¹³C-Labeled IS | Deuterated (²H)-Labeled IS | Rationale & Supporting Data |
| Chromatographic Co-elution | Excellent | Good to Fair | ¹³C labeling results in a negligible difference in physicochemical properties, ensuring near-perfect co-elution with the analyte.[5] Deuterium labeling, due to the greater relative mass difference between ¹H and ²H, can sometimes lead to a slight chromatographic shift, which may compromise the ability to compensate for matrix effects that vary across the peak.[6][7] |
| Isotopic Stability | High | Moderate | The carbon-carbon bond is very stable, and there is no risk of isotope exchange. The carbon-deuterium bond is stronger than the carbon-hydrogen bond; however, in some molecules, deuterium atoms can be susceptible to back-exchange with protons from the solvent, particularly under certain pH or temperature conditions.[6] |
| Matrix Effect Compensation | Superior | Good | Due to identical elution profiles and ionization characteristics, ¹³C-labeled standards provide the most effective compensation for matrix-induced ion suppression or enhancement.[7] While generally effective, any chromatographic separation from the analyte can reduce the deuterated standard's ability to perfectly compensate for matrix effects.[2] |
| Precision (CV%) | Typically Lower | Can be Higher | Studies have shown that the use of ¹³C-labeled internal standards can result in lower coefficients of variation (CV%) compared to deuterated standards, indicating higher precision.[2] For example, a comparative lipidomics study demonstrated significantly improved data quality and lower CVs with ¹³C-labeled standards.[2] |
| Risk of Cross-Interference | Low | Low to Moderate | A sufficient mass difference (ideally ≥ 4 Da) between the analyte and the SIL-IS is recommended to minimize cross-talk.[8] Both types of labels can be designed to meet this, but the presence of unlabeled analyte as an impurity in the SIL-IS raw material is a more common source of interference.[9] |
Key Bioanalytical Validation Experiments and Regulatory Acceptance Criteria
The validation of a bioanalytical method using a SIL-IS involves a series of experiments to demonstrate its fitness for purpose.[10] The following table summarizes the core experiments, their objectives, and typical acceptance criteria based on FDA and EMA guidelines.[11][12]
| Validation Parameter | Objective | Typical Acceptance Criteria |
| Selectivity | To ensure that endogenous components in the biological matrix do not interfere with the detection of the analyte or the SIL-IS. | Response of interfering peaks at the retention time of the analyte should be ≤ 20% of the lower limit of quantification (LLOQ). Response of interfering peaks at the retention time of the SIL-IS should be ≤ 5% of the SIL-IS response.[9] |
| Matrix Effect | To assess the influence of matrix components on the ionization of the analyte and SIL-IS. | The coefficient of variation (CV) of the matrix factor (calculated from at least six different matrix lots) should not be greater than 15%.[11] |
| Accuracy and Precision | To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter in a series of measurements (precision). | For quality control (QC) samples, the mean concentration should be within ±15% of the nominal value (accuracy), and the CV should not exceed 15% (precision). For the LLOQ, these limits are ±20% and ≤20%, respectively.[11] |
| Stability | To evaluate the stability of the analyte and SIL-IS under various conditions, including freeze-thaw cycles, bench-top storage, and long-term storage. | The mean concentration of stability samples should be within ±15% of the nominal concentration.[10] |
| Cross-Interference (Crosstalk) | To evaluate the contribution of the analyte to the SIL-IS signal and vice versa. | Contribution of the analyte to the SIL-IS signal should be ≤ 5% of the SIL-IS response. Contribution of the SIL-IS to the analyte signal should be ≤ 20% of the LLOQ response.[8] |
| Isotopic Purity | To confirm the isotopic enrichment of the SIL-IS and determine the percentage of unlabeled analyte. | The presence of unlabeled analyte should be checked, and its potential influence on the assay should be evaluated during method validation.[12] |
Experimental Protocols
Detailed methodologies are crucial for ensuring the reproducibility and validity of the experimental data.
Matrix Effect Evaluation
-
Objective: To quantitatively assess the impact of the biological matrix on the ionization of the analyte and the SIL-IS.
-
Procedure:
-
Prepare two sets of samples:
-
Set A: Spike the analyte and SIL-IS at low and high concentrations into the supernatant of extracted blank matrix from at least six different sources.
-
Set B: Spike the analyte and SIL-IS at the same concentrations into a neat solution (e.g., mobile phase).
-
-
Analyze the samples using the LC-MS/MS method.
-
Calculate the matrix factor (MF) for each source: MF = (Peak Response in the Presence of Matrix) / (Peak Response in Neat Solution)
-
Calculate the IS-normalized MF.
-
The CV of the IS-normalized MF across the different sources should be ≤ 15%.[11]
-
Cross-Interference Assessment
-
Objective: To determine the extent of signal contribution between the analyte and the SIL-IS.
-
Procedure:
-
Analyte to SIL-IS: Prepare a sample containing the analyte at the upper limit of quantification (ULOQ) without the SIL-IS. Analyze this sample and measure the peak area at the mass transition of the SIL-IS.
-
SIL-IS to Analyte: Prepare a sample containing only the SIL-IS at its working concentration. Analyze this sample and measure the peak area at the mass transition of the analyte.
-
-
Acceptance Criteria:
Visualizing Experimental Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and decision-making pathways in bioanalytical method validation.
Bioanalytical workflow using a SIL-IS.
Decision-making for internal standard selection.
Conclusion
The use of stable isotope-labeled internal standards is a regulatory expectation and a scientific best practice for ensuring the quality and reliability of bioanalytical data in drug development.[1] While both deuterated and ¹³C-labeled standards are widely used, the evidence suggests that ¹³C-labeled standards offer superior performance in terms of chromatographic co-elution and isotopic stability, leading to more accurate and precise results. By adhering to the guidelines set forth by regulatory agencies and thoroughly validating the bioanalytical method with an appropriate SIL-IS, researchers and scientists can generate robust data to support regulatory submissions and advance the development of new medicines.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ukisotope.com [ukisotope.com]
- 7. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
- 10. benchchem.com [benchchem.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
Proper Disposal of (R)-Propranolol-d7: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat (R)-Propranolol-d7 as a hazardous chemical. Do not dispose of it down the drain or in regular solid waste. All waste containing this compound must be collected, properly labeled, and disposed of through a licensed hazardous waste management service.
This guide provides essential safety and logistical information for the proper disposal of this compound, a deuterated analog of a non-selective beta-blocker. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. The information herein is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.
Immediate Safety and Hazard Information
This compound presents several health and environmental hazards. Understanding these is the first step in safe handling and disposal.
Hazard Identification and Safety Precautions
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Chemical-resistant gloves (e.g., nitrile), lab coat, and ANSI-approved safety glasses. |
| Reproductive Toxicity | May damage fertility or the unborn child. | In addition to standard PPE, handling should be performed in a certified chemical fume hood. |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | Prevent release to the environment. Do not dispose of in sinks or drains. |
Step-by-Step Disposal Protocol
Follow this workflow for the safe disposal of this compound and associated contaminated materials.
Waste Identification and Segregation
Proper segregation at the point of generation is crucial to prevent dangerous chemical reactions and to facilitate compliant disposal.
-
Solid Waste:
-
Unused or Expired this compound: Collect in a dedicated, sealed container clearly labeled as "Hazardous Waste: this compound".
-
Contaminated Labware: This includes items like pipette tips, vials, and weigh boats that have come into direct contact with the compound. These should be collected in a designated, puncture-resistant container lined with a heavy-duty plastic bag.
-
Contaminated Personal Protective Equipment (PPE): Gloves, disposable lab coats, and other contaminated PPE should be placed in a separate, clearly labeled waste bag.
-
-
Liquid Waste:
-
Solutions containing this compound: Collect all liquid waste containing this compound in a sealable, chemical-resistant container (e.g., a high-density polyethylene bottle). Do not mix with other incompatible waste streams.
-
Labeling and Storage
Accurate labeling and safe storage are mandated by regulatory bodies.
-
Labeling: All waste containers must be affixed with a hazardous waste label immediately upon the first addition of waste. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The specific hazards (e.g., "Toxic," "Reproductive Hazard," "Environmental Hazard").
-
The accumulation start date.
-
-
Storage:
-
Store all this compound waste containers in a designated and secure hazardous waste accumulation area.
-
Ensure containers are always sealed when not in use.
-
This area should be well-ventilated and have secondary containment to prevent the spread of material in case of a spill.
-
Final Disposal Procedures
The final disposal of this compound must be handled by professionals.
-
Contact Environmental Health & Safety (EHS): When your waste container is approaching full (do not overfill), contact your institution's EHS office to schedule a waste pickup.
-
Professional Disposal: Your EHS department will work with a licensed hazardous waste disposal company to transport and dispose of the material. The standard and required method for pharmaceutical waste of this nature is high-temperature incineration.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately evacuate the affected area and inform your supervisor and colleagues.
-
Secure the Area: Prevent unauthorized entry into the spill zone.
-
Consult the Safety Data Sheet (SDS): Refer to the SDS for specific cleanup instructions.
-
Cleanup:
-
For a small solid spill , carefully sweep or vacuum the material into a waste container. Avoid creating dust.
-
For a small liquid spill , use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain and absorb the liquid.
-
Place all contaminated cleanup materials into a sealable container and label it as hazardous waste.
-
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. Collect the decontamination materials as hazardous waste.
-
Seek Medical Attention: If there has been any personal exposure, wash the affected area thoroughly with soap and water and seek immediate medical attention.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
Personal protective equipment for handling (R)-Propranolol-d7
Essential Safety and Handling Guide for (R)-Propranolol-d7
This document provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.
This compound is a deuterated form of propranolol, a non-selective beta-adrenergic receptor antagonist. While the deuteration is unlikely to alter the chemical's hazardous properties significantly, it is crucial to handle it with the same precautions as for the parent compound.
Hazard Identification and Protective Measures
This compound is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It may cause skin and eye irritation.[2][3] Therefore, adherence to the following personal protective equipment (PPE) guidelines is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles.[3][4] | To prevent eye contact with the powdered compound or solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or latex).[3][5] | To prevent skin contact and absorption. |
| Body Protection | Laboratory coat or long-sleeved clothing. An apron may be necessary for larger quantities.[3][4] | To protect skin from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area. A dust mask or respirator should be used if dust is generated or if ventilation is inadequate.[3][4] | To prevent inhalation of the powdered compound. |
Safe Handling and Operational Plan
Adherence to a strict operational plan is critical to minimize exposure and ensure safety.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.[2][3]
2. Weighing and Aliquoting:
-
Perform all weighing and handling of the solid compound within a fume hood or a balance enclosure to contain any dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.[2]
3. Dissolution:
-
When dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
Ensure the chosen solvent is compatible with the experimental procedure and other reagents.
4. General Hygiene:
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[3]
-
Do not eat, drink, or smoke in the laboratory area.[6]
-
Remove contaminated clothing immediately and wash before reuse.[3]
Emergency Procedures
In case of accidental exposure, immediate action is necessary.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3] |
| Skin Contact | Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water. Seek immediate medical attention.[2][3] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Unused this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) should be considered chemical waste.
-
Container Disposal: Collect all waste in a clearly labeled, sealed, and appropriate container.
-
Disposal Method: Dispose of the chemical waste through a licensed and approved hazardous waste disposal company. Follow all local, regional, and national regulations.[6] Do not dispose of it down the drain or in the regular trash.[2]
Experimental Workflow
The following diagram outlines the standard procedure for handling this compound in a laboratory setting.
Caption: Standard Handling Workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
